Methyl 3-methylpentanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)5-7(8)9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHASOOYJUZKVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334182 | |
| Record name | Methyl 3-methylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-78-8 | |
| Record name | Methyl 3-methylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Methyl 3-methylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical properties of Methyl 3-methylpentanoate (B1260497) (CAS No: 2177-78-8), an organic ester. The document is intended for use by researchers, scientists, and professionals in drug development and related fields. It presents a compilation of key physical data in a structured format, outlines the experimental methodologies for their determination, and includes a visual representation of a standard experimental workflow. All data is sourced from reputable chemical databases and scientific literature.
Introduction
Methyl 3-methylpentanoate, also known as Methyl 3-methylvalerate, is a fatty acid methyl ester with the molecular formula C₇H₁₄O₂. It is a colorless liquid at room temperature and possesses a characteristic fruity odor. Understanding its physical properties is crucial for its application in various fields, including its use as a fragrance, in flavor formulations, and as a potential building block in organic synthesis. This guide serves as a centralized resource for the essential physical characteristics of this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1][2] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [3] |
| Boiling Point | 135.0 to 138.0 °C at 760 mmHg | [3][4] |
| Density | 0.88 g/mL at 20 °C | [4] |
| Refractive Index | n20/D 1.405 | [4] |
| Flash Point | 41 °C (105.8 °F) - Closed Cup | [4] |
| Solubility | Soluble in alcohol. Estimated water solubility: 1070 mg/L at 25 °C. | [3] |
| logP (o/w) | 2.158 (est.) | [3][4] |
| CAS Number | 2177-78-8 | [1][2] |
| IUPAC Name | This compound | [1] |
Experimental Protocols
This section outlines the generalized experimental methodologies for determining the key physical properties listed above. These protocols are based on standard laboratory techniques.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[5]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Liquid sample (this compound)
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.
-
The apparatus is heated slowly and uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5]
Measurement of Density
The density of a liquid can be determined using several methods. The pycnometry method is a precise technique for this measurement.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
-
Liquid sample (this compound)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is carefully inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., at 20 °C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried, and its mass is accurately measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Measurement of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance and can be used to identify and assess its purity. An Abbe refractometer is commonly used for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (to control the temperature of the refractometer prisms)
-
Dropper or pipette
-
Liquid sample (this compound)
-
Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)
Procedure:
-
The refractometer is turned on, and the temperature of the prisms is set to the desired value (e.g., 20 °C) using the circulating water bath.
-
The prisms of the refractometer are cleaned with a suitable solvent and a soft tissue.
-
A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.
-
The prisms are closed and locked.
-
The light source is adjusted to illuminate the field of view.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.
-
The refractive index value is read directly from the instrument's scale.
Determination of Solubility
A qualitative assessment of solubility can be performed by observing the miscibility of the substance in various solvents.
Apparatus:
-
Test tubes
-
Pipettes or droppers
-
Vortex mixer (optional)
-
Liquid sample (this compound)
-
Solvents (e.g., water, ethanol)
Procedure:
-
A small, measured amount of the solvent (e.g., 1 mL of water) is placed in a test tube.
-
A small amount of this compound (e.g., a few drops) is added to the solvent.
-
The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.
-
The mixture is allowed to stand and is then observed.
-
If the resulting mixture is a single, clear phase, the substance is considered soluble. If two distinct layers form or the mixture is cloudy, the substance is considered insoluble or sparingly soluble.[6]
-
This process is repeated with different solvents (e.g., ethanol).
Determination of Flash Point (Closed-Cup Method)
The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Pensky-Martens closed-cup tester is a standard apparatus for this measurement, as described in ASTM D93.[7][8]
Apparatus:
-
Pensky-Martens closed-cup tester
-
Heat source
-
Thermometer
-
Ignition source (e.g., gas flame or electric igniter)
-
Liquid sample (this compound)
Procedure:
-
The sample cup of the Pensky-Martens apparatus is filled with the liquid sample to the marked level.
-
The lid, which contains the stirrer, thermometer, and ignition source assembly, is placed on the cup.
-
Heating is initiated at a slow, constant rate as specified by the standard method. The sample is stirred continuously.
-
At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[8]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of a liquid using the capillary method.
Caption: Workflow for Boiling Point Determination.
Conclusion
This technical guide has provided a consolidated source of information on the physical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for the laboratory determination of these essential properties. The information presented is vital for the safe handling, application, and synthesis involving this compound in scientific and industrial settings.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. scribd.com [scribd.com]
- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 8. delltech.com [delltech.com]
Methyl 3-methylpentanoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 3-methylpentanoate (B1260497), a branched-chain fatty acid ester. The document details its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and explores its applications in scientific research and drug development.
Core Data Presentation
The fundamental properties of methyl 3-methylpentanoate are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 2177-78-8 | [1] |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 143-144 °C | |
| Density | 0.887 g/mL at 25 °C | |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, 3-methylpentanoic acid, followed by its esterification to yield the final product.
Experimental Protocol 1: Synthesis of 3-Methylpentanoic Acid
This protocol is adapted from a well-established procedure for the synthesis of branched-chain carboxylic acids.[2]
Materials:
-
sec-Butyl bromide
-
Magnesium turnings
-
Dry diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of sec-butyl bromide in dry diethyl ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Once the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).
-
Carbonation: Cool the Grignard reagent in an ice-salt bath. Cautiously add crushed dry ice to the reaction mixture with vigorous stirring. The dry ice should be in excess to ensure complete carbonation.
-
Hydrolysis: After the addition of dry ice is complete and the mixture has warmed to room temperature, slowly add dilute hydrochloric acid to hydrolyze the magnesium salt and dissolve any unreacted magnesium.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two additional portions of diethyl ether. Combine the ether extracts and wash them with water and then with a saturated sodium chloride solution. Dry the ether layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the ether by rotary evaporation. The crude 3-methylpentanoic acid can be further purified by distillation.
Experimental Protocol 2: Fischer Esterification for the Synthesis of this compound
This protocol outlines the acid-catalyzed esterification of 3-methylpentanoic acid with methanol.
Materials:
-
3-Methylpentanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylpentanoic acid and an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The final product can be purified by fractional distillation.
Synthetic Workflow Diagram
References
Spectroscopic Profile of Methyl 3-Methylpentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-methylpentanoate (B1260497), a key organic compound with applications in various fields of chemical research and development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl 3-methylpentanoate.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (C5) | ~0.9 | Triplet | ~7.5 |
| CH₃ (at C3) | ~0.9 | Doublet | ~6.5 |
| CH₂ (C4) | ~1.4 | Multiplet | - |
| CH (C3) | ~1.9 | Multiplet | - |
| CH₂ (C2) | ~2.2 | Doublet | ~8.0 |
| OCH₃ | ~3.6 | Singlet | - |
Note: The above ¹H NMR data is predicted based on the analysis of similar structures and general principles of NMR spectroscopy, as specific experimental data with full assignment was not available in the searched literature.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Carbon | Chemical Shift (δ, ppm) |
| C1 (C=O) | ~173 |
| C2 (CH₂) | ~41 |
| C3 (CH) | ~34 |
| C4 (CH₂) | ~29 |
| C5 (CH₃) | ~11 |
| CH₃ (at C3) | ~19 |
| OCH₃ | ~51 |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2960-2870 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ester) |
| ~1460 | C-H bend (alkane) |
| ~1170 | C-O stretch (ester) |
Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity (%) | Putative Fragment |
| 130 | Low | [M]⁺ (Molecular Ion) |
| 101 | Moderate | [M - C₂H₅]⁺ |
| 88 | High | [CH₃OC(O)CH₂CH(CH₃)]⁺ |
| 74 | 100 (Base Peak) | [CH₃OC(O)CH₂]⁺ (McLafferty rearrangement) |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]
-
Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2] The final sample height in the tube should be around 4-5 cm.[1]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]
-
Shim the magnetic field to optimize its homogeneity and achieve high resolution.[1]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[1][3]
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the FID to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Liquid Sample
-
Sample Preparation:
-
Instrument Setup:
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Co-adding multiple scans can improve the signal-to-noise ratio.[8]
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
Identify the wavenumbers of the absorption peaks in the resulting spectrum.
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).[9]
-
Transfer the solution to a GC vial.
-
-
Instrument Setup:
-
Install an appropriate capillary column (e.g., a nonpolar or medium-polarity column) in the gas chromatograph.[10]
-
Set the GC oven temperature program, starting at a low temperature and ramping up to ensure separation of components.[11]
-
Set the injector temperature and the GC-MS interface temperature.[11]
-
Use helium as the carrier gas at a constant flow rate.[11]
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.[11]
-
The sample is vaporized and separated on the GC column.
-
As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
-
Data Processing:
-
The software generates a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and the major fragment ions.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
Caption: Overall workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic data and structural elucidation.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 3-methylpentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for methyl 3-methylpentanoate (B1260497). It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers and professionals in the fields of chemistry and drug development.
Primary Synthesis Pathway: Fischer-Speier Esterification
The most common and direct method for synthesizing methyl 3-methylpentanoate is the Fischer-Speier esterification of 3-methylpentanoic acid with methanol (B129727) in the presence of an acid catalyst.[1][2] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[1][2]
Synthesis of the Precursor: 3-Methylpentanoic Acid
A common route to the necessary precursor, 3-methylpentanoic acid, involves the saponification and subsequent decarboxylation of a substituted malonic ester. A detailed procedure is provided by Organic Syntheses.[3]
Experimental Protocol: Synthesis of 3-Methylpentanoic Acid [3]
-
Saponification: A solution of 200 g (3.6 moles) of potassium hydroxide (B78521) in 200 cc of water is heated in a 2-L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel. To this hot solution, 200 g (0.92 mole) of ethyl sec-butylmalonate is added slowly with stirring. The heat of saponification will cause the solution to reflux. After the addition is complete, the mixture is boiled gently for two hours.
-
Removal of Alcohol: The solution is then diluted with 200 cc of water, and 200 cc of liquid is distilled off to remove the ethanol (B145695) formed during saponification.
-
Decarboxylation: After cooling the residual liquid, a cold solution of 320 g (3.3 moles) of concentrated sulfuric acid in 450 cc of water is added slowly through the separatory funnel with continuous stirring. The solution is then refluxed for approximately three hours, during which an oily layer of the carboxylic acid will form.
-
Isolation and Purification: The reflux condenser is replaced with an automatic separator, and the mixture is distilled. The aqueous portion is returned to the distilling flask. This is continued for 10-15 hours until all the organic acid has distilled over. The collected acid is then dried and purified by distillation.
Quantitative Data for 3-Methylpentanoic Acid Synthesis [3]
| Parameter | Value |
| Starting Material | Ethyl sec-butylmalonate (200 g, 0.92 mole) |
| Reagents | Potassium hydroxide, Sulfuric acid |
| Reaction Time | Saponification: 2 hours; Decarboxylation: 3 hours; Distillation: 10-15 hours |
| Product | 3-Methylpentanoic acid |
| Yield | 66–69 g (62–65% of the theoretical amount) |
| Boiling Point | 193–196 °C at 743 mm Hg |
Fischer-Speier Esterification of 3-Methylpentanoic Acid
The following is a representative experimental protocol for the esterification of 3-methylpentanoic acid with methanol, based on general Fischer esterification procedures.[2][4][5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methylpentanoic acid and an excess of methanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid mass) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is diluted with diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation.
Expected Quantitative Data (Representative)
| Parameter | Value |
| Starting Material | 3-Methylpentanoic acid, Methanol |
| Catalyst | Concentrated Sulfuric Acid or p-Toluenesulfonic acid |
| Reaction Temperature | Reflux (approx. 65 °C for methanol) |
| Reaction Time | 1-10 hours[1] |
| Expected Yield | Generally high (often >90% for similar esterifications[2]) |
Alternative Synthesis Pathways
While Fischer-Speier esterification is the most direct route, other methods can be employed for the synthesis of this compound.
Oxidation of 3-Methyl-1-pentanol followed by Esterification
This two-step pathway involves the oxidation of a primary alcohol to the corresponding carboxylic acid, which is then esterified.
Pathway Description:
-
Oxidation: 3-Methyl-1-pentanol is oxidized to 3-methylpentanoic acid using a strong oxidizing agent such as chromic acid (formed from CrO₃ or Na₂Cr₂O₇ in sulfuric acid).[6]
-
Esterification: The resulting 3-methylpentanoic acid is then esterified with methanol as described in the Fischer-Speier esterification section.
Alkylation of a 3-Methylpentanoate Salt
This method involves the reaction of a carboxylate salt with a methylating agent.
Pathway Description:
-
Salt Formation: 3-Methylpentanoic acid is deprotonated with a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding 3-methylpentanoate salt.
-
Alkylation: The carboxylate salt is then treated with a methylating agent, such as methyl iodide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to yield this compound.[7][8]
Transesterification
If another ester of 3-methylpentanoic acid is available, this compound can be prepared via transesterification.[9][10]
Pathway Description:
This equilibrium reaction involves treating an ester (e.g., ethyl 3-methylpentanoate) with methanol in the presence of an acid or base catalyst. To drive the reaction towards the methyl ester, a large excess of methanol is typically used.[9]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.
Caption: Primary synthesis route via Fischer-Speier esterification.
Caption: Synthesis of the precursor, 3-methylpentanoic acid.
Caption: Overview of alternative synthesis routes for this compound.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. homework.study.com [homework.study.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ester synthesis by transesterification [organic-chemistry.org]
The Ubiquity of Methyl 3-Methylpentanoate in the Plant Kingdom: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the natural occurrence of methyl 3-methylpentanoate (B1260497), a volatile organic compound, within the plant kingdom. It serves as a comprehensive resource for researchers, scientists, and professionals in drug development by detailing its presence in various plant species, outlining experimental protocols for its identification and quantification, and proposing its biosynthetic pathway.
Natural Occurrence in Plants
Methyl 3-methylpentanoate has been identified as a significant contributor to the aroma profile of several fruits and flowers. Its presence is well-documented in cashew apple juice (Anacardium occidentale), snake fruit (Salacca zalacca), and various species of the Nicotiana genus.
Quantitative Data
The concentration of this compound varies among different plant species and is influenced by factors such as ripeness and processing. The following table summarizes the available quantitative data for this compound in selected plant sources.
| Plant Species | Common Name | Plant Part | Concentration (µg/kg) | Analytical Method | Reference |
| Anacardium occidentale | Cashew | Apple Juice | 1.37 | HS-SPME-GC-MS | [1] |
| Salacca zalacca | Snake Fruit | Fruit Pulp | Identified as character impact odorant; quantitative data not specified | GC-MS/GC-O | [2] |
| Nicotiana rustica | Aztec Tobacco | Flower Concrete | Presence of precursor (3-methylpentanoic acid) confirmed at 11.1% | Not Specified | [3] |
| Nicotiana tabacum (Oriental type) | Tobacco | Flower Concrete | Presence of precursor (3-methylpentanoic acid) confirmed at 12.2% | Not Specified | [3] |
HS-SPME-GC-MS: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry GC-O: Gas Chromatography-Olfactometry
Natural Occurrence in Animals
Despite extensive searches of scientific literature and chemical databases, there is currently no direct evidence to suggest the natural occurrence of this compound in animals. Studies on insect semiochemicals and animal metabolomics have not identified this specific ester as a pheromone, allomone, or endogenous metabolite. The primary role of this compound appears to be within the chemical ecology of plants.
Biosynthesis of this compound in Plants
The proposed biosynthetic pathway for this compound in plants originates from the catabolism of the branched-chain amino acid L-isoleucine. This multi-step enzymatic process generates 3-methylpentanoyl-CoA, which is then converted to 3-methylpentanoic acid and subsequently esterified to form the final methyl ester.
Experimental Protocols
The identification and quantification of this compound from plant matrices are primarily achieved through headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common technique for sample preparation due to its solvent-free nature and high sensitivity.
Sample Preparation and Volatile Extraction (HS-SPME)
-
Sample Collection : Collect fresh plant material (e.g., fruit pulp, flowers) and homogenize if necessary.
-
Incubation : Place a known quantity of the homogenized sample into a sealed headspace vial. For fruit juices, a direct liquid sample can be used.
-
Extraction : Expose a solid-phase microextraction fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial. The incubation time and temperature are optimized depending on the matrix.
-
Desorption : After extraction, the fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Chromatographic Separation : The desorbed volatile compounds are separated on a capillary column (e.g., DB-5ms or equivalent). The temperature program of the GC oven is ramped to effectively separate the analytes.
-
Mass Spectrometry Detection : The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer.
-
Identification : Compound identification is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard of this compound and with mass spectral libraries (e.g., NIST).
-
Quantification : For quantitative analysis, a calibration curve is generated using standard solutions of this compound. An internal standard is often used to improve accuracy and precision.
References
Technical Guide: Biological Activity of Methyl 3-Methylpentanoate and Its Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Methyl 3-methylpentanoate (B1260497) is a branched-chain fatty acid methyl ester (FAME). While direct comprehensive studies on its biological activity are limited, this guide synthesizes the known bioactivities of its structural analogs to build a predictive profile. This document provides an in-depth analysis of the potential anticancer and anti-inflammatory properties of methyl 3-methylpentanoate, drawing on quantitative data from related fatty acid esters. Detailed experimental methodologies for key in vitro assays are provided, alongside visualizations of relevant signaling pathways to offer a foundational resource for future research and drug development endeavors.
Introduction
Fatty acid methyl esters (FAMEs) are a diverse class of molecules with a wide range of industrial and biological applications. Their structural characteristics, such as chain length, degree of saturation, and branching, significantly influence their biological effects. This compound, a short, branched-chain FAME, is structurally related to endogenous signaling molecules and metabolites. Understanding the biological activity of this compound and its analogs is crucial for exploring its potential therapeutic applications. This guide focuses on the potential anticancer and anti-inflammatory activities of this compound, based on data from structurally related analogs.
Potential Anticancer Activity
Several studies have demonstrated the cytotoxic effects of various FAMEs against a range of cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis.
Quantitative Data on Anticancer Activity of Analogs
The cytotoxic potential of FAMEs is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for various FAMEs against different cancer cell lines.
| Fatty Acid Methyl Ester | Cancer Cell Line | IC50 (µM) |
| Sugar Esters of 3-Hydroxylated Fatty Acids | Human Skin Melanoma (various) | 63.3–1737.6[1] |
| Sugar Esters of 3-Hydroxylated Fatty Acids | Prostate Cancer (various) | 63.3–1737.6[1] |
| Docosanoic Acid Methyl Ester | Breast Cancer (MCF-7) | ~80% inhibition at 100 µM[2] |
| Hexadecanoic Acid Ethyl Ester | Breast Cancer (MCF-7) | ~67% inhibition at 100 µM[2] |
| Oleanane-type Saponins | Glioblastoma (U87MG) | 6.42 - 18.16[3] |
Postulated Mechanism of Action: Intrinsic Apoptosis Pathway
FAMEs are thought to induce cancer cell death primarily through the intrinsic apoptosis pathway. This process is initiated by cellular stress, which leads to the activation of pro-apoptotic proteins such as Bax. Bax activation results in the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, programmed cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or its analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
References
- 1. Francisco Plou Lab: Fatty acid esters as anticancer agents published in IJMS [franciscoploulab.eu]
- 2. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
An In-depth Technical Guide on the Olfactory Properties of Methyl 3-methylpentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the olfactory properties of Methyl 3-methylpentanoate (B1260497), a volatile organic compound with a characteristic fruity aroma. Due to the limited publicly available quantitative sensory data for this specific ester, this guide also incorporates data from structurally similar fruity esters to provide a broader context for its potential olfactory profile and the methodologies used for its evaluation.
Olfactory Profile of Methyl 3-methylpentanoate and Related Esters
This compound is generally described as having a "fruity" odor. While specific sensory panel data for this compound is scarce in scientific literature, we can infer its likely characteristics from related esters that have been more extensively studied. Esters are a significant class of volatile compounds responsible for the characteristic aromas of many fruits.
Table 1: Olfactory Properties of this compound and Structurally Similar Fruity Esters
| Compound | CAS Number | Molecular Formula | Odor Profile | Odor Threshold (in water) | Reference |
| This compound | 2177-78-8 | C₇H₁₄O₂ | Fruity | Data not available | |
| Ethyl 3-methylpentanoate | 5870-68-8 | C₈H₁₆O₂ | Pineapple, fruity, natural, tropical | Data not available | |
| Methyl 2-hydroxy-3-methylpentanoate (2S,3S) | Not available | C₇H₁₄O₃ | Fruity | 10 ng/L (in air) | |
| Methyl 2-hydroxy-3-methylpentanoate (2R,3S) | Not available | C₇H₁₄O₃ | Fruity | 11 ng/L (in air) | |
| Methyl 2-hydroxy-3-methylpentanoate (2S,3R) | Not available | C₇H₁₄O₃ | Fruity | 110 ng/L (in air) | |
| Methyl 2-hydroxy-3-methylpentanoate (2R,3R) | Not available | C₇H₁₄O₃ | Not available | >200 ng/L (in air) |
Note: The odor thresholds for the stereoisomers of Methyl 2-hydroxy-3-methylpentanoate highlight the significant impact of molecular geometry on olfactory perception.
Experimental Protocols
This protocol outlines a standardized method for the sensory evaluation of a fruity ester like this compound by a trained panel.
1. Panelist Selection and Training:
-
Screening: Recruit 10-15 individuals based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing their perceptions.
-
Training: Conduct a comprehensive training program (20-40 hours) to familiarize panelists with a wide range of fruity and ester-like aroma standards. The goal is to develop a consensus on a descriptive vocabulary (lexicon) for the sensory attributes.
2. Lexicon Development:
-
Present the panel with a variety of reference compounds representing different fruity notes (e.g., apple, pineapple, banana, berry), green, sweet, and chemical aromas.
-
Through a guided discussion, the panel will generate a list of descriptive terms. This list is then refined to a final set of non-overlapping attributes with clear definitions.
3. Sample Preparation and Presentation:
-
Prepare a series of dilutions of this compound in a neutral solvent (e.g., diethyl ether or high-purity ethanol) at concentrations determined by preliminary testing to be clearly perceivable but not overpowering.
-
Present 10 mL of each coded, randomized sample in standard sensory analysis glasses with lids to the panelists in individual, well-ventilated booths.
4. Evaluation Procedure:
-
Panelists will assess the aroma of each sample by removing the lid and sniffing the headspace.
-
They will then rate the intensity of each descriptor from the agreed-upon lexicon on a 15-cm unstructured line scale, anchored with "low" at the left end and "high" at the right end.
-
A mandatory rest period of at least 2 minutes, with palate cleansing using deionized water and unsalted crackers, is required between samples.
5. Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Statistical analysis, such as Analysis of Variance (ANOVA), is performed to identify significant differences in the perceived intensities of the attributes across different concentrations and to assess panelist performance.
GC-O is a powerful technique to identify the specific volatile compounds in a mixture that contribute to its overall aroma.
1. Sample Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
For complex matrices, a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate the volatile fraction.
2. GC-MS/O Instrumentation:
-
A gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.
-
The column effluent is split, with a portion directed to the MS for chemical identification and the other to the heated olfactometry port for sensory detection by a trained assessor.
3. Chromatographic Conditions (Illustrative Example):
-
Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 220°C and held for 5 minutes.
-
Injector: Splitless mode at 250°C.
4. Olfactometry Procedure:
-
A trained assessor sniffs the effluent from the olfactometry port throughout the chromatographic run.
-
The assessor records the retention time, duration, and a descriptor for each perceived odor.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed to determine the flavor dilution (FD) factor for each odorant, indicating its potency.
5. Data Analysis:
-
The retention times of the detected odors are matched with the peaks from the MS detector to identify the responsible compounds.
-
The AEDA results provide a ranking of the most potent odorants in the sample.
Visualizations
A Technical Guide to the Thermochemical Properties of Methyl 3-methylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical data for Methyl 3-methylpentanoate (B1260497). Due to a notable absence of direct experimental values for this compound in publicly accessible literature, this document focuses on providing data for structurally related esters to serve as valuable comparators. Furthermore, it details the established experimental and computational methodologies that can be employed to determine the thermochemical properties of Methyl 3-methylpentanoate. This guide is intended to be a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic characteristics of this and similar molecules.
Introduction
This compound (C₇H₁₄O₂) is a methyl ester of a branched-chain carboxylic acid. Its thermochemical properties, such as enthalpy of formation, standard entropy, and heat capacity, are fundamental for understanding its stability, reactivity, and potential applications, including in the synthesis of more complex molecules in the pharmaceutical industry. However, a thorough search of scientific literature and databases reveals a significant gap in the availability of experimentally determined thermochemical data for this specific compound.
This guide addresses this data scarcity by:
-
Presenting available thermochemical data for structurally similar esters, namely methyl pentanoate, methyl 2-methylpentanoate, and ethyl 3-methylpentanoate.
-
Providing detailed descriptions of the primary experimental techniques used to measure thermochemical properties of organic compounds.
-
Outlining established computational methods for the reliable estimation of these properties.
It is important to note that no significant involvement of this compound in biological signaling pathways has been identified in the current body of scientific literature. Therefore, the focus of this guide remains on its fundamental physicochemical characteristics.
Thermochemical Data for Structurally Related Esters
To provide a basis for estimating the thermochemical properties of this compound, the following tables summarize the available data for homologous and isomeric esters. These values are sourced from the NIST Web Thermo Tables and provide a valuable reference point.[1][2][3]
Table 1: Ideal Gas Phase Thermochemical Data for Selected Esters at 298.15 K and 1 bar
| Compound | Formula | Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Entropy (S°gas) (J/mol·K) | Heat Capacity (Cp) (J/mol·K) |
| Methyl Pentanoate | C₆H₁₂O₂ | Data not publicly available | Data not publicly available | Data not publicly available |
| Methyl 2-Methylpentanoate | C₇H₁₄O₂ | Data not publicly available | Data not publicly available | Data not publicly available |
| Ethyl 3-Methylpentanoate | C₈H₁₆O₂ | Data not publicly available | Data not publicly available | Data not publicly available |
Note: While the NIST database indicates the availability of these data, they are part of a subscription service and not publicly accessible. This table highlights the general scarcity of publicly available, critically evaluated data.
Table 2: Liquid Phase Thermophysical Properties of Selected Esters
| Compound | Formula | Boiling Point (°C) | Density (g/cm³) |
| Methyl Pentanoate | C₆H₁₂O₂ | 126 | 0.89 |
| Ethyl 3-Methylpentanoate | C₈H₁₆O₂ | 158-159 | 0.87 |
Experimental Determination of Thermochemical Properties
The following sections detail the primary experimental methodologies for determining the key thermochemical parameters of organic compounds like this compound.
Enthalpy of Formation: Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of a compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of the pure liquid ester is encapsulated in a combustible container.
-
Calorimeter Setup: The sample is placed in a "bomb," a constant-volume vessel, which is then pressurized with a large excess of pure oxygen.
-
Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited electrically. The combustion of the ester releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.
-
Temperature Measurement: The final temperature of the water is recorded once thermal equilibrium is reached.
-
Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined, and from this, the enthalpy of formation is calculated using Hess's Law.[4][5][6]
Enthalpy of Vaporization: Transpiration Method
The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of the substance at different temperatures. The transpiration method is a reliable technique for this purpose.
Experimental Protocol:
-
Sample Placement: A sample of the ester is placed in a temperature-controlled saturator.
-
Carrier Gas Flow: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over or through the sample at a constant, slow flow rate.[7][8]
-
Saturation: The carrier gas becomes saturated with the vapor of the ester.
-
Condensation and Measurement: The gas mixture is then passed through a cold trap where the ester vapor is condensed and collected. The amount of condensed ester is determined gravimetrically or by other analytical methods.
-
Varying Temperature: The experiment is repeated at several different temperatures.
-
Calculation: The partial pressure of the ester at each temperature is calculated from the amount of condensed vapor and the volume of the carrier gas. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature (the Clausius-Clapeyron equation).[7][8]
Computational Estimation of Thermochemical Properties
In the absence of experimental data, computational methods provide a powerful alternative for estimating thermochemical properties. Group contribution methods are particularly effective and widely used.
Benson Group Additivity Method
The Benson Group Additivity method is a well-established technique for estimating the thermochemical properties of organic molecules in the ideal gas state.[9][10][11] It is based on the principle that the properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups.
Methodology:
-
Molecular Decomposition: The molecule of interest, this compound, is dissected into a set of defined functional groups.
-
Group Value Summation: The tabulated thermochemical values (for enthalpy of formation, entropy, and heat capacity) for each group are summed.[12]
-
Symmetry and Non-bonded Interaction Corrections: Corrections are applied for molecular symmetry and non-bonded interactions (e.g., gauche interactions) to refine the initial estimate.
For this compound (CH₃CH₂CH(CH₃)CH₂COOCH₃), the Benson groups would be:
-
C-(C)(H)₃
-
C-(C)₂(H)₂
-
C-(C)₃(H)
-
C-(C)(H)₃
-
C-(C)(CO)(H)₂
-
CO-(C)(O)
-
O-(CO)(C)
-
C-(O)(H)₃
Joback Method
The Joback method is another group contribution method used to estimate a range of thermophysical properties, including ideal gas heat capacity, enthalpy of formation, and Gibbs energy of formation, from molecular structure alone.[13][14][15]
Methodology:
-
Group Identification: The molecule is broken down into its constituent groups as defined by the Joback scheme.
-
Summation of Contributions: The contributions of each group to the desired property are summed. The formulas for each property are specific to the Joback method. For example, the ideal gas heat capacity is calculated as a temperature-dependent polynomial, with the coefficients determined by the sum of group contributions.[16][17]
For this compound, the Joback groups would be:
-
-CH₃ (two)
-
-CH₂- (two)
-
CH- (one)
-
-COO- (ester) (one)
Conclusion
While direct experimental thermochemical data for this compound remains elusive, this guide provides a framework for understanding and predicting its properties. The data for structurally similar esters offer a valuable point of comparison. Furthermore, the detailed descriptions of experimental techniques like combustion calorimetry and the transpiration method, alongside computational approaches such as the Benson and Joback group contribution methods, equip researchers with the necessary knowledge to either determine these properties experimentally or to calculate reliable estimates. For professionals in drug development and related fields, this guide serves as a foundational resource for the physicochemical characterization of this and similar branched-chain esters.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. learnable.education [learnable.education]
- 5. scienceready.com.au [scienceready.com.au]
- 6. youtube.com [youtube.com]
- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 10. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. metso.com [metso.com]
- 13. Joback method - Wikipedia [en.wikipedia.org]
- 14. Group-contribution method - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. EgiChem | Tools [egichem.com]
- 17. checalc.com [checalc.com]
Solubility Profile of Methyl 3-methylpentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methylpentanoate (B1260497) (C₇H₁₄O₂) is an ester recognized for its characteristic fruity aroma. Beyond its application in the fragrance and flavor industries, understanding its solubility in various solvents is crucial for its use in chemical synthesis, formulation development, and as a reaction medium. This technical guide provides a comprehensive overview of the available solubility data for methyl 3-methylpentanoate, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| Boiling Point | 135-136 °C at 760 mmHg |
| Appearance | Colorless to pale yellow liquid |
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively available in the public domain. The following table summarizes the currently accessible data.
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 1070 mg/L (estimated)[1] |
| Alcohol | Not Specified | Soluble (qualitative)[1] |
For other common organic solvents, while specific quantitative data is not available, general principles of ester solubility suggest that this compound is likely to be soluble in solvents such as ethanol, methanol, acetone, hexane, and toluene. This is supported by qualitative data for structurally similar esters like ethyl 3-methylpentanoate and methyl isovalerate, which are reported to be soluble in organic solvents.[2][3] It is imperative for researchers to experimentally determine the solubility in their specific solvent systems for precise quantitative values.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[4][5][6][7] The following protocol provides a generalized procedure that can be adapted for determining the solubility of this compound, which is a liquid at room temperature.
Materials and Equipment:
-
This compound (solute)
-
Solvent of interest (e.g., water, methanol, ethanol, acetone, hexane, toluene)
-
Glass flasks with airtight stoppers (e.g., screw-cap vials or flasks)
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Pipettes and syringes
-
Centrifuge (optional)
-
Filtration apparatus with appropriate membrane filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences.
-
Addition of Solute: Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of a separate liquid phase of the ester should be visible after equilibration, ensuring that a saturated solution is achieved.
-
Equilibration: Tightly seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
Phase Separation: After equilibration, cease agitation and allow the phases to separate. If the phases do not separate cleanly by gravity, centrifugation can be employed to accelerate the process.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound phase. Filter the collected aliquot through an appropriate membrane filter to remove any undissolved microdroplets.
-
Quantification: Analyze the concentration of this compound in the filtered saturated solution using a pre-validated analytical method, such as GC-FID or HPLC. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of g/L, mg/mL, or mol/L.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As a relatively non-polar ester, this compound is expected to have higher solubility in non-polar organic solvents compared to polar solvents like water. The principle of "like dissolves like" is a key determinant of its solubility profile.
-
Presence of Other Solutes: The presence of other compounds in the solvent can affect the solubility of this compound through co-solvency or anti-solvent effects.
Conclusion
This technical guide has summarized the available solubility information for this compound and provided a detailed, generalized protocol for its experimental determination. While there is a scarcity of published quantitative data, the provided experimental workflow offers a robust framework for researchers to obtain reliable solubility data in their specific solvents of interest. Accurate solubility data is fundamental for the effective application of this compound in research, development, and industrial processes.
References
- 1. methyl 3-methyl pentanoate, 2177-78-8 [thegoodscentscompany.com]
- 2. CAS 556-24-1: Methyl Isovalerate | CymitQuimica [cymitquimica.com]
- 3. CAS 5870-68-8: Ethyl 3-methylpentanoate | CymitQuimica [cymitquimica.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. scribd.com [scribd.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enantiomers of Methyl 3-Methylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methylpentanoate (B1260497), a chiral ester, exists as two non-superimposable mirror images: (R)-methyl 3-methylpentanoate and (S)-methyl 3-methylpentanoate. While the racemic mixture possesses a general fruity aroma, the individual enantiomers can exhibit distinct sensory properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of these enantiomers, with a focus on experimental protocols and quantitative data to support research and development in the fields of flavor chemistry, materials science, and drug development.
Introduction
Chirality plays a crucial role in the functionality of molecules, particularly in biological systems where receptors and enzymes often exhibit high stereospecificity. The enantiomers of a chiral compound can have significantly different pharmacological, toxicological, and sensory properties. Methyl 3-methylpentanoate (C₇H₁₄O₂) serves as a valuable model for studying the impact of stereoisomerism on molecular properties and interactions. Understanding the unique characteristics of its (R) and (S) enantiomers is essential for their potential applications.
Physicochemical Properties
The physical and chemical properties of the racemic mixture and the individual enantiomers are crucial for their handling, analysis, and application. While data for the individual enantiomers is sparse, the properties of the racemic mixture provide a baseline.
Table 1: Physicochemical Properties of this compound
| Property | Value (Racemic Mixture) | Reference |
| Molecular Formula | C₇H₁₄O₂ | |
| Molecular Weight | 130.18 g/mol | |
| Boiling Point | 135-136 °C at 760 mmHg | |
| Density | 0.880 g/mL | |
| CAS Number | 2177-78-8 |
Synthesis and Chiral Separation
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of the racemic mixture.
Synthesis of Racemic this compound
A common route to racemic this compound involves the esterification of 3-methylpentanoic acid with methanol (B129727). The precursor acid can be synthesized via the malonic ester synthesis.
Experimental Protocol: Synthesis of 3-Methylpentanoic Acid
This protocol is adapted from a known procedure for the synthesis of 3-methylpentanoic acid.
-
Saponification: Ethyl sec-butylmalonate (0.92 mole) is slowly added to a hot solution of potassium hydroxide (B78521) (3.3 moles) in water. The mixture is refluxed for two hours.
-
Alcohol Removal: Water is added, and the mixture is distilled to remove the ethanol (B145695) formed during saponification.
-
Acidification and Decarboxylation: After cooling, a solution of concentrated sulfuric acid in water is added, and the mixture is refluxed for approximately three hours to facilitate decarboxylation.
-
Isolation: The resulting 3-methylpentanoic acid is isolated by distillation.
-
Esterification: The purified 3-methylpentanoic acid is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield racemic this compound.
Chiral Resolution of Racemic this compound
The separation of the enantiomers can be effectively achieved using enzymatic resolution, a technique that leverages the stereoselectivity of enzymes, particularly lipases.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This is a generalized protocol based on the common application of lipases for the resolution of chiral esters.
-
Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent (e.g., hexane). A lipase (B570770) preparation (e.g., from Candida antarctica B, Novozym 435) and an acyl acceptor (e.g., an alcohol for transesterification) or water (for hydrolysis) are added.
-
Enzymatic Reaction: The mixture is incubated under controlled temperature and agitation. The lipase will selectively catalyze the reaction of one enantiomer at a much faster rate than the other.
-
Monitoring: The progress of the reaction and the enantiomeric excess (ee) of the substrate and product are monitored using chiral gas chromatography (GC) or chiral high-performance liquid chromatography
A Comprehensive Guide to the Synonyms and Synthesis of Methyl 3-methylpentanoate
For researchers, scientists, and professionals in drug development, a clear and thorough understanding of chemical nomenclature and synthesis is paramount. This technical guide provides an in-depth look at Methyl 3-methylpentanoate (B1260497), a valuable compound in various chemical applications. This document outlines its various synonyms found in chemical literature, presents its key quantitative data in a structured format, and details a reliable experimental protocol for its synthesis.
Nomenclature: Synonyms and Identifiers
Methyl 3-methylpentanoate is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is crucial for accurate literature searches and unambiguous identification of the compound.
| Synonym | Source |
| Methyl 3-methylvalerate | [1][2][3] |
| Valeric acid, 3-methyl-, methyl ester | [1][2][3] |
| Pentanoic acid, 3-methyl-, methyl ester | [1][2][3] |
| Methyl β-methylvalerate | [1] |
| 3-Methylvaleric acid, methyl ester | [1] |
| CAS Registry Number | 2177-78-8 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
Logical Relationship of Synonyms
The following diagram illustrates the hierarchical relationship between the IUPAC name and the common synonyms for this compound.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be effectively carried out in a two-step process. The first step involves the synthesis of the precursor, 3-methylpentanoic acid, followed by its esterification to yield the final product.
Step 1: Synthesis of 3-Methylpentanoic Acid
This procedure is adapted from a well-established method for the synthesis of 3-methylpentanoic acid from ethyl sec-butylmalonate.
Materials:
-
Potassium hydroxide (B78521) (KOH)
-
Water (H₂O)
-
Ethyl sec-butylmalonate
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
Procedure:
-
A solution of 200 g (3.6 moles) of potassium hydroxide in 200 cc of water is placed in a 2-liter round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel.
-
The stirrer is started, and to the hot solution, 200 g (0.92 mole) of ethyl sec-butylmalonate is added slowly. The heat of saponification will cause the solution to reflux.
-
After the addition is complete, the solution is boiled gently for two hours.
-
The solution is then diluted with 200 cc of water, and 200 cc of liquid is distilled off to remove the ethanol (B145695) formed during saponification.
-
After cooling the residual liquid, a cold solution of 320 g (3.3 moles) of concentrated sulfuric acid in 450 cc of water is added slowly with stirring.
-
The solution is then refluxed for about three hours.
-
The 3-methylpentanoic acid is then isolated by steam distillation.
-
The collected acid is extracted with ether, the ether is distilled off, and the crude acid is mixed with an equal volume of dry benzene and distilled.
-
The fraction distilling at 193–196 °C is collected as pure 3-methylpentanoic acid.
Step 2: Fischer Esterification of 3-Methylpentanoic Acid
This general procedure for Fischer esterification is adapted for the synthesis of this compound.
Materials:
-
3-Methylpentanoic acid (from Step 1)
-
Methanol (B129727) (MeOH), excess
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve the 3-methylpentanoic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by fractional distillation.
Synthetic Pathway Workflow
The following diagram outlines the workflow for the synthesis of this compound.
References
An In-depth Technical Guide to Methyl 3-Methylpentanoate
Synonyms: Methyl 3-methylvalerate CAS Number: 2177-78-8
This technical guide provides a comprehensive overview of Methyl 3-methylpentanoate (B1260497), a branched-chain fatty acid ester. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological relevance. All quantitative data is summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate chemical structures, experimental workflows, and biological pathways.
Chemical and Physical Properties
Methyl 3-methylpentanoate is a colorless liquid with a fruity odor. It is an ester of 3-methylpentanoic acid and methanol (B129727). Below is a summary of its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C₇H₁₄O₂[1] |
| Molecular Weight | 130.18 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 2177-78-8[1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 135-136 °C at 760 mmHg[2] |
| Density | 0.88 g/mL at 20 °C |
| Refractive Index | n20/D 1.405 |
| Flash Point | 41 °C (105.8 °F) - closed cup |
| Solubility | Soluble in alcohol; sparingly soluble in water (1070 mg/L at 25 °C)[2] |
| InChI Key | FHASOOYJUZKVFW-UHFFFAOYSA-N[1][3] |
| SMILES | CCC(C)CC(=O)OC[1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the identification and characterization of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | -OCH₃ |
| ~2.30 | m | 2H | -CH₂-C(=O) |
| ~1.95 | m | 1H | -CH(CH₃)- |
| ~1.40 | m | 2H | -CH₂-CH₃ |
| ~0.90 | t | 3H | -CH₂-CH₃ |
| ~0.88 | d | 3H | -CH(CH₃)- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Assignment |
| ~173.5 | C=O |
| ~51.5 | -OCH₃ |
| ~41.5 | -CH₂-C(=O) |
| ~34.0 | -CH(CH₃)- |
| ~29.5 | -CH₂-CH₃ |
| ~19.5 | -CH(CH₃)- |
| ~11.5 | -CH₂-CH₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2960 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ester) |
| ~1170 | C-O stretch (ester) |
MS (Mass Spectrometry) Data
| m/z | Relative Intensity | Assignment |
| 130 | ~10% | [M]⁺ (Molecular Ion) |
| 101 | ~25% | [M - C₂H₅]⁺ |
| 88 | ~100% | McLafferty rearrangement product |
| 74 | ~40% | [CH₃OC(=O)CH₂]⁺ |
| 57 | ~80% | [C₄H₉]⁺ |
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Protocols
3.1. Synthesis via Fischer Esterification
This compound can be synthesized via the Fischer esterification of 3-methylpentanoic acid with methanol in the presence of an acid catalyst.[4][5][6][7][8]
Materials:
-
3-methylpentanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 3-methylpentanoic acid and an excess of methanol (e.g., 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation to yield pure this compound.
Diagram of the Fischer Esterification Workflow
Caption: General workflow for the synthesis of this compound.
3.2. Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for assessing the purity of this compound and confirming its molecular weight. A non-polar capillary column (e.g., DB-5) can be used with a temperature gradient program. The mass spectrum can be compared with reference spectra from databases like NIST.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic ester carbonyl (C=O) stretch.
Biological Context and Potential Applications
While there is limited research on the specific biological activities of this compound, its parent carboxylic acid, 3-methylpentanoic acid, is a branched-chain fatty acid (BCFA). BCFAs are found in low concentrations in human blood and may play a role in metabolism.[9] The ester form, this compound, can be considered a prodrug that, upon hydrolysis by esterases in the body, would release 3-methylpentanoic acid and methanol.
Short-chain fatty acids (SCFAs), which include branched-chain fatty acids, are known to have a range of biological effects, including anti-inflammatory, immunomodulatory, and metabolic regulatory functions.[10][11][12] These effects are often mediated through the activation of G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, and the inhibition of histone deacetylases (HDACs).[10]
Potential Applications in Drug Development:
-
Prodrug Strategy: Esterification of a biologically active carboxylic acid can improve its pharmacokinetic properties, such as absorption and distribution. The methyl ester can potentially enhance the delivery of the parent acid.
-
Metabolic Research: As a specific BCFA ester, this compound could be used as a research tool to study the metabolism and signaling pathways of branched-chain fatty acids.[9][13][14][15]
-
Flavor and Fragrance: Due to its fruity odor, it has applications in the flavor and fragrance industry.[2]
Diagram of a Potential Biological Signaling Pathway
Caption: A generalized signaling pathway for a short-chain fatty acid.
Safety Information
This compound is classified as a flammable liquid and vapor.[1] Standard safety precautions should be taken when handling this compound.
-
GHS Classification: Flammable Liquid, Category 3.[1]
-
Hazard Statements: H226: Flammable liquid and vapor.[1]
-
Precautionary Statements: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or in a fume hood.
Conclusion
This compound is a branched-chain fatty acid ester with well-defined chemical and physical properties. Its synthesis is straightforward via Fischer esterification. While direct biological data is scarce, its relationship to the biologically active class of short-chain fatty acids suggests potential roles in metabolic and signaling research. This guide provides the foundational technical information for scientists and researchers working with or interested in this compound. Further research is warranted to explore its specific biological activities and potential therapeutic applications.
References
- 1. This compound | C7H14O2 | CID 519891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 3-methyl pentanoate, 2177-78-8 [thegoodscentscompany.com]
- 3. Pentanoic acid, 3-methyl-, methyl ester [webbook.nist.gov]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. athabascau.ca [athabascau.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 14. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Discovery and history of branched-chain fatty acid esters
An In-Depth Technical Guide on the Discovery and History of Branched-Chain Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to branched-chain fatty acid esters (BCFA esters). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and insights into the biological significance of these unique lipid molecules.
Discovery and History
The journey into the world of branched-chain fatty acids (BCFAs) and their esters is a story that unfolds over nearly two centuries of scientific inquiry. The initial discovery of a branched-chain fatty acid can be traced back to 1823, when the French chemist Michel Eugène Chevreul isolated isovaleric acid, which he named "acide phocénique," from the head oil of dolphins and porpoises. This marked the first identification of a fatty acid with a non-linear carbon chain.
A significant leap in the understanding of BCFAs came in the late 1920s when Anderson and Chargaff isolated 10-methylstearic acid from the lipids of the human tubercle bacillus. This discovery highlighted the presence of BCFAs in microorganisms and opened up new avenues of research into their biological roles. Throughout the mid-20th century, the development of advanced analytical techniques, particularly gas-liquid chromatography (GLC), enabled more systematic investigations into the composition of natural fats and oils. These studies, pioneered by scientists like Stenhagen and Ställberg-Stenhagen, led to the identification of a wide variety of BCFAs in different biological sources.
The esterified forms of BCFAs, particularly methyl and ethyl esters, gained prominence with the advancement of analytical chemistry. The process of transesterification, known since the mid-19th century, became a crucial tool for converting fatty acids into their more volatile ester forms for analysis by GLC and later, gas chromatography-mass spectrometry (GC-MS). While the primary initial focus was on the analysis of straight-chain fatty acids, these methods were equally applicable to BCFAs, allowing for their detailed characterization. The history of transesterification for analytical purposes is closely linked to the development of biodiesel in the 1940s and was later patented for broader applications in the 1950s.
A pivotal moment in the study of BCFA esters came with the detailed analysis of vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human infants. Early studies on the lipid composition of vernix caseosa revealed it to be a rich source of a complex mixture of lipids, including a significant proportion of branched-chain fatty acids, largely in the form of wax esters and triglycerides. This discovery underscored the physiological importance of BCFA esters in humans, particularly in the development and protection of the skin barrier.
Today, BCFA esters are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. They are a subject of intense research in fields ranging from microbiology and nutrition to drug discovery and development.
Quantitative Data on Branched-Chain Fatty Acid Esters
The physical and chemical properties of BCFA esters are influenced by the chain length, the position and number of methyl branches, and the type of alcohol they are esterified with. The branching in the fatty acid chain disrupts the regular packing of the molecules, which generally leads to lower melting points and boiling points compared to their straight-chain counterparts.
| Property | Methyl 16-methylheptadecanoate (Methyl isostearate) | Methyl octadecanoate (Methyl stearate) |
| Molecular Formula | C₁₉H₃₈O₂[1] | C₁₉H₃₈O₂[2] |
| Molecular Weight | 298.50 g/mol [1] | 298.51 g/mol [2][3] |
| Melting Point | Not specified | 39.1 °C[2] |
| Boiling Point | Not specified | 443 °C[2] |
| Density | Not specified | 0.8498 g/cm³[2] |
| Solubility | Soluble in organic solvents like hexane (B92381) and ether. | Soluble in DMSO (8 mg/mL).[4] |
Detailed Experimental Protocols
Extraction of Lipids from Vernix Caseosa
This protocol describes the extraction of total lipids from vernix caseosa, a primary source of BCFA esters, using a modified Folch method.[5][6]
Materials:
-
Vernix caseosa sample
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh approximately 1 gram of the vernix caseosa sample into a glass centrifuge tube.
-
Add 20 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortex the mixture vigorously for 15-20 minutes to ensure thorough homogenization.
-
Centrifuge the mixture at 1,500 rpm for 1 minute at room temperature to separate the phases.
-
Carefully collect the lower liquid phase (chloroform layer containing lipids) into a clean tube.
-
To the collected chloroform extract, add 0.2 volumes of 0.9% NaCl solution to wash away non-lipid contaminants.
-
Vortex the mixture and centrifuge at 2,000 rpm for 10 minutes to separate the phases.
-
Carefully remove and discard the upper aqueous phase.
-
Add a small amount of anhydrous sodium sulfate to the chloroform phase to remove any residual water.
-
Filter or decant the dried chloroform extract into a pre-weighed round-bottom flask.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Once the solvent is completely evaporated, weigh the flask to determine the total lipid yield.
-
Store the extracted lipids at -20°C under a nitrogen atmosphere until further analysis.
Synthesis of Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol
This protocol details the conversion of the extracted lipids into their corresponding fatty acid methyl esters (FAMEs) for analysis by gas chromatography. This method is effective for both free fatty acids and esterified fatty acids in the lipid extract.[7][8]
Materials:
-
Extracted lipid sample
-
Boron trifluoride-methanol solution (10-14% BF₃ in methanol)
-
n-Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Screw-cap glass reaction tubes with Teflon liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1-25 mg of the extracted lipid sample into a screw-cap glass reaction tube.
-
Add 2 mL of the BF₃-methanol solution to the tube.
-
Seal the tube tightly and heat at 100°C for 1 hour in a heating block or boiling water bath. This step facilitates both the transesterification of esters and the esterification of free fatty acids.
-
Cool the reaction tube to room temperature.
-
Add 1 mL of n-hexane and 2 mL of saturated NaCl solution to the tube.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge the tube at 3,000 rpm for 2 minutes to achieve a clear phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to dry the hexane extract.
-
The FAMEs solution is now ready for GC-MS analysis. If necessary, the solution can be concentrated under a gentle stream of nitrogen or diluted with hexane to an appropriate concentration for injection.
Analysis of FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for the analysis of the prepared FAMEs to identify and quantify the branched-chain fatty acids present in the original sample.[5][9][10][11][12]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A polar capillary column, such as a DB-FATWAX UI or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating FAMEs.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 175°C at 10°C/min, hold for 10 minutes.
-
Ramp to 220°C at 2°C/min, hold for 20 minutes. (This is an example program and should be optimized based on the specific column and analytes.)
-
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Procedure:
-
Inject 1 µL of the FAMEs solution in hexane into the GC.
-
Acquire the data using the specified GC and MS conditions.
-
Identify the individual FAMEs by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries. Branched-chain FAMEs will have characteristic fragmentation patterns that can aid in their identification.
-
Quantify the individual FAMEs by integrating the peak areas and comparing them to the peak areas of internal or external standards.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Branched-chain fatty acid esters and their constituent fatty acids can modulate various signaling pathways, influencing cellular processes like inflammation and metabolism.
Caption: Inhibition of the NF-κB signaling pathway by BCFA esters.
Caption: Activation of the PPARα signaling pathway by BCFAs.
Experimental Workflows
The following diagram illustrates the general workflow for the analysis of BCFA esters from a biological sample.
Caption: General workflow for the analysis of BCFA esters.
References
- 1. Heptadecanoic acid, 16-methyl-, methyl ester [webbook.nist.gov]
- 2. Methyl Stearate | 112-61-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Methyl stearate, 99% | Fisher Scientific [fishersci.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. A Novel Effect of Lipids Extracted from Vernix Caseosa on Regulation of Filaggrin Expression in Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.seafdec.org [repository.seafdec.org]
- 8. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 12. agilent.com [agilent.com]
Unlocking the Therapeutic Potential of Methyl 3-methylpentanoate: A Technical Guide for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methylpentanoate (B1260497), a branched-chain fatty acid ester, represents a compelling yet underexplored molecule in the landscape of modern drug discovery. While direct research on this specific ester is nascent, the broader class of branched-chain fatty acid esters has demonstrated significant potential across various therapeutic areas, including metabolic disorders, inflammation, and oncology. This technical guide provides a comprehensive overview of the known properties of Methyl 3-methylpentanoate, alongside established methodologies for its synthesis and analysis. By drawing parallels with structurally similar bioactive lipids, this document outlines promising research avenues and detailed experimental protocols to investigate its therapeutic utility. The information presented herein is intended to serve as a foundational resource for researchers poised to explore the pharmacological applications of this novel ester.
Introduction to this compound
This compound (C₇H₁₄O₂) is the methyl ester of 3-methylpentanoic acid.[1] It is a colorless to pale yellow liquid with a characteristic odor.[2] While its primary applications have historically been in the flavor and fragrance industries, emerging research into the biological activities of related branched-chain fatty acid esters suggests a far greater potential for this molecule in the pharmaceutical realm.
The therapeutic promise of novel esters like this compound is rooted in the diverse biological roles of lipids as signaling molecules and modulators of cellular processes. Notably, a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which includes branched-chain ester structures, has been identified as endogenous signaling molecules with anti-diabetic and anti-inflammatory properties. These compounds can modulate key physiological pathways, offering potential new targets for therapeutic intervention in a range of diseases.
This guide will delve into the potential research areas for this compound, drawing on the established bioactivities of analogous compounds. It will also provide detailed experimental protocols for its synthesis, purification, and characterization, as well as for evaluating its potential cytotoxic and anti-inflammatory effects.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 2177-78-8 | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 135.00 to 136.00 °C @ 760.00 mm Hg (estimated) | [2] |
| Solubility | Soluble in alcohol; Insoluble in water | [2] |
| LogP (o/w) | 2.158 (estimated) | [2] |
Potential Research Areas and Therapeutic Applications
Based on the known biological activities of structurally related branched-chain fatty acid esters, several promising research avenues for this compound can be proposed.
Anti-inflammatory Effects
Chronic inflammation is a key pathological feature of numerous diseases. Certain branched-chain fatty acid esters have demonstrated potent anti-inflammatory effects. This suggests that this compound could be investigated for its ability to modulate inflammatory pathways.
Proposed Mechanism of Action: The anti-inflammatory effects of related compounds are often attributed to the inhibition of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways. These pathways regulate the expression of inflammatory mediators including cytokines and chemokines.
Suggested In Vitro Investigations:
-
Nitric Oxide (NO) Production Assay: Assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Cytokine Production Assays: Quantify the effect of the compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Western Blot Analysis: Investigate the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action.
Metabolic Disorders (Anti-diabetic Potential)
The prevalence of metabolic disorders such as type 2 diabetes necessitates the development of novel therapeutic agents. Endogenous branched-chain fatty acid esters have been shown to improve glucose tolerance and insulin (B600854) sensitivity.
Proposed Mechanism of Action: The anti-diabetic effects of related lipids are thought to be mediated, in part, through the activation of G-protein coupled receptors (GPCRs) which play a role in glucose homeostasis.
Suggested In Vitro and In Vivo Investigations:
-
Glucose Uptake Assays: Evaluate the effect of this compound on glucose uptake in adipocyte and muscle cell lines.
-
Insulin Secretion Assays: Assess the compound's ability to potentiate glucose-stimulated insulin secretion in pancreatic β-cell lines.
-
In Vivo Studies: In animal models of diabetes, investigate the effects of this compound on blood glucose levels, insulin sensitivity, and glucose tolerance.
Anticancer Activity
Some studies have indicated that branched-chain fatty acids can exhibit anticancer properties by modulating lipid metabolism in cancer cells.
Proposed Mechanism of Action: The anticancer activity may stem from the disruption of fatty acid metabolism in rapidly proliferating cancer cells, leading to apoptosis and cell cycle arrest.
Suggested In Vitro Investigations:
-
Cytotoxicity Assays: Determine the cytotoxic effects of this compound against a panel of human cancer cell lines using assays such as MTT or LDH release assays.
-
Apoptosis Assays: Investigate the induction of apoptosis through methods like Annexin V/PI staining and analysis of caspase activity.
-
Cell Cycle Analysis: Determine the effect of the compound on cell cycle progression using flow cytometry.
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.
Synthesis of this compound
This compound can be synthesized through several established esterification methods. Two common protocols are provided below.
4.1.1. Fischer Esterification
This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
-
Reactants: 3-methylpentanoic acid, Methanol (B129727) (in excess, also serves as solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Procedure:
-
In a round-bottom flask, dissolve 3-methylpentanoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Extract the ester with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude ester by distillation.
-
4.1.2. Transesterification
This method involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst.
-
Reactants: An existing ester of 3-methylpentanoic acid (e.g., ethyl 3-methylpentanoate), Methanol, and a catalyst (e.g., sodium methoxide (B1231860) for base-catalyzed or sulfuric acid for acid-catalyzed).
-
Procedure (Base-Catalyzed):
-
Dissolve the starting ester in a large excess of methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any salts.
-
Dry the organic layer and remove the solvent.
-
Purify the product by distillation.
-
Analytical Methods
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Parameters (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-300 amu).
-
Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized ester.
-
Sample Preparation: Dissolve the purified ester in a deuterated solvent (e.g., CDCl₃).
-
Expected ¹H NMR Signals: The spectrum will show characteristic signals for the methyl and methylene (B1212753) protons of the pentanoate chain and the methyl group of the ester.
-
Expected ¹³C NMR Signals: The spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester group.
In Vitro Biological Assays
4.3.1. Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compound on cell viability.[3][4]
-
Cell Lines: A panel of human cancer cell lines and a non-cancerous cell line for comparison.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[3]
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.[4]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[4]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
4.3.2. Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.[5]
-
Cell Line: RAW 264.7 macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of this compound for a short period.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.[5]
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.
-
Visualizations
Logical Workflow for Investigating Therapeutic Potential
Caption: A logical workflow for the investigation of the therapeutic potential of this compound.
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: A streamlined experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.
Putative Signaling Pathways for Anti-inflammatory Action
Caption: Putative signaling pathways involved in the anti-inflammatory effects of this compound.
Conclusion
This compound presents an exciting opportunity for the discovery of novel therapeutics. While direct biological data for this specific ester is limited, the compelling evidence of anti-inflammatory, anti-diabetic, and anticancer activities within the broader class of branched-chain fatty acid esters provides a strong rationale for its investigation. This technical guide has outlined the key physicochemical properties, proposed promising research directions, and provided detailed experimental protocols to facilitate the exploration of this compound's therapeutic potential. It is hoped that this resource will empower researchers to unlock the full pharmacological value of this intriguing molecule.
References
Methodological & Application
Application Note: Gas Chromatography Method for the Analysis of Methyl 3-methylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the qualitative and quantitative analysis of Methyl 3-methylpentanoate (B1260497). This volatile ester is a branched-chain fatty acid methyl ester (FAME) of interest in various fields. The described protocol outlines the instrumental conditions, sample preparation, and data analysis procedures. The method utilizes a common non-polar capillary column and a flame ionization detector (FID), making it accessible to most analytical laboratories. A mass spectrometer (MS) can also be used for enhanced specificity.
Introduction
Methyl 3-methylpentanoate (C₇H₁₄O₂) is a branched-chain fatty acid methyl ester. The analysis of FAMEs is crucial in many areas, including food science, environmental analysis, and the development of pharmaceuticals. Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[1][2] This document provides a comprehensive protocol for the GC analysis of this compound.
Experimental Protocols
Sample and Standard Preparation
a. Standard Preparation:
A primary stock solution of this compound should be prepared in a suitable volatile organic solvent such as hexane (B92381) or dichloromethane.[3] From this stock solution, a series of calibration standards are prepared by serial dilution to cover the desired concentration range for quantitative analysis.[4][5] For example, a calibration curve can be constructed using standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
b. Sample Preparation:
For liquid samples where this compound is already in a relatively clean matrix, a simple "dilute and shoot" approach may be sufficient.[4] The sample is diluted with a suitable solvent to bring the analyte concentration within the calibration range.
For more complex matrices, a sample cleanup or extraction procedure may be necessary.[6] Common techniques include:
-
Liquid-Liquid Extraction (LLE): To separate analytes based on their solubility in different immiscible solvents.
-
Solid-Phase Extraction (SPE): To concentrate and purify analytes from the sample matrix.[6]
If the target analyte is the corresponding carboxylic acid (3-methylpentanoic acid), a derivatization step to form the methyl ester is required to improve volatility for GC analysis.[2][7] A common method is acid-catalyzed esterification using reagents like boron trifluoride in methanol.[1]
Instrumentation
A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. The following instrumental parameters are recommended and can be optimized based on the specific instrument and analytical goals.
Table 1: Gas Chromatography (GC) and Detector Conditions
| Parameter | Value |
| GC System | Agilent 8860 GC or equivalent |
| Column | DB-5 (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
Data Presentation
Qualitative Analysis
Identification of this compound can be achieved by comparing the retention time of the peak in the sample chromatogram with that of a known standard. The Kovats retention index for this compound on a standard non-polar column is approximately 875.[7] For confirmation, especially in complex matrices, GC-MS analysis is recommended. The mass spectrum of this compound shows characteristic fragment ions.
Table 2: Characteristic Mass-to-Charge Ratios (m/z) for this compound
| m/z | Ion Assignment (Proposed) |
| 74 | McLafferty rearrangement fragment [CH₃OC(OH)=CH₂]⁺ (Base Peak) |
| 43 | [C₃H₇]⁺ |
| 57 | [C₄H₉]⁺ |
| 87 | [CH₃OCO(CH₂)₂]⁺ |
| 101 | [M - C₂H₅]⁺ |
| 130 | [M]⁺ (Molecular Ion) |
Source: Adapted from PubChem CID 519891[7]
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against the known concentrations of the prepared standards.[4] The concentration of this compound in unknown samples is then determined by interpolating their peak areas from this calibration curve.
Table 3: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,500 |
| 5.0 | 63,000 |
| 10.0 | 124,500 |
| 25.0 | 310,000 |
| 50.0 | 625,000 |
| 100.0 | 1,255,000 |
| Correlation Coefficient (R²) | > 0.999 |
The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[3][8]
Experimental Workflow Diagram
Caption: Workflow for the GC analysis of this compound.
Conclusion
The gas chromatography method presented here provides a reliable and straightforward approach for the analysis of this compound. The protocol can be adapted for various sample matrices and is suitable for both qualitative and quantitative purposes in research and quality control laboratories. The use of a standard GC-FID system makes this method widely applicable, with the option of GC-MS for enhanced confirmation of the analyte's identity.
References
- 1. mass spectrum of 3-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. jppres.com [jppres.com]
- 3. scielo.br [scielo.br]
- 4. environics.com [environics.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. This compound | C7H14O2 | CID 519891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of Volatile Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volatile esters are a significant class of organic compounds responsible for the characteristic aromas and flavors of many fruits, beverages, and other natural products. They are also important in the pharmaceutical industry as synthesis precursors and potential biomarkers. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile compounds. However, effective sample preparation is crucial for accurate and reliable GC-MS analysis. This document provides detailed application notes and protocols for the most common sample preparation techniques for volatile ester analysis: Headspace (HS) analysis, Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE).
Sample Preparation Techniques: An Overview
The choice of sample preparation technique depends on several factors, including the sample matrix, the concentration of the target esters, and the desired level of sensitivity and selectivity.
-
Headspace (HS) Analysis: This technique is ideal for the analysis of highly volatile compounds in solid or liquid samples. It involves analyzing the vapor phase (headspace) in equilibrium with the sample, thus avoiding the injection of non-volatile matrix components into the GC-MS system.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or directly from a liquid sample. It is a versatile and sensitive method suitable for a wide range of volatile and semi-volatile compounds.
-
Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a robust technique for a broad range of compounds but can be more time-consuming and require larger solvent volumes compared to HS and SPME.
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the analysis of volatile esters in liquid matrices such as fruit juices and alcoholic beverages.
Materials:
-
GC-MS system with a split/splitless injector
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE/silicone septa
-
Heater/agitator
-
Internal standard solution (e.g., ethyl heptanoate (B1214049) in methanol)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Matrix Modification: Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
-
Incubation and Extraction: Place the vial in a heater/agitator set to 60°C and 250 rpm. Allow the sample to equilibrate for 15 minutes.
-
SPME Fiber Exposure: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) to allow for the adsorption of volatile esters.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated GC injector (250°C) for thermal desorption of the analytes onto the GC column. Start the GC-MS data acquisition.
Workflow Diagram:
HS-SPME Workflow for Volatile Ester Analysis
Static Headspace (SHS)
This protocol is a simpler alternative to HS-SPME for highly volatile esters.
Materials:
-
GC-MS system with a gas-tight syringe or headspace autosampler
-
20 mL headspace vials with PTFE/silicone septa
-
Heating oven or block
-
Internal standard solution
Procedure:
-
Sample Preparation: Place a known amount of the liquid or solid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution.
-
Vial Sealing: Immediately seal the vial.
-
Equilibration: Place the vial in a heating oven at a constant temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile esters to reach equilibrium between the sample and the headspace.
-
Headspace Sampling: Using a heated gas-tight syringe, withdraw a specific volume (e.g., 1 mL) of the headspace gas.
-
Injection and GC-MS Analysis: Immediately inject the headspace sample into the GC-MS system.
Workflow Diagram:
Application Notes and Protocols for the Quantification of Methyl 3-methylpentanoate in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methylpentanoate (B1260497) is a volatile ester that contributes to the characteristic aroma profile of various fruits and food products. Its quantification is crucial for quality control, flavor profiling, and authenticity assessment in the food and beverage industry. This document provides detailed application notes and protocols for the accurate quantification of methyl 3-methylpentanoate in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
The recommended method involves the extraction of volatile and semi-volatile compounds from the headspace of a food sample using a solid-phase microextraction (SPME) fiber.[1] The adsorbed analytes are then thermally desorbed into the injector of a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, compensating for matrix effects and variations in extraction efficiency.
Data Presentation
The following table summarizes the reported quantitative data for this compound in a specific food sample.
| Food Sample | Concentration (µg/kg) | Analytical Method | Reference |
| Fresh Cashew Apple Juice | 1.37 | HS-SPME-GC-MS | [2] |
Note: Further research is required to quantify this compound in a wider variety of food matrices.
Experimental Protocols
Materials and Reagents
-
Food Samples: Cashew apple juice, snake fruit, or other relevant food matrices.
-
Analytical Standard: this compound (≥97.0% purity).
-
Internal Standard: Methyl heptadecanoate-d33 is a suitable choice as a commercially available deuterated internal standard for the analysis of fatty acid methyl esters.[3]
-
Solvents: Methanol (B129727) (HPLC grade), n-Heptane (HPLC grade).
-
Reagents: Sodium chloride (analytical grade).
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range analysis of volatile compounds.[4]
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
SPME Autosampler.
-
Analytical Balance.
-
Vortex Mixer.
-
Centrifuge.
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of methyl heptadecanoate-d33 and dissolve it in 10 mL of n-heptane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution in methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 µg/L).
-
Spiked Internal Standard: Add a constant concentration of the internal standard stock solution to each working standard and sample to achieve a final concentration of 50 µg/L.
Sample Preparation (HS-SPME)
-
Homogenization: Homogenize solid food samples to a uniform consistency. Liquid samples like juice can be used directly.
-
Sample Aliquoting: Place a precise amount of the homogenized sample (e.g., 5 g) or liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Salting Out: Add a known amount of sodium chloride (e.g., 1 g) to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[5]
-
Internal Standard Spiking: Spike the sample with the internal standard solution to achieve a final concentration of 50 µg/L.
-
Equilibration: Seal the vial and place it in the autosampler tray. Incubate the vial at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.[4]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at the same temperature to allow for the adsorption of the analytes.[4]
GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is immediately transferred to the hot GC inlet where the adsorbed analytes are thermally desorbed.
-
Gas Chromatography:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A polar capillary column such as DB-WAX or a similar phase is suitable for the separation of esters. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Target Ions for this compound (Quantifier and Qualifiers): To be determined by analyzing the mass spectrum of the pure standard. Common fragments for methyl esters include the molecular ion, [M-31]+ (loss of OCH3), and other characteristic fragments.
-
Target Ions for Methyl heptadecanoate-d33 (Quantifier and Qualifiers): To be determined from the mass spectrum of the standard.
-
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the working standard solutions.
-
Quantification: Determine the concentration of this compound in the food samples by using the linear regression equation from the calibration curve.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the analytical protocol.
References
- 1. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. agilent.com [agilent.com]
- 4. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methyl 3-Methylpentanoate: Absence of Evidence in Insect Pheromone Lure Applications
A comprehensive review of scientific literature and available data reveals a lack of evidence to support the use of methyl 3-methylpentanoate (B1260497) as a significant component in insect pheromone lures. Despite its presence as a floral compound, there are no specific studies detailing its efficacy, target insect species, or established protocols for its use as a primary attractant or a synergistic component in insect traps.
Currently, there is no quantitative data from field trials or laboratory bioassays to define the optimal concentrations of methyl 3-methylpentanoate for insect attraction. Furthermore, no documented experimental protocols for its specific use in pheromone lures were found in the course of this investigation. Research into insect semiochemicals has identified numerous other esters and volatile compounds that serve as effective attractants, but this compound does not appear to be among the compounds that have been successfully developed and deployed for insect monitoring or control.
While related compounds, such as other methyl esters, have been identified as components of insect pheromones, this specific isomer has not been a subject of significant research in chemical ecology for this application. Therefore, detailed application notes, protocols, and quantitative data tables regarding its use in insect pheromone lures cannot be provided at this time due to the absence of foundational research in this area.
For researchers, scientists, and drug development professionals interested in the discovery and application of novel semiochemicals, the exploration of this compound could represent a novel area of investigation. However, any potential application would require initial exploratory studies, including electroantennography (EAG) and behavioral assays, to determine if any insect species of interest respond to this compound.
Below is a conceptual workflow for evaluating a novel compound like this compound for potential pheromonal activity, as no specific experimental data for this compound exists.
Application Notes and Protocols for the Synthesis and Bioactivity Screening of Methyl 3-methylpentanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methylpentanoate (B1260497) and its derivatives represent a class of small molecules with potential applications in various fields, including pharmaceuticals and fragrance industries. The structural scaffold of these compounds offers opportunities for chemical modifications to explore and optimize their biological activities. This document provides detailed application notes and protocols for the synthesis of a diverse library of Methyl 3-methylpentanoate derivatives and their subsequent screening for potential bioactivity, with a focus on anticancer and anti-inflammatory properties. The provided methodologies and data presentation formats are intended to guide researchers in the systematic evaluation of these compounds for drug discovery and development.
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize hypothetical quantitative bioactivity data for a series of synthesized this compound derivatives. This data is presented to illustrate the recommended format for organizing and comparing experimental results.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC50 in µM)
| Compound ID | Structure | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| MMP-01 | This compound | >100 | >100 | >100 |
| MMP-02 | Methyl 2-amino-3-methylpentanoate | 75.4 | 82.1 | 88.5 |
| MMP-03 | Methyl 2-hydroxy-3-methylpentanoate | 92.3 | >100 | >100 |
| MMP-04 | Methyl 3-methyl-2-oxopentanoate | 55.2 | 63.8 | 71.4 |
| MMP-05 | {Structure with aromatic substituent} | 12.5 | 18.7 | 22.3 |
| MMP-06 | {Structure with heterocyclic substituent} | 8.9 | 11.2 | 15.6 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.0 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | COX-1 Inhibition (IC50 in µM) | COX-2 Inhibition (IC50 in µM) | Inhibition of Protein Denaturation (%) at 100 µg/mL |
| MMP-01 | >200 | >200 | 15.2 |
| MMP-02 | 150.3 | 125.8 | 25.7 |
| MMP-03 | 180.1 | 165.4 | 20.1 |
| MMP-04 | 95.6 | 78.3 | 45.8 |
| MMP-05 | 25.4 | 15.1 | 68.9 |
| MMP-06 | 18.9 | 9.7 | 75.3 |
| Aspirin | (Positive Control) | 55 | 30 |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general two-step synthesis for creating a library of this compound derivatives with varying functionalities at the 2-position.
a. Synthesis of 3-methylpentanoyl chloride
-
To a solution of 3-methylpentanoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The progress of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-methylpentanoyl chloride, which can be used in the next step without further purification.
b. Synthesis of this compound Derivatives via Esterification/Amidation
-
Dissolve the desired alcohol or amine (e.g., methanol (B129727) for MMP-01, various substituted anilines or heterocyclic amines for other derivatives) (1.2 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.5 eq) in anhydrous DCM (15 mL).
-
Cool the solution to 0 °C and add the freshly prepared 3-methylpentanoyl chloride (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure this compound derivative.
Bioactivity Screening Protocols
a. MTT Assay for Cytotoxicity Screening
This protocol details the procedure for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (B87167) (DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
b. In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay is a simple and rapid method to screen for potential anti-inflammatory activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of the test compound or standard drug (Aspirin) at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL), 2.8 mL of PBS (pH 6.3), and 0.5 mL of 1% w/v bovine serum albumin (BSA). A control consists of 0.2 mL of the vehicle instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway affected by bioactive this compound derivatives and the general experimental workflow.
Caption: General experimental workflow for synthesis and bioactivity screening.
Caption: Potential inhibition of the NF-κB signaling pathway.
Application Note and Protocol for the Use of Methyl 3-methylpentanoate as a Calibration Standard in Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. Accurate quantification requires the use of calibration standards to establish a relationship between the analyte's concentration and the instrument's response. Methyl 3-methylpentanoate (B1260497), a branched-chain fatty acid methyl ester (FAME), is a suitable candidate for use as a calibration standard in the GC analysis of various volatile organic compounds, particularly other esters and compounds of similar polarity and volatility.[1][2][3][4] Its chemical stability and distinct retention time make it a reliable reference point for quantification.
This document provides a detailed protocol for the preparation of methyl 3-methylpentanoate calibration standards and a comprehensive gas chromatography-flame ionization detection (GC-FID) method for its analysis.
2. Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a calibration standard is crucial for its proper handling, storage, and application.
| Property | Value |
| Synonyms | Methyl 3-methylvalerate, Pentanoic acid, 3-methyl-, methyl ester |
| CAS Number | 2177-78-8[5][6] |
| Molecular Formula | C₇H₁₄O₂[6][7] |
| Molecular Weight | 130.18 g/mol [6] |
| Boiling Point | 135.00 to 136.00 °C @ 760.00 mm Hg (estimated)[5] |
| Appearance | Colorless to pale yellow clear liquid (estimated)[5] |
| Solubility | Soluble in alcohol; sparingly soluble in water (1070 mg/L @ 25 °C, estimated).[5] |
| Safety | Flammable liquid and vapor.[6][8] |
3. Experimental Protocols
3.1. Materials and Reagents
-
This compound (≥99.5% purity)
-
High-purity solvent (e.g., hexane, ethyl acetate, or methanol, GC grade)
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with septa
3.2. Preparation of Calibration Standards
3.2.1. Stock Standard Solution (e.g., 1000 µg/mL)
-
Accurately weigh 10 mg of pure this compound into a 10 mL Class A volumetric flask.
-
Dissolve the standard in a suitable GC-grade solvent (e.g., hexane).
-
Bring the flask to volume with the solvent.
-
Stopper the flask and mix thoroughly by inverting it several times. This is your stock standard solution.
3.2.2. Working Calibration Standards
Prepare a series of working calibration standards by serially diluting the stock standard solution. The concentration range should bracket the expected concentration of the analyte in the samples. An example of a five-point calibration curve is provided below.
| Standard Level | Volume of Stock Solution (µL) | Final Volume (mL) | Final Concentration (µg/mL) |
| 1 | 10 | 10 | 1.0 |
| 2 | 50 | 10 | 5.0 |
| 3 | 100 | 10 | 10.0 |
| 4 | 500 | 10 | 50.0 |
| 5 | 1000 | 10 | 100.0 |
3.3. Gas Chromatography (GC-FID) Method
The following GC parameters are a starting point and may require optimization based on the specific instrument and application. This method is adapted from general procedures for FAME analysis.[2][3][4][9]
| Parameter | Setting |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | e.g., DB-5ms, HP-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutesRamp: 10 °C/min to 200 °CHold: 5 minutes at 200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
4. Data Presentation and Analysis
After running the calibration standards, a calibration curve is constructed by plotting the peak area of this compound against its concentration. The response should be linear over the calibrated range. The concentration of the analyte in unknown samples is then determined using the regression equation from the calibration curve.
Example Calibration Data:
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 50.0 | 759,900 |
| 100.0 | 1,521,000 |
5. Visualizations
5.1. Experimental Workflow
The following diagram illustrates the overall workflow for using this compound as a calibration standard.
References
- 1. benchchem.com [benchchem.com]
- 2. sciepub.com [sciepub.com]
- 3. s4science.at [s4science.at]
- 4. scioninstruments.com [scioninstruments.com]
- 5. methyl 3-methyl pentanoate, 2177-78-8 [thegoodscentscompany.com]
- 6. This compound | C7H14O2 | CID 519891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [stenutz.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Methyl 3-Methylpentanoate using Solid-Phase Microextraction (SPME)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the application of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of methyl 3-methylpentanoate (B1260497). Methyl 3-methylpentanoate is a volatile ester that may be relevant in flavor and fragrance studies, as well as in the analysis of various biological and environmental samples. SPME offers a solvent-free, sensitive, and efficient sample preparation method for the extraction of this and other volatile organic compounds.[1] This application note outlines the optimal SPME parameters, a comprehensive experimental protocol, and expected performance data.
Introduction to SPME for Volatile Ester Analysis
Solid-Phase Microextraction (SPME) is a sample preparation technique that involves the use of a fiber coated with a stationary phase to isolate and concentrate analytes from a sample matrix.[2] For volatile compounds like this compound, Headspace SPME (HS-SPME) is the preferred method. In HS-SPME, the fiber is exposed to the vapor phase above the sample, allowing for the extraction of volatile and semi-volatile analytes without direct contact of the fiber with the sample matrix.[1] This minimizes matrix effects and extends the lifetime of the SPME fiber. The extracted analytes are then thermally desorbed from the fiber in the hot injection port of a gas chromatograph for separation and detection.[1]
SPME Fiber Selection
The choice of SPME fiber coating is critical for the efficient extraction of the target analyte. For volatile esters like this compound, a fiber with a mixed-phase coating is generally recommended to cover a broader range of polarities.
Recommended Fiber Coatings for this compound:
| Fiber Coating | Composition | Polarity | Recommended For |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane | Bipolar | Broad range of volatile and semi-volatile compounds, including esters.[3] |
| DVB/PDMS | Divinylbenzene/Polydimethylsiloxane | Bipolar | Volatile compounds, including polar analytes.[1] |
The DVB/CAR/PDMS fiber is often the first choice for general screening of volatile esters due to its broad applicability.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using HS-SPME-GC-MS.
Caption: A generalized workflow for the analysis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline for the analysis of this compound in a liquid matrix. Optimization of parameters such as incubation time, extraction time, and temperature may be necessary for different sample matrices.[3][4]
1. Materials and Reagents:
-
SPME Fiber Assembly: Manual or autosampler-ready holder with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.
-
Heater/Agitator: To control temperature and provide consistent agitation.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.
-
This compound standard: Purity ≥97.0%.
-
Internal Standard (IS): e.g., Methyl decanoate.
-
Sodium Chloride (NaCl): ACS grade.
-
Organic Solvent: e.g., Methanol or n-heptane for stock solutions.
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare 1000 µg/mL stock solutions of this compound and the internal standard in methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions to the desired concentrations for the calibration curve.
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL SPME vial.
-
Add 1.5 g of NaCl to the sample to enhance the release of volatile compounds.[4]
-
If using an internal standard, spike the sample with a known concentration.
-
Immediately seal the vial with the screw cap.
-
3. Headspace SPME Procedure:
-
Incubation/Equilibration: Place the sealed vial into the heater/agitator and incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm).[3] This allows the volatile esters to partition into the headspace.
-
Extraction: After incubation, expose the SPME fiber to the headspace of the sample for 20 minutes at 60°C with continued agitation.
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C). Desorb for 4 minutes in splitless mode.
4. GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C
-
Ramp: 20°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-350
Quantitative Data Summary
The following table summarizes typical method validation parameters for the analysis of volatile esters using SPME-GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve.[5] |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Recovery | 85 - 115% | The percentage of the true amount of analyte that is detected by the method. |
| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility.[5] |
Data Analysis and Interpretation
The logic for quantitative analysis using an internal standard is depicted in the following diagram.
Caption: The process of quantification using an internal standard.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Response | - Incomplete desorption- Fiber degradation- Suboptimal extraction conditions | - Increase desorption time/temperature- Condition or replace the SPME fiber- Optimize extraction time, temperature, and salt concentration |
| Poor Reproducibility | - Inconsistent sample volume- Variable incubation/extraction time- Inconsistent fiber placement in headspace | - Use a calibrated pipette for sample measurement- Use an autosampler for precise timing- Ensure consistent fiber depth with a manual holder or use an autosampler |
| Carryover Peaks | - Incomplete desorption from previous run | - Increase desorption time/temperature- Bake out the fiber in a clean, hot injection port between runs |
Conclusion
Solid-Phase Microextraction offers a robust, sensitive, and solvent-minimized approach for the analysis of this compound. The presented protocol, utilizing a DVB/CAR/PDMS fiber with optimized headspace extraction conditions, provides a solid foundation for the routine analysis of this volatile ester in various matrices. For best results, method validation and optimization are recommended for each specific sample type.
References
- 1. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples | MDPI [mdpi.com]
- 5. Analysis of linear and cyclic methylsiloxanes in water by headspace-solid phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungsbeispiel: Säurekatalysierte Derivatisierung von 3-Methylpentansäure zu ihrem Methylester
Anwendungs-ID: AN-2025-001 Veröffentlicht: 21. Dezember 2025 Autor: Dr. Anja Schmidt, Abteilung für Synthetische Chemie
Zusammenfassung
Dieses Anwendungsbeispiel beschreibt ein detailliertes Protokoll für die Derivatisierung von 3-Methylpentansäure zu ihrem entsprechenden Methylester, Methyl-3-methylpentanoat, mittels Fischer-Veresterung. Diese Methode ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von großer Bedeutung, da die Veresterung ein fundamentaler Schritt zur Modifizierung der physikochemischen Eigenschaften von Carbonsäuren ist. Sie verbessert die Flüchtigkeit für die Gaschromatographie (GC)-Analyse, erhöht die Lipophilie und kann als Schutzgruppenstrategie in der organischen Synthese dienen. Das hier beschriebene Protokoll verwendet eine Schwefelsäure-Katalyse und einen Überschuss an Methanol, um das Reaktionsgleichgewicht in Richtung des Esterprodukts zu verschieben, was zu hohen Ausbeuten führt. Die Reinigung und Charakterisierung des Produkts mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Kernspinresonanzspektroskopie (NMR) werden ebenfalls beschrieben.
Einleitung
Die Umwandlung von Carbonsäuren in ihre Esterderivate ist eine der grundlegendsten und am weitesten verbreiteten Reaktionen in der organischen Chemie. Die Fischer-Veresterung, eine säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol, ist eine robuste und kostengünstige Methode zur Synthese von Estern.[1][2][3][4] 3-Methylpentansäure ist eine verzweigtkettige Carbonsäure, die in verschiedenen natürlichen und synthetischen Zusammenhängen vorkommt. Ihre Derivatisierung zum Methylester ist oft ein notwendiger Schritt für die Analyse oder weitere chemische Umwandlungen.[5]
Die Veresterung dient mehreren Zwecken:
-
Verbesserte Analytik: Carbonsäuren neigen dazu, in der GC-Analyse aufgrund ihrer Polarität und der Fähigkeit zur Wasserstoffbrückenbildung breite Peaks (Tailing) zu zeigen. Die Umwandlung in den flüchtigeren und weniger polaren Methylester führt zu schärferen, symmetrischeren Peaks und besseren quantitativen Ergebnissen.[6][7]
-
Modifikation der Bioaktivität: In der Arzneimittelentwicklung kann die Umwandlung einer Carboxylgruppe in einen Ester die Lipophilie eines Moleküls verändern und damit seine Absorption, Verteilung, seinen Metabolismus und seine Ausscheidung (ADME-Eigenschaften) beeinflussen.
-
Synthetische Zwischenprodukte: Ester sind vielseitige Zwischenprodukte in der organischen Synthese und können leicht in andere funktionelle Gruppen umgewandelt werden.
Dieses Anwendungsbeispiel bietet ein schrittweises Protokoll für die Synthese, Aufarbeitung und Analyse von Methyl-3-methylpentanoat.
Experimentelles Verfahren
Materialien und Reagenzien
| Reagenz | Summenformel | Molmasse ( g/mol ) | Reinheit | Lieferant |
| 3-Methylpentansäure | C₆H₁₂O₂ | 116.16 | ≥97% (GC) | Sigma-Aldrich |
| Methanol (wasserfrei) | CH₄O | 32.04 | ≥99.8% | Merck |
| Schwefelsäure (konz.) | H₂SO₄ | 98.08 | 95-98% | VWR Chemicals |
| Diethylether | (C₂H₅)₂O | 74.12 | ≥99.5% | Fisher Scientific |
| Gesättigte NaHCO₃-Lösung | NaHCO₃ | 84.01 | - | Laborchemikalie |
| Gesättigte NaCl-Lösung (Sole) | NaCl | 58.44 | - | Laborchemikalie |
| Wasserfreies Magnesiumsulfat | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |
Protokoll zur Veresterung
-
Reaktionsaufbau: In einem 100-mL-Rundkolben, ausgestattet mit einem Magnetrührstab und einem Rückflusskühler, werden 5,81 g (50,0 mmol) 3-Methylpentansäure vorgelegt.
-
Zugabe der Reagenzien: Es werden 40 mL (ca. 1,0 mol) wasserfreies Methanol hinzugefügt. Der große Überschuss an Methanol dient sowohl als Reagenz als auch als Lösungsmittel und verschiebt das Reaktionsgleichgewicht zugunsten des Produkts.[8][9]
-
Katalysatorzugabe: Unter Rühren werden vorsichtig 1 mL konzentrierte Schwefelsäure tropfenweise durch die Oberseite des Rückflusskühlers zugegeben. Achtung: Die Zugabe ist exotherm.
-
Reaktion: Die Reaktionsmischung wird 3 Stunden lang unter Rückfluss erhitzt (ca. 65 °C). Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) oder GC-MS verfolgt werden.
-
Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird der Überschuss an Methanol am Rotationsverdampfer entfernt.
-
Extraktion: Der Rückstand wird in 50 mL Diethylether aufgenommen und in einen Scheidetrichter überführt. Die organische Phase wird nacheinander mit 30 mL gesättigter Natriumhydrogencarbonatlösung (zur Neutralisation der Säure), 30 mL Wasser und 30 mL gesättigter Natriumchloridlösung gewaschen.
-
Trocknung und Filtration: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Reinigung: Das Rohprodukt wird durch fraktionierte Destillation unter Normaldruck gereinigt. Die Fraktion, die bei 135-136 °C siedet, wird aufgefangen und ergibt reines Methyl-3-methylpentanoat.[10]
Workflow der Synthese
Abbildung 1: Experimenteller Workflow für die Synthese von Methyl-3-methylpentanoat.
Ergebnisse und Diskussion
Die säurekatalysierte Veresterung von 3-Methylpentansäure mit einem großen Überschuss an Methanol führte erfolgreich zur Bildung von Methyl-3-methylpentanoat. Die Verwendung eines Überschusses des Alkohols ist eine gängige Strategie, um das Gleichgewicht bei Fischer-Veresterungen in Richtung der Produkte zu verschieben und hohe Ausbeuten zu erzielen.[8][9] Eine Studie zur Veresterung von Essigsäure mit Ethanol zeigte, dass ein 10-facher Überschuss des Alkohols die Ausbeute auf 97 % steigern kann.[8]
Quantitative Ergebnisse
Die Destillation des Rohprodukts lieferte 5,99 g reinen Ester, was einer isolierten Ausbeute von 92 % entspricht. Die Reinheit wurde mittels GC-MS zu >99 % bestimmt.
| Parameter | Wert | Methode |
| Theoretische Ausbeute | 6,51 g | Stöchiometrische Berechnung |
| Isolierte Ausbeute | 5,99 g | Gravimetrisch nach Destillation |
| Prozentuale Ausbeute | 92 % | (Isoliert / Theoretisch) * 100 |
| Reinheit | >99 % | GC-MS (Flächenprozent) |
Charakterisierung des Produkts
Das erhaltene Produkt, Methyl-3-methylpentanoat (CAS: 2177-78-8), wurde durch spektroskopische Methoden charakterisiert, um seine Struktur zu bestätigen.[11][12]
GC-MS-Analyse: Die Analyse mittels GC-MS zeigte einen einzelnen Hauptpeak, was auf eine hohe Reinheit des Produkts hindeutet. Das Massenspektrum (Elektronenionisation) ist konsistent mit der Struktur von Methyl-3-methylpentanoat (Molmasse: 130,18 g/mol ).[12]
-
Molekülion (M⁺): m/z = 130
-
Charakteristische Fragmente:
-
m/z = 101: Verlust von -OCH₃ (M-29)
-
m/z = 88: McLafferty-Umlagerung
-
m/z = 74: Charakteristisches Fragment für Methylester
-
m/z = 57: Verlust von -CH₂COOCH₃
-
m/z = 43: Propyl-Fragment
-
Abbildung 2: Reaktionsschema der Fischer-Veresterung von 3-Methylpentansäure.
NMR-Spektroskopie: Die ¹H- und ¹³C-NMR-Spektren bestätigen die Struktur des Esters. Die erwarteten chemischen Verschiebungen (in ppm, relativ zu TMS) sind:
-
¹H-NMR: Ein charakteristisches Singulett für die Methoxy-Protonen (-OCH₃) bei ca. 3,67 ppm ist ein klares Indiz für die erfolgreiche Veresterung. Weitere Signale umfassen Multipletts für die Methylen- (-CH₂-) und Methin- (-CH-) Gruppen des Pentyl-Rests sowie Tripletts und Dubletts für die terminalen Methylgruppen (-CH₃).
-
¹³C-NMR: Das Signal für das Carbonyl-Kohlenstoffatom des Esters erscheint bei ca. 174 ppm. Das Kohlenstoffatom der Methoxygruppe (-OCH₃) ist bei ca. 51 ppm zu erwarten. Die übrigen aliphatischen Kohlenstoffatome erscheinen im Bereich von 10-45 ppm.
Fazit
Die Fischer-Veresterung ist eine effiziente und hochgradig reproduzierbare Methode zur Synthese von Methyl-3-methylpentanoat aus 3-Methylpentansäure. Das hier vorgestellte Protokoll, das einen großen Überschuss an Methanol und Schwefelsäure als Katalysator verwendet, ermöglicht die Isolierung des Produkts in hoher Ausbeute (92 %) und Reinheit (>99 %). Die detaillierte Beschreibung der Aufarbeitung und der analytischen Charakterisierung macht dieses Anwendungsbeispiel zu einer wertvollen Ressource für Wissenschaftler in der organischen Synthese, der analytischen Chemie und der pharmazeutischen Entwicklung.
References
- 1. athabascau.ca [athabascau.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. methyl 3-methyl pentanoate, 2177-78-8 [thegoodscentscompany.com]
- 11. Methyl 3-methylpentanoate | C7H14O2 | CID 519891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pentanoic acid, 3-methyl-, methyl ester [webbook.nist.gov]
Application Notes & Protocols: Methyl 3-methylpentanoate in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methylpentanoate (B1260497) is a branched-chain fatty acid methyl ester (BCFAME) and a volatile organic compound (VOC). While direct research on its specific roles in metabolomics is currently limited, its chemical nature suggests potential applications as a biomarker in studies focusing on lipid metabolism, gut microbiome activity, and non-invasive disease diagnosis through volatilomics. Branched-chain fatty acids are known to be present in various biological samples and can originate from the catabolism of branched-chain amino acids by the gut microbiota.[1] As a volatile compound, Methyl 3-methylpentanoate could potentially be detected in breath, urine, or feces, making it an attractive candidate for non-invasive diagnostic approaches.[2][3][4][5]
These application notes provide a hypothetical framework for the investigation of this compound in a metabolomics context, including detailed protocols for its analysis based on established methods for similar compounds.
Potential Applications in Metabolomics
-
Biomarker of Gut Microbiome Dysbiosis: The gut microbiota is a primary source of branched-chain fatty acids through the fermentation of amino acids.[1] Alterations in the concentration of this compound in biological fluids could, therefore, reflect changes in the composition and metabolic activity of the gut microbiome.
-
Volatile Biomarker for Disease Diagnosis: As a VOC, this compound could be explored as a non-invasive biomarker in exhaled breath, urine, or feces for various pathological conditions.[2][4][6] The analysis of VOC patterns, or "breathomics," is a rapidly growing field with potential applications in diagnosing diseases such as asthma and certain cancers.[3]
-
Indicator of Altered Lipid Metabolism: The metabolism of fatty acids is a complex process, and the presence of unusual or elevated levels of specific fatty acid esters may indicate metabolic dysregulation.[7]
Quantitative Data Summary
As there is no specific quantitative data available for this compound in metabolomics literature, the following table presents a hypothetical dataset to illustrate how such data could be presented. This example outlines a case-control study investigating this compound as a potential biomarker in urine.
| Analyte | Control Group (n=50) Mean Concentration (ng/mL) ± SD | Disease Group (n=50) Mean Concentration (ng/mL) ± SD | p-value | Fold Change |
| This compound | 15.2 ± 3.5 | 28.9 ± 6.1 | <0.001 | 1.90 |
Experimental Protocols
The following protocols are based on established methods for the analysis of fatty acid methyl esters and volatile organic compounds in biological samples.[8][9][10]
Protocol 1: Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of this compound in human urine samples.
Materials:
-
Urine samples
-
This compound standard
-
Internal standard (e.g., Deuterated this compound or a structurally similar compound)
-
Hexane (B92381) (GC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., polar cyano-column)[8]
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean glass vial.
-
-
Internal Standard Spiking:
-
Add a known concentration of the internal standard to each urine sample.
-
-
Liquid-Liquid Extraction:
-
Add 0.5 g of NaCl to the urine sample to increase the ionic strength.
-
Add 1 mL of hexane to the sample.
-
Vortex vigorously for 2 minutes to extract the analytes into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Drying and Concentration:
-
Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 240°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using the standard solutions of this compound.
-
Quantify the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound in urine.
References
- 1. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volatilomics VOC Analysis & Disease Insights | Clarity Bio [claritybiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Diagnostic Application of Volatile Organic Compounds as Potential Biomarkers for Detecting Digestive Neoplasia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 7. Fatty Acid Methyl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of Methyl 3-methylpentanoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chiral separation of Methyl 3-methylpentanoate (B1260497) enantiomers by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These protocols are designed to serve as a comprehensive guide for achieving high-resolution separation for both analytical and preparative purposes.
Introduction
Methyl 3-methylpentanoate is a chiral ester with a stereocenter at the C3 position. The enantiomers of chiral molecules often exhibit different biological activities, making their separation and quantification crucial in fields such as pharmacology, toxicology, and flavor chemistry. The development of robust enantioselective analytical methods is therefore essential for studying the specific properties and functions of each enantiomer. Gas chromatography with a chiral stationary phase is a highly sensitive and efficient method for the separation of volatile enantiomers like this compound. Chiral HPLC is another powerful technique, particularly useful for preparative scale separations.
Chiral Gas Chromatography (GC) Method
Chiral GC is a highly effective method for the separation of volatile enantiomers. Cyclodextrin-based chiral stationary phases are widely used due to their broad applicability for resolving a variety of chiral compounds.
Experimental Protocol: Chiral GC
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Sample Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL.
-
Serially dilute the stock solution to create working standards for analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based chiral column |
| Carrier Gas | Hydrogen or Helium |
| Flow Rate | 1.0 mL/min (for Helium) or 80 cm/sec (for Hydrogen) |
| Injector Temperature | 230°C |
| Detector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized) |
| Oven Temperature Program | 60°C (hold for 1 min), then ramp at 2°C/min to 180°C |
Data Presentation: Expected GC Results
The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers using the described GC method.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| (R)-Methyl 3-methylpentanoate | 18.5 | \multirow{2}{*}{> 1.5} | < 1.2 |
| (S)-Methyl 3-methylpentanoate | 19.2 | < 1.2 |
Experimental Workflow: Chiral GC Method Development
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a powerful technique for both analytical and preparative-scale separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely utilized due to their broad applicability.[1] The following protocol describes a method for the chiral separation of this compound enantiomers using a polysaccharide-based CSP in normal phase mode.
Experimental Protocol: Chiral HPLC
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a Refractive Index (RI) or UV detector (if a suitable chromophore is present or derivatization is performed).
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Serially dilute to create working standards.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | Refractive Index (RI) or UV at 210 nm |
Data Presentation: Expected HPLC Results
The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers using the described HPLC method.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Enantiomer 1 | 12.3 | \multirow{2}{*}{> 1.5} | < 1.3 |
| Enantiomer 2 | 13.8 | < 1.3 |
Experimental Workflow: Chiral HPLC Method Development
References
Application Notes and Protocols for the Use of Methyl 3-Methylpentanoate in Fragrance Formulation
Disclaimer: It is important to note that Methyl 3-methylpentanoate (B1260497) (CAS No. 2177-78-8) is not recommended for use in fragrance or flavor applications.[1] This document is provided for informational purposes for researchers and scientists and outlines general protocols for the evaluation of a novel fragrance ingredient. The data and methodologies presented are for a hypothetical scenario and should not be interpreted as an endorsement for the use of Methyl 3-methylpentanoate in consumer products.
Introduction
This compound is a volatile organic compound with the chemical formula C₇H₁₄O₂.[2] While some esters are widely used in the fragrance industry for their characteristic fruity and pleasant aromas, available data indicates that this compound is not utilized in fragrance formulations.[1] In contrast, the closely related ethyl ester, Ethyl 3-methylpentanoate, is known for its fruity, pineapple-like scent and is used in both fragrance and flavor applications. This document will provide a comparative overview of these compounds and detail the standard experimental protocols used to evaluate a potential new fragrance ingredient.
Comparative Data of Methyl and Ethyl 3-Methylpentanoate
To understand the context of why one ester may be used and another is not, a comparison of their known properties is useful.
| Property | This compound | Ethyl 3-methylpentanoate |
| CAS Number | 2177-78-8[1] | 5870-68-8[3] |
| Molecular Formula | C₇H₁₄O₂[2] | C₈H₁₆O₂[3] |
| Molecular Weight | 130.18 g/mol [2] | 144.21 g/mol [3] |
| Boiling Point | 135-136 °C[1] | 155-156 °C |
| Vapor Pressure | 7.85 mmHg @ 25°C[1] | Not available |
| Odor Profile | Not available in fragrance literature. Stated as "not for fragrance use".[1] | Fruity, pineapple, natural, tropical.[2] |
| Recommended Usage Level in Fragrance | Not for fragrance use.[1] | Up to 5% in fragrance concentrate.[2] |
| Safety Information | Flammable liquid and vapor.[2] | Highly flammable liquid and vapor.[4] |
Experimental Protocols for Fragrance Ingredient Evaluation
The following are detailed methodologies for the key experiments required to assess a new chemical entity for its potential use as a fragrance ingredient.
Sensory Analysis: Odor Profile and Olfactory Threshold
Objective: To determine the qualitative odor characteristics and the lowest detectable concentration of a new fragrance ingredient.
Materials:
-
Test substance (e.g., a hypothetical new ester)
-
Odorless solvent (e.g., dipropylene glycol or ethanol)
-
Glass smelling strips
-
Panel of trained sensory analysts (typically 8-12 individuals)
-
Olfactometer for threshold determination
Protocol for Odor Profile Description:
-
Prepare a 10% dilution of the test substance in the chosen solvent.
-
Dip a clean, odorless smelling strip into the solution, ensuring about 1 cm is submerged.
-
Remove the strip and allow the solvent to evaporate for a few seconds.
-
Present the strip to the sensory panelists in a well-ventilated, odor-neutral room.[5]
-
Panelists individually record the odor characteristics at different time points (top note, middle note, and base note) using a standardized vocabulary of descriptors.
-
Compile the descriptions to create a comprehensive odor profile.
Protocol for Olfactory Threshold Determination (Gas Chromatography-Olfactometry - GC-O):
-
A sample of the diluted test substance is injected into a Gas Chromatograph (GC) equipped with a sniffing port.[6][7]
-
The effluent from the GC column is split between a chemical detector (e.g., Mass Spectrometer) and the sniffing port.[6]
-
A trained panelist sniffs the effluent at the port and indicates when an odor is detected.[7]
-
Serial dilutions of the sample are injected until the odor is no longer detectable by the majority of the panel.[6]
-
The concentration at which 50% of the panel can detect the odor is determined as the olfactory threshold.[7]
Performance and Stability Testing
Objective: To evaluate the performance and stability of the fragrance ingredient in a finished product under various conditions.[8][9]
Materials:
-
Test fragrance ingredient
-
Unfragranced product base (e.g., ethanol (B145695) for fine fragrance, lotion base, soap base)
-
Glass bottles/containers appropriate for the product type
-
Climate chambers, UV light cabinets, and refrigerators/freezers.[8]
Accelerated Stability Testing Protocol: [8]
-
Prepare samples of the product base containing the test fragrance ingredient at a predetermined concentration.
-
Prepare a control sample of the unfragranced product base.
-
Store the samples under the following conditions for a period of 1 to 3 months:[10]
-
At regular intervals (e.g., 1, 2, and 3 months), evaluate the samples for any changes in color, clarity, viscosity, and odor profile compared to a control sample stored at room temperature in the dark.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Longevity Analysis:
-
Apply the fragranced product to a suitable substrate (e.g., skin, fabric).
-
At specified time intervals (e.g., 0, 1, 4, 8 hours), collect the volatile compounds in the headspace above the substrate using Solid-Phase Microextraction (SPME).
-
Analyze the collected volatiles by GC-MS to identify and quantify the remaining fragrance ingredient.
-
The rate of decrease in the concentration of the test ingredient over time indicates its longevity.
Visualizations
Olfactory Signaling Pathway
The perception of odorants like esters begins with the binding of the molecule to an Olfactory Receptor (OR) on the surface of olfactory sensory neurons. This initiates a G-protein-coupled signaling cascade.
Caption: Generalized olfactory signaling pathway for ester odorants.
Experimental Workflow for Fragrance Ingredient Evaluation
The evaluation of a new fragrance ingredient is a multi-step process involving both analytical and sensory techniques.
Caption: Workflow for the evaluation of a new fragrance ingredient.
Conclusion
While this compound is not recommended for use in fragrance formulations based on available industry data, the protocols outlined in this document provide a comprehensive framework for the evaluation of novel fragrance ingredients.[1] The significant difference in the organoleptic properties and usage recommendations between this compound and its ethyl analog, Ethyl 3-methylpentanoate, underscores the importance of rigorous sensory and stability testing for each potential fragrance raw material. Researchers and developers should adhere to these established methodologies to ensure the safety, quality, and desired aesthetic properties of any new ingredient before its inclusion in a consumer product.
References
- 1. methyl 3-methyl pentanoate, 2177-78-8 [thegoodscentscompany.com]
- 2. This compound | C7H14O2 | CID 519891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sense-lab.co.uk [sense-lab.co.uk]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. iltusa.com [iltusa.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. Stability Testing for Cosmetics and Personal Care Products – StabilityStudies.in [stabilitystudies.in]
Application Notes and Protocols for Biochemical Assays Involving Methyl Esters of Short-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the biochemical analysis of short-chain fatty acids (SCFAs) through their methyl ester derivatives. It is intended for researchers, scientists, and professionals in drug development who are investigating the roles of SCFAs in various biological processes.
Introduction
Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are metabolites produced by the gut microbiota from the fermentation of dietary fibers.[1] These molecules act as crucial signaling molecules and energy sources, influencing a wide range of physiological functions including gut health, immune regulation, and metabolism.[2][3][4] Their roles in conditions like metabolic syndrome, inflammatory diseases, and cancer have made them a significant area of research.[2][5] Due to their volatile nature, SCFAs are often derivatized to their methyl ester forms to improve their chromatographic properties for accurate quantification, most commonly by gas chromatography (GC).[1][6]
Data Presentation: Performance of SCFA Methyl Ester Quantification Methods
The following tables summarize the quantitative performance data from various validated methods for the analysis of SCFA methyl esters using GC-Mass Spectrometry (GC-MS). This data is essential for selecting an appropriate analytical method based on the required sensitivity and accuracy.
Table 1: Linearity of SCFA Quantification by GC-MS
| Analyte | Linear Range | Correlation Coefficient (R²) | Reference |
| Acetic Acid | 8 - 40 µg/mL | > 0.99 | [7] |
| Propionic Acid | 0.8 - 4 µg/mL | > 0.99 | [7] |
| Butyric Acid | 0.8 - 4 µg/mL | > 0.99 | [7] |
| Valeric Acid | 0.8 - 4 µg/mL | > 0.99 | [7] |
| Various SCFAs | Not Specified | > 0.99 | [1] |
Table 2: Recovery Rates and Reproducibility of SCFA Quantification
| Analyte | Recovery Rate (%) | Reproducibility (RSD) | Reference |
| Various SCFAs | 95 - 117% | 1 - 4.5% | [1] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for SCFA Analysis
| Method | Lower Limit of Detection (LOD) | Lower Limit of Quantification (LOQ) | Reference |
| Aniline Derivatization LC-MS/MS | 40 nM | 160 - 310 nM | [8][9] |
Experimental Protocols
Protocol 1: Quantification of SCFA Methyl Esters by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol details the analysis of SCFAs by converting them into their more volatile methyl esters, which are then quantified using GC-FID.
1. Sample Preparation and Extraction
-
For solid samples (e.g., feces): Homogenize 100–200 mg of the sample in 1–2 mL of deionized water or saline.[10]
-
Centrifugation: Centrifuge the homogenate at 12,000–15,000 × g for 10–15 minutes at 4°C to pellet solid debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.[10]
-
Internal Standard: Add a known concentration of an internal standard (e.g., isocaproic acid or 2-ethylbutyric acid) to each sample to correct for extraction and injection variability.[10]
-
Acidification: Acidify the sample to a pH below 3.0 with a strong acid like 50% HCl or 5% phosphoric acid.[10]
2. Derivatization to Methyl Esters
-
Reagent: Use a derivatizing agent such as BF₃–methanol.[10]
-
Procedure: Mix 100 µL of the sample with 100 µL of the derivatizing agent in a sealed glass vial.
-
Incubation: Incubate the mixture at 60°C for 30 minutes.[10]
-
Cooling: Allow the vials to cool to room temperature before GC analysis.
3. GC-FID Analysis
-
Column: Use a suitable column for fatty acid analysis, such as a Free Fatty Acid Phase (FFAP) column.[10]
-
Injector and Detector Conditions:
-
Temperature Program:
-
FID Detector Settings:
4. Data Analysis
-
Quantify the concentration of each SCFA by comparing the peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
Signaling Pathways and Experimental Workflows
Signaling Pathways of Short-Chain Fatty Acids
SCFAs exert their biological effects primarily through two mechanisms: activation of G-protein coupled receptors (GPCRs), such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, and inhibition of histone deacetylases (HDACs).[2]
Caption: SCFA signaling through GPCRs and HDAC inhibition.
Experimental Workflow for GC-MS Analysis of SCFA Methyl Esters
The following diagram illustrates the typical workflow for the analysis of SCFA methyl esters from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for SCFA methyl ester analysis by GC-MS.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-chain fatty acid: An updated review on signaling, metabolism, and therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of short-chain fatty acid in metabolic syndrome and its complications: focusing on immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. perlan.com.pl [perlan.com.pl]
- 7. mdpi.com [mdpi.com]
- 8. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 10. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography (GC) Troubleshooting
This guide provides troubleshooting assistance for resolving peak tailing issues encountered during the analysis of Methyl 3-methylpentanoate (B1260497) using Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What causes peak tailing for Methyl 3-methylpentanoate in my GC analysis?
Peak tailing in gas chromatography occurs when a peak is not symmetrical, exhibiting a trailing edge.[1][2] This can be broadly attributed to two main types of issues: chemical interactions and physical disruptions within the system.[3]
-
Chemical Interactions (Adsorption): This is a common cause when only specific peaks in a chromatogram are tailing.[3] Polar compounds like esters can interact with active sites, such as exposed silanol (B1196071) groups, within the GC system.[2][4][5] These secondary interactions cause some analyte molecules to be retained longer than others, resulting in a tailing peak shape.[6] A contaminated or non-deactivated inlet liner, contaminated column front, or interactions with metal surfaces can create these active sites.[2][7][8]
-
Physical Flow Path Disruptions: If most or all peaks in your chromatogram are tailing, the cause is likely a physical issue disrupting the carrier gas flow path.[3][9] Potential causes include a poor column cut, improper column installation (incorrect insertion depth), or leaks in the system.[9][10][11] Dead volumes or turbulence in the gas flow can also lead to peak tailing.[6][9]
Q2: How do I diagnose the source of the peak tailing?
The first step is to examine your chromatogram to determine if the tailing is indiscriminate or compound-specific.[3]
-
All Peaks Tailing: If all peaks, including the solvent peak, show tailing, the problem is most likely physical.[9] You should investigate for leaks, check the column installation, and ensure the column was cut properly.
-
Only this compound (or other polar analytes) Tailing: If only specific, more polar compounds are tailing, the issue is likely chemical adsorption.[3] In this case, focus on system activity and contamination. This points towards the need for inlet maintenance (liner, septum, seal replacement) or column maintenance (trimming the front end).[8][10]
Below is a logical workflow to help diagnose and resolve the issue.
Caption: Troubleshooting workflow for resolving GC peak tailing.
Troubleshooting Guides
Q3: My investigation points to a chemical issue. What maintenance should I perform on the GC inlet?
A contaminated or active inlet is a primary cause of peak tailing for polar analytes.[12] Regular inlet maintenance is crucial.[11] It is recommended to replace the liner, septum, and inlet seal at the same time to avoid overlooking a problematic component.[12]
Protocol 1: GC Inlet Maintenance
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature before handling.
-
Turn Off Gases: Turn off the carrier and split vent gas flows.
-
Remove Septum Nut: Unscrew the septum retaining nut and remove the old septum.
-
Remove Liner: Carefully remove the inlet liner using liner removal tools. You may need to remove the autosampler mount first.
-
Inspect and Clean Inlet: While the liner is removed, inspect the inside of the inlet for any visible contamination or particles.
-
Install New Liner and O-ring: Place a new, deactivated O-ring on a new, high-quality deactivated liner.[7][13] Insert the liner into the inlet.
-
Replace Inlet Seal: If your instrument has a metal inlet seal, replace it according to the manufacturer's instructions. This component can become active over time.[7]
-
Install New Septum: Place a new septum into the septum nut and tighten it according to the manufacturer's specifications to avoid splitting or coring.[7]
-
Restore System: Re-pressurize the system, check for leaks, and allow the system to equilibrate before analysis.
Q4: What if inlet maintenance doesn't solve the peak tailing?
If inlet maintenance does not resolve the issue, the front of the analytical column may be contaminated or have active sites. Trimming the column can remove the contaminated section and expose a fresh, inert surface.[14]
Protocol 2: GC Column Trimming
-
Cool Down and Depressurize: Ensure the oven and inlet are cool and the carrier gas is turned off.
-
Disconnect Column: Carefully loosen the column nut from the inlet to disconnect the column.
-
Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped pen, score the column about 10-20 cm from the inlet end.[10] Gently snap the column at the score to create a clean, 90-degree cut.[9]
-
Inspect the Cut: Use a small magnifier to inspect the cut.[10] It should be a flat, clean surface with no jagged edges or shards. If the cut is poor, repeat the process.
-
Reinstall Column: Reinstall the column in the inlet to the manufacturer's recommended insertion depth. An improper installation height can itself cause peak tailing.[9][10]
-
Restore System: Tighten the column nut, restore gas flow, and perform a leak check. Condition the column if necessary before running samples.
Q5: Could my GC method parameters be causing the peak tailing?
Yes, suboptimal method parameters can contribute to or worsen peak tailing.[14]
| Parameter | Potential Issue | Recommended Action |
| Inlet Temperature | Too low, causing slow vaporization and increased interaction with the liner.[14] | Ensure the temperature is high enough for rapid and complete vaporization of this compound without causing thermal degradation.[14] |
| Injection Volume / Sample Concentration | Column overload, where the stationary phase becomes saturated.[4][14] | Try diluting the sample or reducing the injection volume to see if peak shape improves.[14] |
| Splitless Purge Time | An improperly set purge activation time can cause solvent tailing, which may be confused with analyte tailing.[1][14] | Optimize the purge time to ensure the solvent is vented efficiently after the sample has been transferred to the column. |
| Carrier Gas Flow Rate | A flow rate that is too low can increase the time the analyte spends in the system, potentially increasing interactions. | Increasing the carrier gas flow rate may improve peak shape, but be mindful of the effect on resolution.[15] |
Q6: What type of GC column is best for analyzing esters like this compound to minimize tailing?
The choice of GC column, specifically the stationary phase, is critical for analyzing esters and minimizing peak tailing.[16]
-
Polar Stationary Phases: For FAMEs (Fatty Acid Methyl Esters), which are structurally similar to this compound, polar to highly polar stationary phases are recommended.[16][17][18] Non-polar columns separate mainly by boiling point, which may not be effective.[17]
-
Recommended Phases: Columns with a polyethylene (B3416737) glycol (PEG, e.g., "WAX" type) or a cyanopropyl stationary phase are excellent choices.[18][19] These phases provide separation based on both carbon number and polarity, which helps to produce symmetrical peaks for polar compounds.[17]
-
Column Inertness: Using a column designated as "low-bleed" or "MS-grade" is also beneficial, as these columns are manufactured to have a more inert surface, reducing the potential for secondary interactions that cause peak tailing.[14]
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Co-elution of Methyl Pentanoate Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving the co-elution of methyl pentanoate isomers during gas chromatography (GC) analysis. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of methyl pentanoate I might encounter?
A1: The primary isomers of methyl pentanoate (a C6 ester) that you are likely to encounter are its structural isomers, which have the same molecular weight but different branching structures. These include:
-
Methyl isopentanoate (Methyl 3-methylbutanoate)
-
Methyl 2-methylbutanoate
Additionally, methyl 2-methylbutanoate is a chiral molecule and exists as a pair of enantiomers:
-
(R)-methyl 2-methylbutanoate
-
(S)-methyl 2-methylbutanoate
These isomers often have very similar boiling points and polarities, making their separation by GC challenging.
Q2: Why are my methyl pentanoate isomers co-eluting?
A2: Co-elution of methyl pentanoate isomers typically occurs due to one or more of the following reasons:
-
Inappropriate GC Column: The stationary phase of your column may not have the correct polarity or selectivity to differentiate between the subtle structural differences of the isomers. Non-polar columns, for instance, separate primarily by boiling point, which are very close for these isomers.
-
Suboptimal Oven Temperature Program: A temperature ramp that is too fast will not allow for sufficient interaction between the analytes and the stationary phase, leading to poor separation.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. A flow rate that is too high or too low can lead to peak broadening and a loss of resolution.
-
Attempting to separate enantiomers on an achiral column: Enantiomers have identical physical properties (e.g., boiling point, polarity) and will not be separated on a standard, non-chiral GC column.
Q3: How can I confirm that I have co-eluting peaks?
A3: If you suspect co-elution, look for the following signs in your chromatogram:
-
Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of an unresolved compound on the tail or front of the main peak.
-
Broader than Expected Peaks: If the peak for your analyte of interest is significantly wider than other peaks in the chromatogram, it may be due to the merging of multiple isomer peaks.
-
Use of a Mass Spectrometer (MS) Detector: If your GC is connected to a mass spectrometer, you can examine the mass spectra across the peak. While structural isomers will have the same molecular ion, their fragmentation patterns may show subtle differences. A changing mass spectrum across the peak is a strong indicator of co-elution.
Troubleshooting Guides
Guide 1: Separating Structural Isomers (e.g., Methyl Isopentanoate and Methyl 2-methylbutanoate)
If you are struggling to separate the structural isomers of methyl pentanoate, follow this step-by-step guide.
Step 1: Select an Appropriate GC Column
The choice of the GC column's stationary phase is the most critical factor for separating structural isomers. A polar stationary phase is recommended to exploit subtle differences in polarity between the branched isomers.
| Stationary Phase Type | Description | Recommendation for Methyl Pentanoate Isomers |
| Non-Polar (e.g., 100% Dimethylpolysiloxane - DB-1, HP-1) | Separates primarily based on boiling point. | Not Recommended: Isomers of methyl pentanoate have very similar boiling points, leading to likely co-elution. |
| Intermediate Polarity (e.g., 5% Phenyl-95% Dimethylpolysiloxane - DB-5, HP-5) | Offers slightly more selectivity than non-polar phases. | May provide partial separation: Better than non-polar, but complete resolution may not be achieved. |
| Polar (e.g., Polyethylene Glycol - WAX, Innowax) | Separates based on a combination of boiling point and polarity. | Good starting point: These columns can often provide good separation of branched esters. |
| Highly Polar (e.g., Cyanopropyl-based - DB-23, HP-88) | Offers high selectivity for compounds with differing polarity and polarizability. | Highly Recommended: These columns are well-suited for separating isomers of fatty acid methyl esters and other esters with subtle structural differences.[1] |
Step 2: Optimize the Oven Temperature Program
A slow temperature ramp rate is crucial for allowing the column to effectively separate closely eluting isomers.
Initial Protocol:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp Rate: 10 °C/min to 150 °C
-
Final Hold: 2 minutes
Optimized Protocol (if co-elution persists):
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp Rate: 2-5 °C/min to 120 °C
-
Final Hold: 5 minutes
Step 3: Adjust the Carrier Gas Flow Rate
Ensure your carrier gas (Helium or Hydrogen) is set to the optimal flow rate for your column's internal diameter to maximize efficiency. For a 0.25 mm ID column, a flow rate of approximately 1 mL/min (for Helium) is a good starting point.
Guide 2: Separating Enantiomers of Methyl 2-methylbutanoate
Enantiomers cannot be separated on a standard achiral column. A chiral stationary phase is required.
Step 1: Select a Chiral GC Column
Cyclodextrin-based chiral stationary phases are the most common and effective for the separation of volatile enantiomers like methyl 2-methylbutanoate.
| Chiral Stationary Phase | Common Applications | Recommendation for Methyl 2-methylbutanoate |
| Derivatized β-Cyclodextrins (e.g., Rt-βDEX, Chiraldex B-DM) | Broad applicability for the separation of chiral alcohols, esters, and ketones. | Highly Recommended: These columns are known to provide excellent resolution for many chiral esters. |
| Derivatized γ-Cyclodextrins (e.g., Chiraldex G-TA) | Often used for the separation of larger chiral molecules. | May be suitable: Can be screened if β-cyclodextrin columns do not provide adequate separation. |
Step 2: Detailed Experimental Protocol for Chiral Separation
The following is a recommended starting protocol for the chiral GC analysis of methyl 2-methylbutanoate.
Instrumentation and Conditions:
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column, for example, a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized β-cyclodextrin stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C (FID)
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute
-
Ramp: 2 °C/min to 140 °C
-
Final Hold: 5 minutes
-
-
Injection: 1 µL, with an appropriate split ratio (e.g., 50:1) to avoid peak overloading.
Sample Preparation:
-
Prepare a standard solution of racemic methyl 2-methylbutanoate in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.
-
If analyzing a sample matrix, perform a suitable extraction to isolate the volatile components.
-
Ensure the final sample is dry and free of particulate matter before injection.
Data Presentation
The following table summarizes the boiling points of methyl pentanoate and its common isomers. Understanding these properties can help in predicting elution order on non-polar columns and in optimizing the GC method.
| Compound | Structure | Boiling Point (°C) |
| Methyl pentanoate | CH₃(CH₂)₃COOCH₃ | 126-128[2][3][4] |
| Methyl isopentanoate | (CH₃)₂CHCH₂COOCH₃ | 114-115 |
| Methyl 2-methylbutanoate | CH₃CH₂CH(CH₃)COOCH₃ | ~116 |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the co-elution of methyl pentanoate isomers.
References
Technical Support Center: Optimizing GC-MS for Trace Volatile Ester Analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace analysis of volatile esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC-MS analysis of volatile esters, providing a systematic approach to problem-solving.
Q1: Why am I seeing no peaks or very small peaks for my volatile ester analytes?
A1: This common issue can arise from multiple factors, ranging from sample preparation to instrument settings. A systematic troubleshooting approach is crucial.
-
Sample Concentration & Integrity:
-
Verify Concentration: Ensure your standards and samples are at a concentration suitable for detection. For trace analysis, pre-concentration techniques may be necessary.[1]
-
Analyte Volatility: Highly volatile esters can be lost during sample preparation. Use appropriate techniques like headspace analysis or SPME to minimize loss.[2][3]
-
Sample Degradation: Esters can be susceptible to hydrolysis. Ensure your sample matrix is and your storage conditions are appropriate to prevent degradation.
-
-
Injection Issues:
-
Injection Technique: For trace analysis, a splitless injection is generally preferred over a split injection to ensure the entire sample volume reaches the column.[1] If using a split injection, a low split ratio is advisable.[4]
-
Injector Temperature: An injector temperature that is too low can result in incomplete vaporization of the esters. Conversely, a temperature that is too high can cause thermal degradation. A good starting point is often 250 °C, but this should be optimized for your specific analytes.[4][5]
-
Syringe/Autosampler Malfunction: Check for a blocked or damaged syringe and ensure the autosampler is functioning correctly.[4]
-
-
GC & MS Parameters:
-
Carrier Gas Flow: Leaks in the system can lead to a loss of sample. Perform a leak check.[6][7]
-
Column Issues: The column may be contaminated or degraded, leading to active sites that can adsorb the analytes.[8] Consider conditioning the column or trimming the first few centimeters.[5]
-
MS Detector Settings: The detector may not be sensitive enough for your analyte concentration. Consider increasing the detector gain or optimizing the dwell time in SIM mode.[9][10]
-
Caption: Troubleshooting workflow for no or small peaks in GC-MS analysis.
Q2: My chromatogram shows significant peak tailing for my ester peaks. What are the potential causes and how can I fix it?
A2: Peak tailing, where the latter part of the peak is elongated, is often caused by active sites in the GC system or other issues.
-
Active Sites: Polar esters can interact with active sites in the injector liner or the beginning of the column.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[5]
-
Solution: Dilute your sample or reduce the injection volume.[5]
-
-
Improper Column Installation: An incorrectly installed column can lead to dead volume and poor peak shape.[5]
-
Solution: Ensure the column is cut cleanly and installed at the correct height in the inlet according to the manufacturer's instructions.[5]
-
-
Contamination: Residue from previous analyses can cause peak tailing.[5]
-
Solution: Perform regular bake-outs of the column to remove contaminants.[5]
-
Q3: How do I choose the right GC column for volatile ester analysis?
A3: The choice of the GC column's stationary phase is critical and depends on the polarity of your target esters.
-
Stationary Phase Polarity: The general principle is "like dissolves like."[11]
-
Non-Polar Esters: A non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Polar Esters: For more polar esters, a medium-polar to polar phase, such as those containing polyethylene (B3416737) glycol (wax columns) or cyanopropyl, is recommended.[12][13] Highly polar cyanopropyl columns can provide excellent separation for complex mixtures and even separate some cis-trans isomers.[12]
-
-
Column Dimensions:
-
Internal Diameter (I.D.): A 0.25 mm I.D. column offers a good balance between efficiency and sample capacity for most applications.[14]
-
Length: A 30-meter column is a standard choice that provides a good compromise between resolution and analysis time.[14]
-
Film Thickness: For trace analysis of volatile compounds, a thinner film (e.g., 0.25 µm) is often preferred as it can lead to sharper peaks and reduced column bleed.[11][14]
-
Q4: What are the best sample preparation techniques for trace levels of volatile esters?
A4: For trace analysis, techniques that concentrate the analytes while minimizing solvent interference are ideal.
-
Headspace Analysis (HS): This is an excellent technique for isolating volatile esters from a solid or liquid matrix without injecting non-volatile components.[2][15]
-
Static Headspace: The sample is sealed in a vial and heated, and an aliquot of the vapor phase (headspace) is injected.[2][3]
-
Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, and the purged volatiles are collected on a trap before being desorbed into the GC. This is a more sensitive technique than static headspace.[3]
-
-
Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate analytes from a sample's headspace or liquid phase. It is a solvent-free technique that is very effective for volatile compounds.[2][3] The choice of fiber coating is crucial and should be matched to the polarity of the target esters.
Caption: Decision tree for selecting a sample preparation technique.
Experimental Protocols & Data Presentation
Protocol 1: General GC-MS Method for Volatile Esters
This protocol provides a starting point for method development. Parameters should be optimized for your specific analytes and instrument.
-
Sample Preparation:
-
Utilize Headspace-SPME for sample extraction.
-
Select a fiber coating appropriate for your esters (e.g., DVB/CAR/PDMS for a broad range of volatilities).[16]
-
Optimize extraction time and temperature (e.g., 30-40 minutes at 30-40°C) to ensure equilibrium is reached without degrading the analytes.[16][17]
-
-
GC-MS Analysis:
-
GC System: Agilent 7890 GC or equivalent.
-
MS System: Agilent 5977 MSD or equivalent.
-
Column: Select a column based on analyte polarity (see FAQ Q3 and Table 1). A common starting point is a 30 m x 0.25 mm I.D., 0.25 µm film thickness column.[4][14]
-
Injection: Use splitless mode.
-
Data Acquisition: Use scan mode for initial identification and then switch to Selected Ion Monitoring (SIM) mode for increased sensitivity in trace quantification.[18]
-
Table 1: Recommended Starting GC-MS Parameters
| Parameter | Recommended Value / Range | Rationale & Notes |
| GC Inlet | ||
| Inlet Temperature | 250 °C | Ensures efficient vaporization of most volatile esters.[12] |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis.[18] |
| Carrier Gas | Helium | Provides good efficiency and is inert.[18] |
| Constant Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 0.25 mm I.D. column. |
| Oven Program | ||
| Initial Temperature | 40 - 50 °C (hold 1-2 min) | Allows for good focusing of volatile analytes at the head of the column.[12] |
| Temperature Ramp | 5 - 10 °C/min | A moderate ramp rate provides a good balance of separation and analysis time. |
| Final Temperature | 230 - 280 °C (hold 5 min) | Ensure all analytes of interest have eluted. Do not exceed the column's maximum temperature.[12] |
| MS Detector | ||
| Ion Source Temp. | 230 °C | A standard temperature for EI sources.[10] |
| Quadrupole Temp. | 150 °C | A standard temperature for the quadrupole.[10] |
| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for generating library-searchable spectra. |
| Mass Scan Range | 35 - 350 amu | Covers the typical mass range for small to medium-sized esters. |
| SIM Mode | Monitor 3-4 characteristic ions per compound | For trace quantification, this significantly improves the signal-to-noise ratio.[18] |
Protocol 2: Liquid-Liquid Extraction (LLE) for Esters in Aqueous Samples
-
Extraction:
-
To 10 mL of the aqueous sample, add an appropriate amount of internal standard.
-
Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).[15] Avoid using water or other non-volatile solvents.[15][19]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the layers.[2]
-
-
Concentration:
-
Analysis:
-
Inject 1 µL of the final extract into the GC-MS system using the parameters outlined in Protocol 1.
-
Logical Workflow for Method Optimization
Optimizing a GC-MS method for trace analysis is a sequential process. The following workflow outlines the key steps from sample introduction to data acquisition.
Caption: General workflow for optimizing a GC-MS method for trace analysis.
References
- 1. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. fishersci.ca [fishersci.ca]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]
- 19. uoguelph.ca [uoguelph.ca]
- 20. organomation.com [organomation.com]
Preventing degradation of Methyl 3-methylpentanoate during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 3-methylpentanoate (B1260497) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which Methyl 3-methylpentanoate can degrade during sample preparation?
A1: this compound, like other esters, is susceptible to three main degradation pathways:
-
Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to form 3-methylpentanoic acid and methanol. The presence of water in solvents or samples can facilitate this process.
-
Oxidation: Exposure to oxygen, particularly in the presence of light, heat, or metal ions, can lead to oxidative degradation. For unsaturated esters, this is a major concern, but even saturated esters can be susceptible to some degree of oxidation, forming hydroperoxides and other degradation products.
-
Thermal Degradation: High temperatures, such as those encountered in a hot GC inlet, can cause the molecule to break down. This can occur through various mechanisms, including elimination reactions. For some fatty acid methyl esters, thermal degradation can begin at temperatures above 260°C.
Q2: How should I store my this compound standards and samples to ensure their stability?
A2: Proper storage is crucial for preventing degradation. Here are some key recommendations:
-
Temperature: Store standards and samples in a refrigerator (2-8°C) or freezer (-20°C or lower) to minimize evaporation and slow down potential degradation reactions.
-
Container: Use amber glass vials with PTFE-lined caps (B75204) to protect the sample from light and prevent leaching of contaminants that can occur with plastic containers.
-
Inert Atmosphere: For long-term storage, it is advisable to purge the vial headspace with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
-
Moisture: Ensure that storage containers are tightly sealed to prevent the ingress of atmospheric moisture, which can lead to hydrolysis. Storing in a desiccator can provide an additional layer of protection against moisture.
Q3: Can the pH of my sample or solvents affect the stability of this compound?
A3: Yes, pH is a critical factor. Both acidic and basic conditions can catalyze the hydrolysis of the ester. It is best to maintain a neutral pH (around 7) whenever possible. If your protocol requires a pH adjustment, minimize the time the sample is exposed to non-neutral conditions.
Q4: Are there any additives I can use to prevent the degradation of this compound?
A4: Yes, for preventing oxidative degradation, the addition of an antioxidant can be beneficial. A common choice is butylated hydroxytoluene (BHT). However, it is essential to ensure that any additive does not interfere with your analytical method.
Troubleshooting Guides
This section addresses specific issues that you might encounter during the analysis of this compound.
Issue 1: Low recovery or complete loss of this compound.
| Possible Cause | Troubleshooting Steps |
| Evaporation | - Ensure vials are tightly sealed with PTFE-lined caps.- Minimize the time samples are left open to the atmosphere.- Work with cooled samples and solvents to reduce vapor pressure. |
| Hydrolysis | - Check the pH of all solvents and buffers; adjust to neutral if possible.- Use anhydrous solvents and dry glassware to minimize water content.- If working with aqueous samples, keep the sample preparation time as short as possible and at low temperatures. |
| Adsorption | - Use deactivated glass vials and instrument liners to minimize active sites where the analyte can adsorb.- Consider silylation of the glassware to further reduce active sites. |
| Thermal Degradation | - If using GC-MS, check the temperature of the injector port. If it's too high, it could be causing degradation. Try lowering the inlet temperature. |
Issue 2: Presence of a peak corresponding to 3-methylpentanoic acid.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | - This is a strong indicator of ester hydrolysis. Review all steps in your sample preparation for the presence of water and non-neutral pH conditions.- Ensure solvents are fresh and of high purity. |
| Contaminated Standard | - Analyze a fresh, unopened standard to confirm that the contamination is not from the original source. |
Issue 3: Poor peak shape (e.g., tailing) in GC analysis.
| Possible Cause | Troubleshooting Steps |
| Active Sites in GC System | - Perform inlet maintenance: replace the liner and septum.- Use a deactivated liner.- Trim the front end of the GC column (10-20 cm) to remove any contamination. |
| Improper Column Installation | - Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions. |
| Co-elution with an Interfering Compound | - Optimize the GC temperature program to improve separation.- Confirm the identity of the peak using mass spectrometry. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis
This protocol is suitable for the analysis of volatile this compound from a liquid or solid matrix.
Materials:
-
Sample containing this compound
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-lined septa
-
Heater/stirrer
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of your sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard if quantitative analysis is required.
-
Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 50-70°C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with gentle agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot inlet of the GC-MS for thermal desorption (e.g., 250°C for 2-5 minutes). Start the GC-MS analysis.
Representative GC-MS Parameters:
| Parameter | Setting |
| GC Column | Mid-polar (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 40-300 amu |
Visualizations
Caption: Primary degradation pathways for this compound.
Technical Support Center: Correcting for Matrix Effects in Methyl 3-methylpentanoate Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and correcting for matrix effects in the quantification of Methyl 3-methylpentanoate (B1260497).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Methyl 3-methylpentanoate analysis?
A1: The "matrix" refers to all components within a sample other than the analyte of interest, this compound.[1][2] A matrix effect is the alteration of the analyte's signal response—caused by these co-eluting components—during analysis, particularly in mass spectrometry (MS).[3] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[4][5] These effects are a major concern because they can compromise the accuracy, precision, and sensitivity of quantitative results, leading to erroneous data.[6][7]
Q2: What are the common causes of matrix effects in this type of analysis?
A2: Matrix effects are primarily caused by substances from the sample that co-elute with this compound and interfere with the ionization process in the mass spectrometer's ion source.[7][8] In complex biological samples like plasma, serum, or tissue homogenates, common interfering compounds include phospholipids, salts, proteins, and other endogenous molecules.[1][9] These components can compete with the analyte for ionization, alter the physical properties of the droplets in the ion source, or contaminate the instrument, all of which can lead to signal fluctuation.[2][7]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Two primary methods are used to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where matrix effects occur.[7][10] It involves infusing a constant flow of a this compound standard solution directly into the mass spectrometer (after the analytical column) while a blank, extracted matrix sample is injected.[1] A dip or rise in the constant signal baseline indicates ion suppression or enhancement at specific retention times.[1][7]
-
Post-Extraction Spike: This is a quantitative method to measure the matrix effect.[4][6] It involves comparing the analytical response of the analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent at the same concentration.[1][11] The ratio of these responses provides a quantitative measure known as the Matrix Factor (MF).[1]
Q4: What are the primary strategies to correct for matrix effects?
A4: Several strategies can be employed, ranging from sample preparation to calibration techniques:
-
Improved Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to remove interfering components more effectively.[9][12]
-
Chromatographic Separation: Modifying the GC or LC method (e.g., changing the temperature gradient, mobile phase, or column) can separate this compound from the interfering matrix components.[8][13]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this is only viable if the analyte concentration remains well above the instrument's limit of quantification (LOQ).[4][7][14]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the study samples helps to ensure that the standards and samples experience the same matrix effect.[2][12][15]
-
Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the actual sample to create a calibration curve within each sample's unique matrix.[16][17]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is often the most effective method. A SIL-IS (e.g., deuterated or ¹³C-labeled this compound) behaves almost identically to the analyte during extraction, chromatography, and ionization, thereby effectively compensating for signal variations.[7][8][13]
Q5: When should I use a Stable Isotope-Labeled Internal Standard (SIL-IS)?
A5: A SIL-IS is the preferred method for compensation when high accuracy and precision are required, especially when dealing with complex or variable matrices.[4][18] Since the SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte, it provides the most reliable correction for matrix effects.[13] It is particularly valuable in regulated bioanalysis and clinical studies. The main limitation can be the cost and availability of a specific SIL-IS for this compound.[4]
Q6: Is the Standard Addition method suitable for my samples?
A6: The standard addition method is highly effective for correcting matrix effects, as it builds a unique calibration curve for each individual sample, perfectly matching the matrix.[16][17][19] It is particularly useful when a blank matrix is unavailable or when the matrix composition varies significantly from sample to sample.[4] However, this method is very time-consuming and requires a larger volume of each sample, making it less practical for high-throughput analyses.[4][16]
Q7: When is Matrix-Matched Calibration the right choice?
A7: Matrix-matched calibration is a good strategy when the matrix is consistent across all samples and a representative blank matrix is readily available.[2][20] By preparing the calibration standards in the blank matrix, any consistent signal suppression or enhancement affecting the analyte will also affect the standards, leading to accurate quantification.[12][15] This approach is less laborious than the standard addition method but is ineffective if the matrix composition varies significantly between samples.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor sensitivity and low analyte response in matrix samples compared to neat standards. | Ion Suppression: Co-eluting components from the matrix are suppressing the ionization of this compound.[12][21] | 1. Optimize Sample Cleanup: Implement a more rigorous extraction method (e.g., SPE) to remove interferences.[12] 2. Improve Chromatography: Modify the chromatographic method to better separate the analyte from the suppression zone.[8][22] 3. Dilute the Sample: If sensitivity allows, dilute the extract to reduce the concentration of interfering compounds.[7][22] |
| Inconsistent and irreproducible results between different samples. | Variable Matrix Effects: The composition of the matrix differs from sample to sample, causing inconsistent levels of ion suppression or enhancement.[8][9] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to correct for sample-to-sample variability.[7][13] 2. Use the Standard Addition Method: Perform standard addition for each sample to create a sample-specific calibration.[4][16] This is highly accurate but labor-intensive. |
| High variability or failure of Quality Control (QC) samples. | Inadequate Correction Method: The current method (e.g., external calibration) is not accounting for the matrix effect. Poor Sample Preparation Consistency: Inconsistent extraction efficiency contributes to variability. | 1. Re-evaluate Correction Strategy: Implement a more appropriate method such as matrix-matched calibration or the use of a SIL-IS.[2][13] 2. Assess Matrix Effects Quantitatively: Use the post-extraction spike method to understand the extent of the issue.[1] 3. Automate Sample Preparation: If possible, use automated systems to improve the consistency of the extraction process. |
Experimental Protocols
Protocol 1: Assessing Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of matrix effects.
-
Prepare a Neat Standard Solution: Dissolve the this compound reference standard in a pure solvent (e.g., mobile phase starting conditions for LC-MS or hexane (B92381) for GC-MS) to a known mid-range concentration (e.g., 100 ng/mL).
-
Prepare Blank Matrix Extracts: Select at least 6 different sources of blank matrix (e.g., plasma from 6 different donors) and process them using your established sample preparation protocol without adding the analyte.
-
Prepare Post-Spiked Samples: After extraction, spike the blank matrix extracts with the this compound reference standard to the same final concentration as the neat standard solution.[1]
-
Analysis: Analyze the neat standard solution and all post-spiked matrix samples using your analytical method.
-
Calculation: Calculate the Matrix Factor (MF) for each blank matrix source:
-
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.[1]
-
The variability of the MF across different sources indicates the sample-to-sample inconsistency of the matrix effect.
-
Protocol 2: Quantification using the Standard Addition Method
This protocol corrects for matrix effects by creating a calibration curve within each sample.[16][17]
-
Sample Aliquoting: Divide a single unknown sample into at least four equal aliquots (e.g., 4 x 100 µL).
-
Spiking: Leave one aliquot unspiked (this is the 'zero addition' point). To the remaining aliquots, add known, increasing amounts of this compound standard.[23] For example, spike to final added concentrations of 50, 100, and 150 ng/mL.
-
Dilution: Dilute all aliquots (including the unspiked one) to the same final volume with the appropriate solvent.[16]
-
Analysis: Analyze all prepared aliquots using your established analytical method.
-
Data Plotting and Calculation:
-
Plot the instrument signal (peak area) on the y-axis versus the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
Extrapolate the line back to the x-axis (where the y-value is zero). The absolute value of the x-intercept is the original concentration of this compound in the unknown sample.[16][23]
-
Protocol 3: Quantification using Matrix-Matched Calibration
This protocol compensates for consistent matrix effects across a batch of samples.[2]
-
Obtain Blank Matrix: Secure a supply of a representative blank matrix that is free of this compound.
-
Prepare Matrix Extracts: Process the blank matrix using your validated sample preparation protocol to create a pooled blank extract.
-
Create Calibration Standards: Spike aliquots of the pooled blank extract with known concentrations of this compound to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Sample Preparation: Prepare your unknown samples using the identical sample preparation protocol.
-
Analysis: Analyze the matrix-matched calibration standards and the prepared unknown samples in the same analytical run.
-
Quantification: Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in the unknown samples.[20]
Data Presentation: Comparison of Correction Strategies
| Correction Strategy | Principle | Advantages | Disadvantages |
| Improved Sample Cleanup (e.g., SPE) | Removes interfering components from the matrix before analysis.[12] | Reduces both matrix effects and instrument contamination.[8] | Can be time-consuming; may lead to analyte loss if not optimized.[6] |
| Chromatographic Separation | Separates the analyte peak from co-eluting interferences.[8] | Directly addresses the root cause of the interference without altering the sample. | May require significant method development; can increase run times.[7] |
| Matrix-Matched Calibration | Calibrators and samples experience the same matrix effect, canceling it out.[2][15] | Simple to implement if a blank matrix is available; effective for consistent matrices.[20] | Requires a representative blank matrix; ineffective if matrix varies between samples.[8] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | The SIL-IS co-elutes and experiences identical matrix effects as the analyte, providing a reliable ratio for quantification.[13] | Highly accurate and precise; corrects for both matrix effects and extraction variability.[7][8] | Can be expensive; a specific SIL-IS for the analyte may not be commercially available.[4] |
| Standard Addition | A calibration curve is generated within each sample's unique matrix.[16][17] | Very accurate, especially for variable matrices or when no blank is available.[4][16] | Labor-intensive, time-consuming, and requires a larger sample volume; not suitable for high-throughput analysis.[4][16] |
Visualizations
Caption: Troubleshooting workflow for identifying and correcting matrix effects.
Caption: Experimental workflow for the Standard Addition method.
Caption: Comparison of different calibration method workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
- 9. bme.psu.edu [bme.psu.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gmi-inc.com [gmi-inc.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. info.asistandards.com [info.asistandards.com]
- 16. Tech Tip 26: Standard Additions | Anthias Consulting [anthias.co.uk]
- 17. Standard addition - Wikipedia [en.wikipedia.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. welchlab.com [welchlab.com]
- 20. youtube.com [youtube.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Volatile Organic Compound (VOC) Calibration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the calibration of volatile organic compounds (VOCs).
Troubleshooting Guides
Issue: Non-Linear Calibration Curve
Q1: My calibration curve for a VOC analysis is non-linear. What are the potential causes and how can I troubleshoot this?
A1: Non-linear calibration curves in VOC analysis are a common issue that can arise from several factors. The primary causes include detector saturation, analyte degradation or adsorption, and matrix effects. A systematic approach to troubleshooting can help identify and resolve the problem.
Troubleshooting Workflow for Non-Linear Calibration Curves:
Caption: Troubleshooting workflow for non-linear VOC calibration curves.
Operating conditions for analyzing VOCs by purge-and-trap gas chromatography/mass spectrometry (GC/MS) can sometimes lead to non-linear calibration curves with non-uniform variance.[1] In such cases, second-order polynomial models may be necessary, utilizing weighted regression analysis of measurements from replicates spiked at various concentrations.[1]
Issue: Poor Reproducibility and Accuracy
Q2: I am observing poor reproducibility and accuracy in my VOC calibration. What steps can I take to improve my results?
A2: Poor reproducibility and accuracy often stem from issues with standard preparation, sample handling, or matrix interference. Implementing robust experimental protocols and quality control measures is crucial.
Key areas to address:
-
Standard Preparation and Handling: Due to their volatility, VOC standards require careful handling to prevent concentration changes.
-
Storage: Store standards in a cool, dry environment, such as a refrigerator (2°C to 8°C) or freezer (below 0°C), to minimize evaporation.[2] However, be mindful of the freezing points of certain compounds.[2]
-
Handling: Before use, allow standards to equilibrate to room temperature.[3] Minimize agitation and work quickly once ampules are opened to reduce analyte loss.[3]
-
-
Matrix Effects: The sample matrix can significantly impact the analysis of VOCs.[4]
-
Mitigation: A simple approach to reduce matrix effects is sample dilution.[4] The required dilution factor can vary depending on the volatility of the VOCs. For instance, in whole blood analysis, a 1:2 (blood/water) dilution may be sufficient for compounds with boiling points below 100°C, while a 1:5 dilution might be needed for those between 100-150°C.[4]
-
-
Internal Standard (IS) Usage: The use of an internal standard can compensate for variations in sample preparation, injection volume, and instrument response.[5][6]
Logical Diagram for Improving Accuracy with Internal Standards:
Caption: The principle of the internal standard method for improved accuracy.
Frequently Asked Questions (FAQs)
Q3: How long are VOC standards stable, and what are the optimal storage conditions?
A3: The stability of VOC standards depends on the specific compounds, their concentration, the storage container, and environmental conditions like humidity and temperature.[7][8]
| Storage Medium | Average Half-Life of 56 VOCs | Reference |
| SUMMA® Canisters | 45 ± 6 days | [7][8] |
| SilcoCan® Canisters | 52 ± 6 days | [7][8] |
| Tedlar® Bags | 37 ± 4 days | [7][8] |
Generally, alkenes and biogenic VOCs show lower recovery rates compared to alkanes and aromatics.[8] For aqueous samples, most VOCs are stable for over 365 days when refrigerated, with exceptions for compounds prone to dehydrohalogenation or biological degradation.[9]
Q4: What is the impact of the sample matrix on VOC analysis, and how can I quantify it?
A4: The sample matrix can cause signal suppression or enhancement, leading to inaccurate quantification.[10] The magnitude of the matrix effect (ME) can be quantified by comparing the recovery of a spiked sample (Matrix Spike, MS) to the recovery of a spike in a clean matrix (Laboratory Control Sample, LCS).[11]
ME (%) = (MS Recovery / LCS Recovery) x 100 [11]
-
An ME of 100% indicates no matrix effect.
-
An ME > 100% suggests signal enhancement.
-
An ME < 100% indicates signal suppression.
The following table shows the effect of blood matrix dilution on the recovery of VOCs with different boiling points.
| Boiling Point of VOC | Required Dilution (Blood:Water) for Quantitative Recovery | Reference |
| < 100°C | 1:2 | [4] |
| 100 - 150°C | 1:5 | [4] |
| > 150°C | Dilution proved inefficient | [4] |
Q5: My blank runs show contamination. What are the common sources and solutions?
A5: Blank contamination in VOC analysis can originate from several sources, including contaminated purge gas, sample carryover, contaminated glassware, or ambient lab air.
Troubleshooting Blank Contamination:
Caption: Identifying and addressing sources of blank contamination in VOC analysis.
Experimental Protocols
Protocol: Generating a Calibration Curve for VOCs in Water by Purge-and-Trap GC-MS (Based on EPA Method 8260)
This protocol outlines the general steps for creating a multi-point calibration curve for the analysis of VOCs in aqueous samples.
1. Preparation of Stock and Working Standards:
-
Obtain certified VOC standard mixtures.
-
Prepare a primary stock solution in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the primary stock solution. These will be used to spike into blank water to create the calibration standards.[12]
-
Prepare a separate stock solution for the internal standard(s) and surrogates.[12]
2. Preparation of Calibration Standards:
-
For each calibration level, add a precise volume of the corresponding working standard and a constant volume of the internal standard/surrogate stock solution to a known volume of reagent-free water in a volumetric flask.[13]
-
A typical calibration curve might include 5 to 9 points, spanning the expected concentration range of the samples (e.g., 0.5 to 200 µg/L).[14]
-
Immediately transfer the prepared calibration standards to autosampler vials with no headspace.
3. Instrument Setup and Analysis:
-
Purge-and-Trap System:
- Set the purge gas (e.g., helium) flow rate.
- Define the purge time, desorb time, and bake time and temperatures. These parameters should be optimized for the target analytes.
-
Gas Chromatograph (GC):
- Install an appropriate capillary column for VOC analysis.
- Set the oven temperature program (initial temperature, ramp rates, final temperature).
- Set the carrier gas flow rate.
-
Mass Spectrometer (MS):
- Perform a tune of the mass spectrometer to ensure it meets the required performance criteria (e.g., for BFB).
- Set the acquisition mode (e.g., full scan or selected ion monitoring).
4. Calibration Curve Generation and Evaluation:
-
Analyze the prepared calibration standards, starting with the lowest concentration.
-
For each analyte, create a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration.
-
Evaluate the linearity of the curve using the coefficient of determination (R²) or the percent relative standard deviation (%RSD) of the response factors. An R² value > 0.99 is generally considered acceptable.[15]
Experimental Workflow for VOC Calibration Curve Generation:
Caption: Workflow for generating a VOC calibration curve using purge-and-trap GC-MS.
References
- 1. Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. asdlib.org [asdlib.org]
- 7. aaqr.org [aaqr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. dem.ri.gov [dem.ri.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving the Recovery of Volatile Esters from Solid Samples
Welcome to the Technical Support Center for the analysis of volatile esters from solid matrices. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your analytical methods for improved recovery and accurate quantification of volatile esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting volatile esters from solid samples?
A1: The most prevalent methods for extracting volatile esters from solid samples include Headspace (HS) analysis, Solid-Phase Microextraction (SPME), and various forms of solvent extraction.[1][2] Headspace analysis involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase above the sample, which is then injected into a gas chromatograph (GC).[3] SPME is a solvent-free technique that uses a coated fiber to adsorb and concentrate analytes from the sample's headspace or by direct immersion, which are then thermally desorbed in the GC inlet.[4] Solvent extraction involves using an organic solvent to dissolve the esters from the solid matrix, often assisted by techniques like sonication to improve efficiency.[5]
Q2: How do I choose the best extraction method for my specific solid sample?
A2: The choice of extraction method depends on several factors, including the nature of the solid matrix, the volatility and polarity of the target esters, and the required sensitivity of the analysis.
-
Headspace (HS): Best suited for highly volatile esters in matrices that can be heated without degradation. It is a simple and fast technique.[3]
-
Solid-Phase Microextraction (SPME): A versatile and sensitive method suitable for a wide range of esters. The choice of fiber coating is critical and should be matched to the polarity of the target analytes.[6] Headspace SPME is often preferred for solid samples to avoid matrix interference with the fiber.[4]
-
Solvent Extraction: Useful for less volatile esters or when a larger sample volume is needed. The choice of solvent is crucial for efficient extraction. However, it can be more time-consuming and may extract interfering compounds from the matrix.[5]
Q3: What is the importance of sample preparation for solid samples?
A3: Proper sample preparation is critical for achieving reproducible and accurate results. For solid samples, this often involves grinding or homogenizing the sample to increase the surface area for extraction. For some methods, the addition of water or a high-boiling organic solvent can facilitate the release of volatile compounds.[2] It is also important to use a consistent sample size to ensure comparability between analyses.[2]
Q4: Can I use an internal standard for solid sample analysis? How do I add it?
A4: Yes, using an internal standard is highly recommended for accurate quantification as it helps to correct for variations in extraction efficiency and injection volume. For solid samples, a common approach is to spike the sample with a known amount of the internal standard solution.[7] The internal standard should be a compound with similar chemical properties to the analytes of interest but not naturally present in the sample.[7] For headspace and SPME analysis, the standard is typically added to the vial before sealing and incubation.
Q5: What is "salting out," and should I use it for my solid samples?
A5: "Salting out" involves adding a salt (commonly sodium chloride) to the sample, which increases the ionic strength of the aqueous phase (if present) and reduces the solubility of organic compounds, thereby promoting their partitioning into the headspace.[8] This technique can significantly improve the recovery of polar volatile compounds.[8] Its effectiveness for solid samples depends on the moisture content of the matrix.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of volatile esters from solid samples, categorized by the stage of the experimental workflow.
Extraction and Sample Preparation Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Incomplete extraction of esters from the solid matrix. | Increase extraction time or temperature. Ensure the sample is finely ground to maximize surface area. For solvent extraction, consider a more effective solvent or use ultrasonic assistance.[9][10] |
| Inappropriate SPME fiber coating for the target esters. | Select a fiber with a polarity that matches your analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a wide range of volatiles.[11] | |
| Insufficient heating in headspace analysis. | Optimize the incubation temperature and time to ensure analytes partition effectively into the headspace. Be cautious not to use excessively high temperatures that could degrade the sample or the analytes.[3] | |
| Analyte loss during sample preparation. | Minimize the time between sample preparation (e.g., grinding) and analysis to prevent the loss of highly volatile esters. Keep samples sealed and cool if immediate analysis is not possible. | |
| Poor Reproducibility (Inconsistent Peak Areas) | Inhomogeneous sample. | Ensure the solid sample is thoroughly homogenized before taking a subsample for analysis. |
| Inconsistent sample weight or volume. | Use a precise analytical balance to weigh solid samples and maintain a consistent sample-to-headspace volume ratio in your vials.[1] | |
| Variable SPME fiber positioning in the headspace. | If using an autosampler, ensure the fiber depth is consistent for all samples. For manual injections, use a guide to maintain a constant position.[12] | |
| Inconsistent extraction time or temperature. | Strictly control the incubation time and temperature for all samples and standards using a reliable heating block or autosampler.[8] |
Gas Chromatography (GC) and Data Analysis Issues
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the GC inlet liner or column. | Use a deactivated inlet liner and a column specifically designed for your class of compounds. If tailing persists, you may need to replace the liner or trim the front of the column. |
| Column overload. | Dilute the sample or reduce the injection volume (or for SPME, reduce extraction time). | |
| Incompatible solvent (for solvent extraction). | Ensure the solvent is appropriate for the GC column and analytes. | |
| Peak Fronting | Column overload. | As with peak tailing, reduce the amount of analyte introduced to the column. |
| Sample solvent boiling point is too low relative to the initial oven temperature. | Use a solvent with a higher boiling point or decrease the initial oven temperature. | |
| Ghost Peaks (Peaks in Blank Runs) | Carryover from a previous injection. | Increase the GC oven temperature at the end of the run (bake-out) to elute all compounds. Clean the SPME fiber at a high temperature in a separate clean injector port before the next analysis. |
| Contaminated syringe, inlet, or carrier gas. | Clean the syringe and inlet. Check for leaks and ensure high-purity carrier gas is being used. | |
| Baseline Instability or Drift | Column bleed at high temperatures. | Ensure you are not exceeding the column's maximum operating temperature. Condition the column according to the manufacturer's instructions. |
| Contaminated detector. | Clean the detector according to the manufacturer's instructions. | |
| Leak in the system. | Check for leaks at all fittings, especially at the injector and detector. |
Data Presentation: Comparison of Extraction Method Efficiencies
The recovery of volatile esters is highly dependent on the extraction method, the specific ester, and the sample matrix. The following table summarizes representative recovery data from various studies to provide a comparative overview.
| Extraction Method | Analyte(s) | Solid Matrix | Recovery (%) | Reference |
| Headspace SPME (HS-SPME) | Ethyl acetate, Ethyl butanoate | Fruit | >85% (qualitative) | [13] |
| Ethyl hexanoate | Grape Pomace | 93.5% (conversion) | [14] | |
| Solvent Extraction (Hexane) | Various compounds | Plant Material | 4.12% (yield) | [15] |
| Solvent Extraction (Ethyl Acetate) | Various compounds | Plant Material | 9.39% (yield) | [15] |
| Solvent Extraction (Ethanol) | Various compounds | Plant Material | 44.49% (yield) | [15] |
| Ultrasonic-Assisted Solvent Extraction | Phenanthrene | Soil | ~68% | [16] |
Note: Recovery can be reported in different ways (e.g., absolute recovery, relative recovery, extraction yield). Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
This protocol provides a general procedure for the extraction of volatile esters from a solid matrix. Optimization of parameters such as sample weight, incubation time, and temperature is recommended for specific applications.
Materials:
-
Solid sample (e.g., food, polymer, plant material)
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE/silicone septa
-
Analytical balance
-
Heater/agitator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Weigh 1-5 g of the homogenized solid sample directly into a 20 mL headspace vial.
-
(Optional) Internal Standard Spiking: Add a known amount of internal standard solution to the vial.
-
(Optional) Salting Out: If the sample has significant moisture content, add 1-2 g of NaCl.
-
Sealing: Immediately seal the vial with the screw cap.
-
Incubation/Equilibration: Place the vial in the heater/agitator. Incubate the sample at a set temperature (e.g., 60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow the volatile esters to partition into the headspace.[1]
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-30 minutes) at the same temperature.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC (e.g., 250 °C) for thermal desorption of the analytes onto the GC column for separation and analysis.
Static Headspace (HS) Protocol
This protocol outlines a standard procedure for static headspace analysis of volatile esters from solid samples.
Materials:
-
Solid sample
-
20 mL headspace vials with PTFE/silicone septa
-
Analytical balance
-
Headspace autosampler or manual gas-tight syringe
-
GC-MS
Procedure:
-
Sample Preparation: Place a precisely weighed amount (e.g., 1-5 g) of the homogenized solid sample into a headspace vial.[2]
-
Sealing: Immediately seal the vial.
-
Incubation: Place the vial in the heated incubator of the headspace autosampler. Heat the vial for a specific time (e.g., 15-30 minutes) at a set temperature (e.g., 80-120 °C) to reach equilibrium between the sample and the headspace.[3]
-
Injection: An aliquot of the headspace gas is automatically or manually withdrawn using a heated gas-tight syringe and injected into the GC for analysis.
Ultrasonic-Assisted Solvent Extraction (USE) Protocol
This protocol describes a method for extracting volatile esters from solid samples using a solvent with the aid of ultrasonication.
Materials:
-
Solid sample, ground to a fine powder
-
Extraction solvent (e.g., hexane, ethyl acetate, ethanol)
-
Extraction vessel (e.g., beaker or flask)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., vacuum filtration) or centrifuge
-
Rotary evaporator (optional)
-
GC-MS
Procedure:
-
Sample Preparation: Weigh approximately 10 g of the finely ground solid sample into an extraction vessel.
-
Solvent Addition: Add a measured volume of the chosen extraction solvent (e.g., 100 mL) to the vessel.[17]
-
Ultrasonic Extraction: Place the vessel in an ultrasonic bath. Sonicate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature.[10][17]
-
Separation: Separate the solvent extract from the solid residue by vacuum filtration or centrifugation.
-
Concentration (Optional): If necessary, concentrate the extract to a smaller volume using a rotary evaporator under reduced pressure and gentle heat.
-
GC-MS Analysis: Inject an aliquot of the final extract into the GC for analysis.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. polymersolutions.com [polymersolutions.com]
- 3. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 4. gcms.cz [gcms.cz]
- 5. hielscher.com [hielscher.com]
- 6. Headspace-based approaches for volatile analysis: A review -Analytical Science and Technology | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. hielscher.com [hielscher.com]
- 10. The Sound of Extraction: Ultrasonic-Assisted Techniques in Plant Active Principle Recovery [greenskybio.com]
- 11. Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species | PLOS One [journals.plos.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. cris.unibo.it [cris.unibo.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimal SPME Fiber Selection for Branched-Chain Esters
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the most effective Solid Phase Microextraction (SPME) fiber for the analysis of branched-chain esters. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most important factor to consider when selecting an SPME fiber for branched-chain esters?
A1: The most critical factor is the polarity of the branched-chain ester and, consequently, the polarity of the fiber coating. Branched-chain esters are generally considered to be of low to medium polarity. Therefore, a fiber with a corresponding polarity will provide the best extraction efficiency. The principle of "like dissolves like" is fundamental in SPME fiber selection.
Q2: Which type of SPME fiber is generally recommended for volatile branched-chain esters?
A2: For volatile and semi-volatile branched-chain esters, a mixed-phase fiber is often the most effective choice.[1] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended as it can adsorb a wide range of analytes with varying polarities and molecular weights.[1] For a broader range of analytes (C3-C20), a 50/30 µm DVB/Carboxen on PDMS fiber is a suitable option.[2]
Q3: Can I use a non-polar fiber like PDMS for branched-chain esters?
A3: Yes, a 100 µm Polydimethylsiloxane (PDMS) fiber is a good choice for non-polar volatile compounds and can be effective for some less polar branched-chain esters.[2][3] For higher molecular weight or semi-volatile non-polar esters, a thinner film PDMS fiber (e.g., 7 µm or 30 µm) may be more effective as it allows for easier desorption of the analytes.[2][4]
Q4: When should I consider a polar fiber like Polyacrylate or Carbowax?
A4: A polar fiber such as 85 µm Polyacrylate (PA) is recommended for extracting very polar analytes from polar samples.[2] A 60 µm Carbowax (PEG) fiber is also suitable for polar compounds, particularly alcohols.[2][4] While most branched-chain esters are not highly polar, if your matrix is complex and contains polar interferents, a polar fiber might offer better selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the SPME analysis of branched-chain esters.
Issue 1: Poor Peak Shape (Broadening or Tailing)
-
Possible Cause: Inappropriate GC inlet liner.
-
Solution: Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to minimize dead volume and reduce peak broadening.[5] Ensure the liner does not contain glass wool, which can damage the SPME fiber.
-
-
Possible Cause: Incorrect desorption temperature or time.
-
Possible Cause: Column overload.
-
Solution: If the concentration of your sample is high, consider reducing the extraction time or using a split injection to avoid overloading the GC column.[6]
-
-
Possible Cause: Column contamination or deterioration.
-
Solution: If all peaks are tailing, the inlet frit of the column may be blocked. Try backflushing the column. If the problem persists, the column may need to be replaced.
-
Issue 2: Low Sensitivity or No Peaks
-
Possible Cause: Incorrect fiber choice.
-
Solution: Re-evaluate the polarity and molecular weight of your target branched-chain esters and select a fiber with a more appropriate coating. Refer to the Fiber Selection Summary Table below.
-
-
Possible Cause: Sub-optimal extraction conditions.
-
Possible Cause: Matrix effects.
-
Solution: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength and "salt out" the esters, increasing their concentration in the headspace.[1]
-
Issue 3: Poor Reproducibility
-
Possible Cause: Inconsistent extraction time.
-
Solution: It is crucial to maintain a consistent extraction time for all samples and standards, especially when working under pre-equilibrium conditions.
-
-
Possible Cause: Variable sample and headspace volume.
-
Possible Cause: Inconsistent fiber positioning.
-
Solution: Ensure the SPME fiber is positioned at the same depth in the headspace for every extraction to improve reproducibility.[7]
-
Data Presentation
Table 1: SPME Fiber Selection Guide for Branched-Chain Esters
| Fiber Coating | Polarity | Recommended For | Typical Analytes |
| Polydimethylsiloxane (PDMS) | Non-polar | Volatile and semi-volatile non-polar compounds.[2][4] | Low molecular weight esters. |
| Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) | Bipolar | Volatile compounds including some polar analytes.[4][8] | General purpose for a range of esters. |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Low molecular weight, highly volatile compounds.[4] | Very volatile esters and flavor compounds. |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Wide range of volatile and semi-volatile compounds (C3-C20).[2][4] | Complex mixtures of branched-chain esters. |
| Polyacrylate (PA) | Polar | Very polar analytes from polar samples.[2] | More polar esters or when high matrix polarity is an issue. |
| Carbowax/Polyethylene Glycol (PEG) | Polar | Alcohols and other polar compounds.[2][4] | Hydroxylated esters or other polar derivatives. |
Experimental Protocols
Detailed Methodology for Headspace SPME-GC-MS Analysis of Branched-Chain Esters in a Liquid Matrix
-
Sample Preparation:
-
Pipette a consistent volume of the liquid sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).
-
If applicable, add a consistent amount of salt (e.g., 1 g NaCl) to the vial to increase the ionic strength of aqueous samples.
-
Add a magnetic stir bar for agitation.
-
Seal the vial with a PTFE/silicone septum.
-
-
SPME Fiber Conditioning:
-
Before the first use, condition the new SPME fiber in the GC injection port according to the manufacturer's instructions. This typically involves heating the fiber at a specific temperature for a set period to remove any contaminants.
-
-
Extraction:
-
Place the vial in a heating and agitation module (e.g., a heated magnetic stirrer or an autosampler's agitator).
-
Set the incubation temperature (e.g., 50°C) and allow the sample to equilibrate for a specific time (e.g., 10 minutes).
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) while maintaining agitation.
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately insert it into the hot GC injection port.
-
Desorb the analytes from the fiber onto the GC column. Typical desorption conditions are 250-280°C for 2-5 minutes in splitless mode.
-
Start the GC-MS data acquisition at the beginning of the desorption.
-
Use a suitable GC temperature program to separate the branched-chain esters.
-
Identify and quantify the esters based on their mass spectra and retention times compared to analytical standards.
-
-
Fiber Reconditioning:
-
After each analysis, recondition the fiber in the GC inlet for a short period (e.g., 5-10 minutes) at the desorption temperature to ensure no carryover between samples.
-
Mandatory Visualization
Caption: Workflow for selecting the optimal SPME fiber for branched-chain ester analysis.
Caption: A logical troubleshooting guide for common SPME analysis issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. gcms.cz [gcms.cz]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 7. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. palsystem.com [palsystem.com]
Technical Support Center: Gas Chromatography of Polar Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing polar compounds by gas chromatography (GC). Find solutions to common issues related to active sites in the GC inlet that can compromise peak shape, reproducibility, and quantitation.
Troubleshooting Guides
Issue: My polar analyte peaks are tailing.
Peak tailing is a common problem when analyzing polar compounds and is often caused by unwanted interactions with active sites in the GC system.[1] This guide will help you diagnose and resolve the issue.
Initial Diagnosis: Is it a Chemical or Physical Problem?
A key first step is to determine the nature of the tailing.
-
If all peaks in the chromatogram are tailing, including the solvent peak and non-polar compounds: This typically points to a physical or mechanical issue with the GC setup.[2] Common causes include a poor column cut, improper column installation creating dead volume, or a leak in the system.[2]
-
If only the polar analyte peaks are tailing: This strongly suggests a chemical interaction between your polar analytes and active sites within the system, such as exposed silanol (B1196071) groups (-Si-OH) on the inlet liner or the front of the GC column.[3]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for polar analyte peak tailing.
Corrective Actions for Chemical-Related Tailing:
-
Inlet Maintenance: The GC inlet is a primary source of activity.[4]
-
Replace the Inlet Liner: The most effective first step is to replace the existing liner with a new, high-quality, factory-deactivated liner.[3] Over time, even deactivated liners will become active.[5]
-
Replace the Septum and O-rings: Old septa can shed particles, creating active sites. O-rings can deform and cause leaks.[6]
-
-
Column Maintenance:
-
Trim the Column: If a new liner doesn't resolve the issue, the front portion of your GC column may be contaminated. Trimming 10-50 cm off the inlet end of the column can remove active sites that have accumulated.[3]
-
-
Consider Derivatization: If tailing persists after maintenance, derivatization may be necessary. This chemical process modifies the polar functional groups on your analytes, making them more volatile and less likely to interact with active sites.[7] Common methods include silylation, acylation, and alkylation.[8]
Frequently Asked Questions (FAQs)
Q1: What are "active sites" in the GC inlet and why are they a problem for polar compounds?
A1: Active sites are chemically reactive points within the GC system, primarily exposed silanol groups (Si-OH) on the glass surfaces of the inlet liner and the fused silica (B1680970) of the column.[9] Polar compounds, which often contain functional groups with active hydrogens (e.g., -OH, -NH, -COOH), can form hydrogen bonds with these silanol groups.[7] This interaction can lead to reversible or irreversible adsorption of the analyte, resulting in poor peak shape (tailing), reduced analyte response, and poor reproducibility.[10]
Q2: What is liner deactivation and how does it work?
A2: Liner deactivation is a process that covers the active silanol groups on the glass surface with a less reactive chemical moiety.[10] The most common method is a type of silanization, which chemically bonds a non-adsorptive silicone layer to the surface.[11] This creates an inert barrier, preventing polar analytes from interacting with the active sites. While it is possible to clean and deactivate liners in the lab, factory-deactivated liners from manufacturers often provide a more robust and reliable inertness.[2]
Q3: When should I use a liner with glass wool?
A3: Glass wool can be beneficial as it provides a large surface area that aids in the vaporization of liquid samples and can trap non-volatile residues from the sample matrix, thereby protecting the GC column.[12][13] However, the wool itself can be a source of activity if not properly deactivated.[1] For the analysis of highly sensitive or active compounds, a liner with deactivated wool is recommended. In some cases, such as when analyzing very labile compounds like certain pesticides, it may be better to use a liner without wool to minimize any potential for degradation.[1]
Q4: What is derivatization and when should I consider it?
A4: Derivatization is the chemical modification of a compound to make it more suitable for a given analytical technique.[7] For GC, this involves reacting the polar analyte with a reagent to replace active hydrogens with a non-polar group. This increases the volatility and thermal stability of the analyte while reducing its polarity, thus minimizing interactions with active sites.[7] You should consider derivatization when you have addressed other potential causes of peak tailing (inlet and column maintenance) and are still observing poor peak shape or low response for your polar compounds.
Q5: Can I clean and reuse my GC inlet liners?
A5: While it is possible to clean and redeactivate GC liners, it is often not recommended for routine analysis. Cleaning with solvents can remove residues, but aggressive cleaning with acids or using brushes can scratch the liner surface, creating new active sites.[5][14] The subsequent deactivation process in a lab setting can be less effective than the processes used by manufacturers.[13] For most applications, especially when dealing with trace-level analysis, replacing the liner with a new, factory-deactivated one is a more reliable and cost-effective solution in the long run, as it reduces troubleshooting time and ensures data quality.[14]
Data Presentation
Table 1: Impact of Inlet Liner Deactivation on the Analysis of Basic Drugs
This table summarizes the effect of different liner deactivation types on the average response and reproducibility (variation) for the analysis of phencyclidine (PCP) and cocaine. Lower variation indicates better reproducibility.
| Liner Deactivation Type | Analyte | Relative Mean Response | Data Variation (Reproducibility) |
| Undeactivated | PCP | Low | Moderate |
| Cocaine | Low | Moderate | |
| Intermediate Polarity (IP) | PCP | High | High |
| Cocaine | High | High | |
| Siltek® | PCP | High | Low |
| Cocaine | High | Low | |
| Base-Deactivated | PCP | Very High | Low |
| Cocaine | High | Low |
Data adapted from a comparative study on basic drug analysis. The study concluded that a base-deactivated column coupled with a base-deactivated inlet liner yields the best overall response and reproducibility.[9]
Table 2: Effect of Liner Packing on DDT Breakdown
This table shows the impact of different liner configurations on the degradation of 4,4'-DDT, a thermally labile pesticide. A lower breakdown percentage indicates a more inert system.
| Liner Type | Average Initial DDT Breakdown (%) |
| Single Taper (No Packing) | 14.2% |
| Single Taper with Frit | 0.3% |
| Single Taper with Glass Wool | 1.94% |
Data from a study comparing liner performance for EPA 8270 analysis. The presence of a frit or glass wool significantly reduced the transfer of non-volatile matrix onto the column, thereby protecting it and reducing analyte degradation.[4][10]
Experimental Protocols
Protocol 1: Silylation Derivatization of Polar Analytes using BSTFA with 1% TMCS
This protocol describes a general procedure for the derivatization of compounds containing hydroxyl, carboxyl, amino, or thiol groups using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
Workflow for Silylation Derivatization
Caption: Experimental workflow for silylation derivatization.
Materials:
-
Sample containing polar analyte(s)
-
BSTFA + 1% TMCS derivatizing reagent
-
Anhydrous solvent (e.g., pyridine (B92270), acetonitrile) - optional
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC system
Procedure:
-
Sample Preparation: Place 1-10 mg of your sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of dry nitrogen. Moisture will react with the silylating reagent and inhibit derivatization.[15]
-
Reagent Addition: Add 100-500 µL of BSTFA + 1% TMCS to the dried sample. If the sample is not readily soluble in the reagent, an anhydrous solvent like pyridine or acetonitrile (B52724) can be added.[15]
-
Reaction: Tightly cap the vial and vortex briefly to mix. For many compounds, the reaction will proceed at room temperature. However, for sterically hindered or less reactive compounds, heating the mixture at 60-90°C for 15-60 minutes is recommended.[15]
-
Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample can then be directly injected into the GC.
Two-Step Derivatization for Carbonyl Compounds:
For compounds containing carbonyl groups, such as sugars, a two-step process is often required to prevent the formation of multiple isomers.[15]
-
Methoximation: Before silylation, add 50 µL of methoxyamine hydrochloride (MOX) in pyridine (e.g., 20 mg/mL) to the dried sample. Heat at 30-60°C for 30-90 minutes.[15]
-
Silylation: Cool the vial and then proceed with the silylation step as described above.
Protocol 2: Cleaning and Deactivating a GC Inlet Liner (Lab-Based Method)
This protocol is provided for situations where immediate replacement with a factory-deactivated liner is not possible. Caution: This procedure involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
Materials:
-
Used GC inlet liners
-
Solvents: Methanol, Acetone, Methylene (B1212753) Chloride, Toluene (B28343) (anhydrous)
-
Cleaning solution: NoChromix® or similar acid cleaning solution (use with caution) OR 5% methanolic KOH
-
Deactivating reagent: 5-10% Dimethyldichlorosilane (DMDCS) in anhydrous toluene
-
Beakers or vials
-
Ultrasonic bath
-
Oven
-
Forceps
Procedure:
-
Initial Solvent Rinse: Place the liners in a beaker and sonicate for 15-20 minutes sequentially in methanol, acetone, and methylene chloride to remove organic residues.
-
Aggressive Cleaning (Choose one):
-
Acid Wash: Soak the liners in a cleaning acid solution according to the manufacturer's instructions.
-
Base Wash: Soak the liners in 5% methanolic KOH for 30 minutes.
-
Muffle Furnace: After solvent rinsing and drying, place liners in a muffle furnace and heat overnight at 400°C. This will burn off organic residues but may also make the glass surface more active.[16]
-
-
Thorough Rinsing: After the aggressive cleaning step, thoroughly rinse the liners with deionized water, followed by methanol, to remove all traces of the cleaning agent.
-
Drying: Dry the liners in an oven at 100-150°C for at least one hour to remove all moisture. It is critical that the liners are completely dry before deactivation.
-
Deactivation (Silylation):
-
Prepare a 5-10% solution of DMDCS in anhydrous toluene in a tightly sealed container.
-
Immerse the completely dry liners in the DMDCS solution.
-
Allow the liners to soak for at least 30 minutes (longer times are not harmful).[11]
-
-
Final Rinse and Dry:
-
Carefully remove the liners from the deactivation solution and rinse thoroughly with anhydrous toluene, followed by methanol.
-
Dry the deactivated liners in an oven at 100-150°C.
-
Store in a clean, sealed container until use.
-
Disclaimer: While this protocol can restore some inertness to a used liner, performance may not be equivalent to a new, factory-deactivated liner. The effectiveness of lab-based deactivation can be variable.[13]
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilrom.ro [agilrom.ro]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. phoenix-sci.com [phoenix-sci.com]
- 10. agilent.com [agilent.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. cleaning liners - Chromatography Forum [chromforum.org]
- 14. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Cleaning GC inlet liner [sci.chem.analytical.narkive.com]
Technical Support Center: Deconvolution of Mass Spectra for Co-eluting Esters
Welcome to the technical support center for the deconvolution of mass spectra, specifically tailored for researchers, scientists, and drug development professionals working with co-eluting esters. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for ester analysis?
A1: Co-elution occurs when two or more compounds, in this case esters, are not fully separated by the gas chromatography (GC) column and elute at the same or very similar retention times.[1][2] This results in overlapping chromatographic peaks, making it difficult to accurately identify and quantify the individual ester components.[1][2] Esters, especially isomers, often have very similar chemical properties, which makes them prone to co-elution.[3][4]
Q2: How can I determine if a chromatographic peak consists of co-eluting esters?
A2: There are several indicators of co-elution:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with a "shoulder" or tailing.[1][5] A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[5]
-
Mass Spectral Analysis: Examine the mass spectrum at different points across the chromatographic peak (leading edge, apex, and trailing edge). If the mass spectra are not identical, it indicates the presence of more than one compound.[1][2]
-
Deconvolution Software: Specialized software can analyze the data to mathematically separate and identify individual components within an overlapping peak.[5][6]
Q3: What is mass spectral deconvolution?
A3: Mass spectral deconvolution is a computational method used to separate the mass spectra of co-eluting compounds from the mixed spectra obtained during analysis.[6][7] Deconvolution algorithms work by identifying unique ions and their elution profiles to reconstruct the pure mass spectrum for each individual component.[6][7] This allows for the identification and quantification of compounds that were not separated chromatographically.[6]
Q4: When should I focus on improving chromatographic separation versus using deconvolution software?
A4: The best practice is to always optimize for the best possible chromatographic separation first.[2] Deconvolution should be employed when chromatographic optimization is insufficient to resolve the co-eluting peaks, which is common in complex samples containing many isomers.[2][3]
Q5: What are some common deconvolution algorithms and software?
A5: Several algorithms and software packages are available for mass spectral deconvolution. Some common approaches include Gaussian peak fitting and multivariate curve resolution.[6] Software options range from instrument-specific programs like Agilent OpenLab CDS and LECO ChromaTOF to third-party packages like AMDIS, ADAP-GC, and UniDec.[7][8][9]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Peak Overlap
Symptoms:
-
Broad, tailing, or fronting peaks.
-
Visible peak shoulders or merged peaks.
-
Inconsistent quantification results.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal GC Temperature Program | A slow temperature ramp can often improve the separation of closely eluting compounds.[5] |
| Inappropriate GC Column | Use a longer column or a column with a different stationary phase to enhance resolution. For esters, a more polar phase may offer better selectivity.[5] |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas to improve column efficiency.[5] |
| Column Contamination | Trim the first few centimeters of the GC column to remove active sites.[5] Consider implementing backflushing to prevent contamination.[10] |
| Sample Overload | Injecting a sample that is too concentrated can cause peak broadening. Dilute the sample or increase the split ratio.[5][11] |
Issue 2: Deconvolution Algorithm Fails to Separate Co-eluting Esters
Symptoms:
-
Deconvoluted spectra are still mixed and show fragments from multiple components.
-
The software identifies an incorrect number of components.
-
Poor match quality when searching deconvoluted spectra against a library.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Deconvolution Parameters | Adjust the parameters within the deconvolution software. This may include peak width, sensitivity, and signal-to-noise ratio settings. Refer to the software's user manual for guidance. |
| Insufficient Data Quality | Ensure that there are enough data points across the chromatographic peak. A minimum of 10-15 points across the peak at half-height is generally recommended for deconvolution.[2] |
| Highly Similar Mass Spectra | For isomers with nearly identical mass spectra, deconvolution can be challenging.[4] In such cases, improving chromatographic separation is critical. High-resolution mass spectrometry can also aid in differentiation.[4] |
| Background Interference | High background noise can interfere with the deconvolution process. Ensure proper background subtraction is applied before deconvolution. |
Experimental Protocols
Protocol 1: Optimization of GC Temperature Program for Ester Separation
-
Initial Scouting Run: Perform a fast temperature ramp (e.g., 20-30°C/min) to determine the approximate elution temperatures of the esters of interest.
-
Segmented Gradient: Based on the scouting run, design a new temperature program with a slower ramp rate (e.g., 2-5°C/min) in the region where the co-eluting esters elute.
-
Isothermal Hold: If necessary, include an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to improve separation.
-
Evaluation: Analyze the chromatogram for improved resolution. If separation is still not optimal, make further small adjustments to the ramp rate or hold time.
Protocol 2: Mass Spectral Deconvolution using AMDIS (Automated Mass Spectral Deconvolution and Identification System)
-
Data Import: Open the GC-MS data file in AMDIS. The software supports various manufacturer formats.
-
Analysis Setup:
-
Go to Analyze > Analysis Setup.
-
Under the Instrumentation tab, set the appropriate parameters for your instrument, such as scan speed and mass range.
-
Under the Deconvolution tab, adjust the sensitivity, resolution, and shape requirements. A medium sensitivity is a good starting point.
-
-
Run Deconvolution: Click Analyze > Run. The software will automatically detect chromatographic peaks, deconvolve the mass spectra, and search them against a specified library (e.g., NIST).
-
Review Results: Examine the results table, which will show the identified components, their retention times, and the quality of the library match. Click on a component to view its deconvoluted mass spectrum and compare it to the library spectrum.
-
Manual Inspection: For unresolved peaks, manually inspect the deconvoluted spectra and the raw data to ensure the accuracy of the deconvolution.
Visualizations
Caption: Workflow for addressing co-eluting esters in GC-MS analysis.
Caption: Decision tree for troubleshooting co-eluting peaks.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Optimization of Headspace Incubation for Volatiles Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing headspace incubation time and temperature for the analysis of volatile organic compounds (VOCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing headspace incubation time and temperature?
The main objective is to maximize the concentration of volatile analytes in the headspace of the sample vial while minimizing the degradation of thermally sensitive compounds and the interference of matrix effects. This ensures the highest possible sensitivity and accuracy during analysis, typically by gas chromatography (GC).
Q2: How do incubation time and temperature affect the concentration of volatiles in the headspace?
-
Temperature: Increasing the incubation temperature generally increases the vapor pressure of the analytes, leading to a higher concentration in the headspace. However, excessively high temperatures can cause thermal degradation of the sample or analytes.
-
Time: A sufficient incubation time is necessary for the sample to reach thermal equilibrium, where the partitioning of volatiles between the sample matrix and the headspace is stable.
Q3: What are the typical starting points for incubation temperature and time?
For initial method development, a common starting point for incubation temperature is 80°C. The incubation time can initially be set to 20-30 minutes. These parameters should then be systematically optimized for your specific application.
Troubleshooting Guide
Issue 1: Low Analyte Response or Poor Sensitivity
Possible Cause: Incomplete partitioning of volatiles from the sample matrix to the headspace.
Troubleshooting Steps:
-
Increase Incubation Temperature: Systematically increase the temperature in increments of 5-10°C to enhance the volatilization of the analytes. Monitor for any signs of analyte degradation.
-
Increase Incubation Time: Extend the incubation time to ensure the sample reaches equilibrium. Analyze samples at increasing time points (e.g., 20, 30, 40, 50, 60 minutes) to determine the point at which the analyte response plateaus.
-
Matrix Modification: Consider adding a salt, such as sodium chloride, to the sample. This can increase the ionic strength of the sample matrix and "salt out" the volatile analytes, driving them into the headspace.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause: The system has not reached thermal equilibrium, or there is sample-to-sample variation.
Troubleshooting Steps:
-
Verify Equilibrium Time: Conduct a time-course experiment to confirm the minimum time required to reach a stable analyte concentration in the headspace. The peak area of the target analytes should not significantly increase with longer incubation times.
-
Ensure Sample Homogeneity: Make sure that each sample vial is prepared consistently, with the same sample volume, matrix composition, and headspace volume.
-
Check for Leaks: Ensure that the vials are properly sealed with high-quality septa to prevent the loss of volatile compounds.
Issue 3: Presence of Unexpected Peaks or Analyte Degradation
Possible Cause: The incubation temperature is too high, causing the thermal breakdown of the sample matrix or the analytes themselves.
Troubleshooting Steps:
-
Lower Incubation Temperature: Reduce the incubation temperature and re-analyze the sample. Compare the chromatograms to see if the degradation products are diminished or eliminated.
-
Use a Derivatization Agent: For thermally labile compounds, consider a derivatization step to create a more stable analogue before headspace analysis.
Experimental Protocols
Protocol 1: Optimization of Incubation Temperature
-
Prepare a set of identical sample vials.
-
Set the headspace autosampler to a fixed incubation time (e.g., 30 minutes).
-
Analyze the samples at a range of temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Plot the peak area of the target analytes against the incubation temperature.
-
Select the temperature that provides the highest peak area without evidence of degradation.
Protocol 2: Optimization of Incubation Time
-
Prepare a set of identical sample vials.
-
Set the headspace autosampler to the optimal temperature determined in Protocol 1.
-
Analyze the samples at a range of incubation times (e.g., 10, 20, 30, 40, 50, 60 minutes).
-
Plot the peak area of the target analytes against the incubation time.
-
Select the shortest time at which the peak area reaches a plateau, indicating that equilibrium has been reached.
Data Presentation
Table 1: Example Data for Incubation Temperature Optimization
| Incubation Temperature (°C) | Analyte A Peak Area | Analyte B Peak Area |
| 60 | 150,000 | 250,000 |
| 70 | 250,000 | 400,000 |
| 80 | 400,000 | 650,000 |
| 90 | 380,000 (degradation) | 800,000 |
| 100 | 320,000 (degradation) | 750,000 (degradation) |
Table 2: Example Data for Incubation Time Optimization (at 80°C)
| Incubation Time (min) | Analyte A Peak Area | Analyte B Peak Area |
| 10 | 200,000 | 350,000 |
| 20 | 350,000 | 600,000 |
| 30 | 400,000 | 650,000 |
| 40 | 410,000 | 660,000 |
| 50 | 405,000 | 655,000 |
Visualizations
Caption: Experimental workflow for headspace GC analysis.
Caption: Logical workflow for optimizing headspace parameters.
Reducing baseline noise in GC-FID analysis of esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve baseline noise issues in your Gas Chromatography with Flame Ionization Detection (GC-FID) analysis of esters.
Troubleshooting Guides
Our troubleshooting guides are designed to walk you through common issues, from identifying the type of baseline noise to implementing a solution.
Guide 1: Systematic Troubleshooting of Baseline Noise
Experiencing a noisy baseline can be frustrating. This guide provides a step-by-step approach to systematically identify and eliminate the source of the noise.
The first step is to identify the type of baseline noise you are observing. Different types of noise have different causes.
| Type of Noise | Description | Common Causes |
| High Frequency Noise (Fuzzy Baseline) | A thick or "hairy" baseline with rapid, small spikes. | Contaminated gases, detector issues, electronic noise.[1] |
| Baseline Drift | A steady upward or downward slope of the baseline.[1] | Column bleed, temperature fluctuations, leaks, contaminated detector.[1][2][3] |
| Spikes | Random, sharp peaks of short duration.[1][4] | Particulate matter in the detector, electrical disturbances, septum particles.[1][4] |
| Wandering Baseline | An irregular, wavy, or cycling baseline.[4] | Temperature fluctuations, unstable gas flow, detector contamination.[3][4] |
Follow this workflow to systematically isolate the source of the baseline noise.
Caption: A logical workflow for troubleshooting GC-FID baseline noise.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about baseline noise in GC-FID analysis of esters.
Gas Supply and Purity
Q1: How does carrier gas purity affect my baseline?
A1: Impurities in the carrier gas, such as moisture and oxygen, can lead to a noisy or drifting baseline.[5] These impurities can also degrade the stationary phase of your column, causing column bleed, which manifests as a rising baseline, especially at higher temperatures.[6][7] It is crucial to use high-purity gases (99.9995% or greater) and install gas purifiers to remove contaminants.[8][9]
Q2: I recently changed my gas cylinder and now my baseline is noisy. What should I do?
A2: A new gas cylinder can sometimes be a source of contamination.[1] Ensure that the new cylinder is of the correct purity and that all fittings are tight and leak-free. It's also good practice to purge the gas lines after installing a new cylinder to flush out any potential contaminants.
Injection Port Issues
Q3: What is septum bleed and how can I identify it?
A3: Septum bleed occurs when small particles or volatile compounds from the injection port septum are introduced into the GC system.[10] This often appears as a series of sharp, repetitive "ghost peaks" in your chromatogram, particularly during temperature programming.[10][11] To confirm if the septum is the source, you can perform a blank run without an injection. If the ghost peaks disappear, the vial cap septum was likely the source.[10][11]
Q4: How can I prevent septum bleed?
A4: To prevent septum bleed, use high-quality, low-bleed septa and replace them regularly.[2] Avoid over-tightening the septum nut, as this can cause the septum to degrade more quickly. Also, ensure the injection solvent is compatible with the septum material.[10]
Q5: Could a contaminated inlet liner cause baseline noise?
A5: Yes, a contaminated inlet liner can cause a variety of baseline issues, including random spikes and a rising baseline.[2][12] Non-volatile sample components can accumulate in the liner and slowly bleed out during subsequent runs. Regularly replacing or cleaning the inlet liner is essential for maintaining a clean baseline.[2][3]
Column Bleed
Q6: What is column bleed and what does it look like?
A6: Column bleed is the natural degradation of the column's stationary phase, which elutes from the column and is detected by the FID.[6][13] It typically manifests as a rising baseline, especially during a temperature-programmed run.[6][14]
Q7: How can I minimize column bleed?
A7: To minimize column bleed, ensure you are using the column within its specified temperature limits.[13] Use high-purity carrier gas and ensure your system is leak-free to prevent oxygen from damaging the stationary phase.[15][16] Conditioning a new column properly before use is also crucial.[2]
Detector (FID) Contamination
Q8: How do I know if my FID is contaminated?
A8: A contaminated Flame Ionization Detector (FID) can cause a noisy baseline, random spikes, and reduced sensitivity.[17][18] The noise may increase as the detector temperature rises.[2] Contamination often results from the deposition of silica (B1680970) from column bleed or non-volatile sample components on the detector jet or collector.[17]
Q9: How can I clean a contaminated FID?
A9: Cleaning an FID typically involves disassembling the detector and cleaning the jet and collector with appropriate solvents (e.g., methanol, acetone, or a specialized cleaning solution). Always follow the manufacturer's instructions for your specific instrument. Regular preventative cleaning can help avoid significant contamination issues.[2][17]
Leaks and Connections
Q10: How can a small leak affect my baseline?
A10: Even a small leak in the system can introduce oxygen and other atmospheric contaminants, leading to a noisy and unstable baseline.[4][19] Leaks can also cause damage to the column's stationary phase, resulting in increased column bleed.[4][16]
Q11: What is the best way to check for leaks?
A11: An electronic leak detector is the most reliable way to find leaks in your GC system.[4] You should check all fittings and connections, including those at the gas cylinders, injection port, and detector.
Experimental Protocols
Protocol 1: Leak Check Procedure
-
Pressurize the System: Set the carrier gas pressure to your typical operating pressure.
-
Use an Electronic Leak Detector: Slowly move the probe of the electronic leak detector around each fitting and connection point.
-
Listen for the Signal: The leak detector will emit an audible or visual signal when a leak is detected.
-
Tighten or Replace Fittings: If a leak is found, gently tighten the fitting. If the leak persists, replace the ferrule or the entire fitting.
-
Re-check: After tightening or replacing the fitting, re-check for leaks with the electronic leak detector.
Protocol 2: Inlet Maintenance (Septum and Liner Replacement)
-
Cool the Inlet: Ensure the injection port has cooled to a safe temperature.
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum nut.
-
Replace the Septum: Remove the old septum and replace it with a new, appropriate septum. Do not overtighten the nut.
-
Remove the Liner: Unscrew the inlet and carefully remove the liner with forceps.
-
Install a New Liner: Place a new or cleaned liner into the inlet.
-
Reassemble and Leak Check: Reassemble the inlet and perform a leak check.
Protocol 3: FID Cleaning (General Guidance)
-
Warning: Always consult your instrument manual for specific instructions.
-
Cool the Detector: Ensure the FID is cool before handling.
-
Turn Off Gases and Power: Turn off the hydrogen, air, and makeup gases, as well as the main power to the GC.
-
Disassemble the FID: Carefully disassemble the FID according to the manufacturer's instructions to access the jet and collector.
-
Clean the Components: Use appropriate solvents and tools (e.g., cleaning wires for the jet) to remove any deposits.
-
Dry and Reassemble: Ensure all components are completely dry before reassembling the detector.
-
Leak Check and Re-ignite: After reassembly, perform a leak check and then re-ignite the flame.
Logical Relationships
The following diagram illustrates the relationship between common causes and their resulting baseline noise symptoms.
Caption: Relationship between causes and types of baseline noise.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. aasnig.com [aasnig.com]
- 3. 4-2 Baseline Problems | Technical Information | GL Sciences [glsciences.com]
- 4. Troubleshooting GC Column Baseline Issues [restek.com]
- 5. organomation.com [organomation.com]
- 6. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 7. Baseline Drift and Carrier Purity [July 30, 2004] - Chromatography Forum [chromforum.org]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? [restek.com]
- 11. gcms.cz [gcms.cz]
- 12. GC-FID baseline noise - Chromatography Forum [chromforum.org]
- 13. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. users.ugent.be [users.ugent.be]
- 19. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-methylpentanoate in Beverages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methyl 3-methylpentanoate (B1260497), a key flavor compound, in various beverage matrices. The selection of an appropriate analytical technique is critical for quality control, flavor profiling, and stability testing in the beverage industry. This document outlines the performance of common chromatographic methods, supported by experimental data, to aid in the selection of a fit-for-purpose analytical strategy.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of two prevalent analytical techniques for the analysis of volatile esters, including compounds structurally similar to Methyl 3-methylpentanoate, in beverage matrices. The data presented is a synthesis of findings from various validation studies.[1][2][3][4][5][6][7][8][9]
| Performance Parameter | HS-SPME-GC-MS | Direct Injection-GC-MS | HS-SPME-GC-FID |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | 29 - 530 µg/L | 0.2 - 71.8 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 50 µg/L | - | 0.7 - 236.9 µg/L |
| Accuracy (Recovery %) | 90 - 110% | 90.3 - 98.5% | 95 - 105% |
| Precision (RSD %) | < 15% | < 6% | < 10% |
| Selectivity | High | Moderate to High | Moderate |
| Matrix Effect | Low to Moderate | High | Low to Moderate |
Experimental Protocols
A detailed methodology for the analysis of this compound in a beverage matrix using Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is provided below. This method is noted for its high sensitivity and selectivity, making it suitable for trace-level analysis of volatile flavor compounds.
Objective: To quantify the concentration of this compound in a beverage sample.
Materials:
-
Beverage Sample
-
This compound analytical standard
-
Internal Standard (e.g., 2-Octanol)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE/silicone septa
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in ethanol (B145695) (1000 mg/L).
-
Prepare a series of calibration standards by spiking a model beverage solution (e.g., 10% ethanol in water) with the stock solution to achieve concentrations ranging from 1 to 500 µg/L.
-
Add a fixed concentration of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to enhance the release of volatile compounds.
-
Add the internal standard to the sample vial.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler of the GC-MS system.
-
Incubate the sample at 40°C for 15 minutes with agitation to allow for equilibration of the headspace.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C to extract the volatile compounds.
-
-
GC-MS Analysis:
-
After extraction, the SPME fiber is automatically retracted and inserted into the heated GC inlet (250°C) for thermal desorption of the analytes for 5 minutes in splitless mode.
-
The gas chromatograph is equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
The oven temperature program is initiated at 40°C for 2 minutes, then ramped to 220°C at a rate of 5°C/min, and held for 5 minutes.
-
The mass spectrometer is operated in electron ionization (EI) mode with a scan range of m/z 40-350.
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the analyte by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the beverage sample from the calibration curve.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. digital.csic.es [digital.csic.es]
- 8. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Inter-laboratory Study on Volatile Ester Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical performance for the determination of volatile esters, drawing upon data from inter-laboratory studies. The accurate quantification of these compounds is critical in various fields, including flavor and fragrance analysis, food and beverage quality control, and the monitoring of fermentation processes. This document summarizes key performance data from a significant inter-laboratory study on spirit drinks and a peer-reviewed validation study on virgin olive oil, offering valuable insights into the reproducibility and reliability of common analytical methods.
Data from Inter-laboratory Proficiency Testing
Inter-laboratory studies are essential for assessing the proficiency of analytical methods across different laboratories. The data presented below is derived from a collaborative study involving 31 laboratories analyzing volatile congeners in spirit drinks, including the key ester, ethyl acetate (B1210297). Additionally, data from a peer inter-laboratory validation of a harmonized method for volatile compounds in virgin olive oil, which included several esters, is presented.
Quantitative Analysis of Ethyl Acetate in Spirit Drinks
An inter-laboratory study was conducted to evaluate a gas chromatographic (GC) method for the determination of volatile congeners in spirit drinks.[1] The study involved 31 laboratories from 8 countries. The precision of the method for ethyl acetate was found to be well within the range predicted by the Horwitz equation, indicating a high level of reproducibility among the participating laboratories.[1]
| Analyte | Number of Labs | Mean (mg/L) | Repeatability (r) | Reproducibility (R) | RSDr (%) | RSDR (%) |
| Ethyl Acetate | 31 | 13.6 - 187.3 | 1.9 - 13.9 | 4.3 - 33.3 | 4.9 - 10.1 | 11.8 - 23.4 |
Data synthesized from an interlaboratory study on the gas chromatographic determination of volatile congeners in spirit drinks.[1]
Peer Inter-laboratory Validation for Volatile Compounds in Virgin Olive Oil
A peer-validation study involving three laboratories was conducted on a harmonized solid-phase micro-extraction coupled with gas-chromatography with flame ionization detector (SPME-GC-FID) method for the determination of selected volatile compounds in virgin olive oil. The study provided valuable data on the method's repeatability and reproducibility for several compounds, including the ester ethyl propanoate. However, for ethyl propanoate, the relative standard deviation for reproducibility (RSD%) was high (>50%), indicating significant variability between laboratories for this specific compound using the tested method.
| Compound | Repeatability (RSD%) | Reproducibility (RSD%) |
| Ethyl propanoate | < 14% (within lab) | > 50% (between labs) |
Data from a peer inter-laboratory validation study of a harmonized SPME-GC-FID method.
Experimental Protocols
Gas Chromatography of Volatile Congeners in Spirit Drinks
The inter-laboratory study on spirit drinks utilized a gas chromatographic method with flame ionization detection (GC-FID). While specific chromatographic conditions were user-selectable to a degree, the method incorporated several quality control measures to ensure data comparability.[1] The general workflow is outlined below.
SPME-GC-FID Analysis of Volatile Compounds in Virgin Olive Oil
The peer-validated method for virgin olive oil involved headspace solid-phase microextraction (HS-SPME) followed by gas chromatography with flame ionization detection (GC-FID). This technique is widely used for the analysis of volatile and semi-volatile compounds in food and beverage matrices.
Comparison of Method Performance
The logical relationship for comparing analytical method performance in an inter-laboratory study involves assessing both the precision within a single laboratory (repeatability) and the precision between different laboratories (reproducibility).
References
A Comparative Analysis of Methyl 3-methylpentanoate and Ethyl 3-methylpentanoate as Aroma Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical and aromatic properties of Methyl 3-methylpentanoate (B1260497) and Ethyl 3-methylpentanoate. While both are esters derived from 3-methylpentanoic acid, their differing alcohol moieties—methanol and ethanol (B145695), respectively—result in distinct sensory profiles and potential applications in the flavor and fragrance industry. This document summarizes their known characteristics, outlines relevant experimental protocols for their analysis, and discusses the underlying principles of their perception.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Methyl 3-methylpentanoate and Ethyl 3-methylpentanoate is presented in Table 1. These properties influence their volatility, solubility, and behavior in various applications.
| Property | This compound | Ethyl 3-methylpentanoate |
| Molecular Formula | C7H14O2[1] | C8H16O2[2][3] |
| Molecular Weight | 130.18 g/mol [1] | 144.21 g/mol [2] |
| Appearance | Colorless liquid (presumed) | Colorless to pale yellow liquid[2] |
| Boiling Point | Not specified | 158-159 °C[4] |
| CAS Number | 2177-78-8[1][4] | 5870-68-8[2][3] |
| Synonyms | Methyl 3-methylvalerate[1][4] | Ethyl 3-methylvalerate[2][5] |
Aroma Profile and Sensory Data
The primary distinction between these two esters lies in their aroma profiles. Sensory evaluation is critical for characterizing these differences.
Ethyl 3-methylpentanoate is consistently described as having a pleasant, fruity aroma. Its sensory descriptors include:
This compound , in contrast, is noted in some databases as "not for fragrance use"[4]. This suggests that its aroma may be less desirable or less potent compared to its ethyl counterpart. Detailed public-domain sensory panel data directly comparing the two is limited.
Odor Thresholds
| Ester | Odor Detection Threshold (in water) | Aroma Description |
| Ethyl propionate | 10 ppb | Strong, ethereal, fruity, rum-like |
| Ethyl butyrate | 1 ppb | Ethereal, fruity, buttery, ripe fruit |
| Ethyl valerate (B167501) | 1.5 ppb | Strong, fruity, apple-like |
| Ethyl hexanoate | 1 ppb | Strong, fruity, winey, apple, banana, pineapple |
| Ethyl heptanoate | 2.2 ppb | Strong, fruity, winey, cognac-like |
Data sourced from Leffingwell & Associates.[7]
Experimental Protocols
To obtain the quantitative data necessary for a comprehensive comparison, specific experimental protocols are required. The following sections detail standard methodologies for the synthesis and sensory analysis of these esters.
Synthesis of Methyl and Ethyl 3-methylpentanoate
The synthesis of these esters is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid (3-methylpentanoic acid) with the corresponding alcohol (methanol or ethanol).
General Synthesis Protocol:
-
Reactant Mixture: In a round-bottom flask, combine 3-methylpentanoic acid with an excess of the desired alcohol (methanol for this compound, ethanol for Ethyl 3-methylpentanoate).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Work-up: After cooling, the mixture is typically washed with water and a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted carboxylic acid.
-
Purification: The crude ester is then dried over an anhydrous salt (e.g., magnesium sulfate) and purified by distillation to yield the final product.
The following diagram illustrates the general workflow for the synthesis of these esters.
Caption: General workflow for the synthesis of Methyl and Ethyl 3-methylpentanoate.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for the sensory analysis of volatile compounds. It combines the separation capabilities of gas chromatography with the human nose as a sensitive detector.
Typical GC-O Protocol:
-
Sample Preparation: The ester is diluted in an appropriate solvent (e.g., diethyl ether or methanol) to a suitable concentration.
-
GC Separation: A small volume of the sample is injected into the gas chromatograph. The GC column separates the volatile compounds based on their boiling points and polarity.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification.
-
Olfactometry: The other stream is directed to a sniffing port where a trained sensory panelist can smell the eluting compounds and provide a description of the odor and its intensity.
-
Data Analysis: The retention time of the odor is matched with the peak from the chemical detector to identify the compound responsible for the aroma.
The following diagram outlines the experimental workflow for GC-O analysis.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Evaluation
A trained sensory panel is essential for obtaining detailed and reproducible descriptions of aroma profiles.
Sensory Panel Protocol:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to recognize and describe a wide range of aroma compounds.
-
Sample Preparation: The esters are diluted to various concentrations in an odorless solvent and presented in coded, identical containers.
-
Evaluation: Panelists sniff the headspace of each sample and rate the intensity of various aroma descriptors (e.g., fruity, pineapple, green, chemical) on a standardized scale.
-
Data Analysis: The data from all panelists are collected and statistically analyzed to generate a comprehensive sensory profile for each compound.
Olfactory Signaling Pathway
The perception of esters like Methyl and Ethyl 3-methylpentanoate begins with their interaction with olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[8] While the specific ORs that bind to these particular esters have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.
General Olfactory Signaling Pathway:
-
Odorant Binding: An odorant molecule binds to a specific olfactory receptor on the cilia of an olfactory sensory neuron.
-
G-protein Activation: This binding activates an associated G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of Na+ and Ca2+ ions.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuron, and if the threshold is reached, an action potential is generated and transmitted to the brain for processing.
The following diagram depicts the general olfactory signaling pathway.
Caption: Simplified diagram of the olfactory signal transduction cascade.
Conclusion
Further research, particularly the determination of odor thresholds and direct comparative sensory panel analysis, is necessary to provide a more complete and quantitative comparison of these two aroma compounds. The experimental protocols outlined in this guide provide a framework for conducting such investigations. A deeper understanding of their interactions with specific olfactory receptors would also provide valuable insights into the structure-activity relationships that govern our perception of fruity aromas.
References
- 1. This compound | C7H14O2 | CID 519891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5870-68-8: Ethyl 3-methylpentanoate | CymitQuimica [cymitquimica.com]
- 3. Ethyl 3-methylpentanoate | C8H16O2 | CID 560255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 3-methyl pentanoate, 2177-78-8 [thegoodscentscompany.com]
- 5. ethyl 3-methyl valerate [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Esters [leffingwell.com]
- 8. Olfactory receptor - Wikipedia [en.wikipedia.org]
Comparative GC-MS analysis of branched-chain vs. straight-chain fatty acid methyl esters
A comprehensive guide for researchers on the key analytical differences and experimental considerations in the gas chromatography-mass spectrometry (GC-MS) analysis of branched-chain fatty acid methyl esters (BC-FAMEs) versus straight-chain fatty acid methyl esters (SC-FAMEs).
The structural nuances between branched-chain and straight-chain fatty acids present distinct challenges and opportunities in their analysis by GC-MS. This guide provides a detailed comparison of their chromatographic behavior and mass spectrometric fragmentation, supported by established experimental protocols, to aid researchers in the accurate identification and quantification of these lipid molecules.
Performance Comparison: BC-FAMEs vs. SC-FAMEs
Gas chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs). However, the presence of methyl branches along the acyl chain introduces significant differences in their analytical characteristics compared to their straight-chain counterparts.
Chromatographic Behavior:
In gas chromatography, the retention time of FAMEs is influenced by their volatility and interaction with the stationary phase of the GC column. Generally, for a given carbon number, branched-chain FAMEs have slightly lower boiling points and, consequently, shorter retention times than their straight-chain isomers. The position of the methyl branch also affects the retention time; for instance, iso-branched FAMEs typically elute earlier than anteiso-branched FAMEs of the same carbon number.
Mass Spectrometric Fragmentation:
Electron ionization (EI) mass spectrometry of FAMEs produces characteristic fragmentation patterns that are crucial for their identification. While straight-chain FAMEs yield a predictable series of ions separated by 14 Da (corresponding to CH₂ groups), branched-chain FAMEs exhibit unique cleavage patterns around the branch point, which are diagnostic for their structural elucidation.
| Feature | Straight-Chain FAMEs (SC-FAMEs) | Branched-Chain FAMEs (BC-FAMEs) |
| Molecular Ion (M+) | Typically visible, but its abundance decreases with increasing chain length. | Often detectable, serving as a crucial starting point for spectral interpretation. |
| Key Fragmentation | Dominated by a series of aliphatic hydrocarbon fragments (m/z 43, 57, 71, etc.) and a prominent McLafferty rearrangement ion at m/z 74. | Characterized by enhanced cleavage at the carbon-carbon bonds adjacent to the methyl branch. |
| Diagnostic Ions | - m/z 74: Base peak for most saturated SC-FAMEs, resulting from the McLafferty rearrangement. - [M-31]+: Loss of a methoxy (B1213986) group (•OCH₃). - [M-43]+: Loss of a propyl group (•C₃H₇). | - iso-BCFAMEs: Prominent ion at [M-43]+ due to the loss of the terminal isopropyl group.[1] - anteiso-BCFAMEs: Significant ions at [M-29]+ (loss of an ethyl group) and [M-57]+ (loss of a sec-butyl group), resulting from cleavages on either side of the branch point.[1][2][3] - m/z 115: More prominent in anteiso-BCFAMEs compared to iso-BCFAMEs, potentially arising from a cyclization product around the ester.[2][3] |
| General Spectrum | Characterized by a regular pattern of fragment ions with decreasing intensity as the m/z ratio increases. | The region around the branch point shows a disruption in the regular fragmentation pattern, with specific ions being more abundant. |
Experimental Protocols
Accurate and reproducible GC-MS analysis of FAMEs relies on meticulous sample preparation and optimized instrumental parameters. The following is a generalized protocol for the derivatization of fatty acids to FAMEs and their subsequent GC-MS analysis.
1. Lipid Extraction and Saponification:
-
Lipids are typically extracted from a biological matrix using a solvent mixture such as chloroform:methanol (2:1, v/v), following the Folch method.[4]
-
The extracted lipids are then saponified to release the free fatty acids by heating with a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide.[5][6]
2. Methylation (Derivatization):
-
The resulting fatty acid salts are converted to their more volatile methyl esters. A common method involves heating with a Lewis acid catalyst, such as boron trifluoride (BF₃) in methanol.[6]
-
Alternatively, an acid-catalyzed esterification can be performed by heating the sample with a solution of sulfuric acid in methanol.[7]
-
After the reaction, the FAMEs are extracted into a nonpolar solvent like hexane (B92381) or heptane.[6][7]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column with a polar stationary phase, such as those with cyanopropyl or polyethylene (B3416737) glycol functionalities (e.g., HP-88, Supelcowax 10), is typically used for FAME analysis.[7][8]
-
Injector: Splitless injection is often employed for trace analysis, with an injector temperature around 220-250°C.[4]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[4][8]
-
Oven Temperature Program: A temperature gradient is crucial for separating a wide range of FAMEs. A typical program might start at a lower temperature (e.g., 70°C), ramp up to an intermediate temperature (e.g., 170-210°C) at a moderate rate, and then have a slower ramp or a hold to separate closely eluting isomers, before a final ramp to a higher temperature (e.g., 220-235°C) to elute any remaining compounds.[4][7]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[7][8]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: A mass range of approximately m/z 40-500 is typically scanned to detect the relevant fragment ions.
-
Data Acquisition: Data can be acquired in full scan mode to obtain complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy of target FAMEs.[9]
-
4. Data Analysis:
-
Identification of FAMEs is achieved by comparing their retention times with those of authentic standards and by matching their mass spectra against established libraries such as the NIST Mass Spectral Library.[7][8]
-
For branched-chain FAMEs, careful examination of the diagnostic ions resulting from cleavage at the branch point is essential for unambiguous identification.[1][2]
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the key differences in fragmentation, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis of FAMEs.
Caption: Key fragmentation differences in SC-FAMEs vs. BC-FAMEs.
References
- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]
- 8. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 9. agilent.com [agilent.com]
A Researcher's Guide to Deuterated Methyl 3-Methylpentanoate as an Internal Standard
In the precise world of quantitative analysis, particularly in chromatography and mass spectrometry, the use of an internal standard (IS) is a fundamental practice for achieving accurate and reliable results.[1][2] Among the various types of internal standards, deuterated analogs of the target analyte are often considered the gold standard, offering a way to correct for variations in sample preparation, injection volume, and instrument response.[3][4][5][6] This guide provides a comprehensive comparison of deuterated methyl 3-methylpentanoate (B1260497), its synthesis, and its performance against other common internal standards, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Role and Synthesis of Deuterated Methyl 3-Methylpentanoate
Deuterated this compound (d-M3MP) is the isotopically labeled version of this compound, a volatile organic compound.[7] By replacing one or more hydrogen atoms with deuterium (B1214612), the molecule's mass increases, allowing it to be distinguished from the non-deuterated analyte by a mass spectrometer.[4] However, its chemical and physical properties remain nearly identical, ensuring it behaves similarly during extraction, chromatography, and ionization.[3][4]
The synthesis of a deuterated standard like d-M3MP typically involves introducing deuterium atoms at chemically stable positions within the molecule to prevent hydrogen-deuterium exchange.[4] A plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles, starting from a suitable precursor like 3-methylpentanoic acid.
Figure 1. Conceptual synthesis pathway for deuterated this compound.
Performance Comparison with Alternative Internal Standards
The effectiveness of an internal standard is judged by its ability to improve the precision and accuracy of the measurement. Deuterated standards are superior to other types, such as structural analogs, because they co-elute with the analyte and experience the same matrix effects and instrument variability.[4][5]
Below is a comparative summary of the typical performance characteristics of deuterated this compound (d-M3MP) versus two common alternatives: a different deuterated ester (d-Methyl Hexanoate) and a non-deuterated structural analog (Hexadecane).
| Parameter | Deuterated this compound (d-M3MP) | Deuterated Methyl Hexanoate (d-MH) | Hexadecane (Structural Analog IS) |
| Isotopic Purity | >98% | >98% | N/A |
| Chemical Purity | >99% | >99% | >99% |
| Co-elution with Analyte | Excellent (near-identical retention time) | Good (slight retention time shift possible) | Poor (significant retention time difference) |
| Matrix Effect Correction | Excellent | Excellent | Moderate to Poor |
| Recovery Correction | Excellent | Excellent | Moderate |
| Precision (%RSD) | < 5% | < 5% | 5-15% |
| Accuracy (%Bias) | < ±5% | < ±5% | < ±20% |
Data presented are representative values compiled from typical analytical method validation reports in the scientific literature.
As the table illustrates, deuterated standards provide superior performance in correcting for analytical variability, leading to higher precision and accuracy.[8] While a structural analog can offer some correction, its different chemical nature means it will not perfectly mimic the analyte's behavior, especially in complex matrices.[2]
Experimental Protocol: Using d-M3MP in GC-MS Analysis
This section provides a detailed methodology for the quantification of this compound in a sample matrix (e.g., plasma, environmental water) using d-M3MP as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
This compound (analyte) certified standard
-
Deuterated this compound (d-M3MP) certified standard
-
Methanol (LC-MS grade)
-
Deionized water
-
Sample matrix (e.g., plasma, water)
-
Extraction solvent (e.g., Hexane:Ethyl Acetate 90:10 v/v)
-
Anhydrous sodium sulfate (B86663)
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve d-M3MP in methanol.
-
Working Calibration Standards: Prepare a series of calibration standards by spiking the appropriate matrix with the analyte stock solution to achieve a concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation and Extraction
-
To 1.0 mL of each calibration standard, quality control sample, and unknown sample in a glass tube, add 20 µL of the Internal Standard Spiking Solution (100 ng/mL).
-
Vortex each tube for 30 seconds.
-
Add 2.0 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a GC vial for analysis.
GC-MS Instrumental Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 40°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Analyte Quantitation Ion: m/z 74
-
Analyte Confirmation Ion: m/z 43
-
d-M3MP Quantitation Ion: m/z 77 (assuming a d3-methyl group)
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for all samples.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
Figure 2. General workflow for sample analysis using an internal standard.
Conclusion
Deuterated internal standards are indispensable for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.[4][6] Their ability to meticulously track the analyte of interest through the entire analytical process makes them superior to other types of internal standards, particularly when dealing with complex biological or environmental matrices.[4] While the initial synthesis and validation require careful planning, the unparalleled benefits in data integrity and confidence in analytical results are critical for decision-making in research and regulated drug development. Deuterated this compound serves as a robust and reliable choice for the quantification of its non-deuterated counterpart and other structurally similar volatile esters.
References
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H14O2 | CID 519891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Method Validation Parameters for VOC Analysis in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation parameters for the analysis of Volatile Organic Compounds (VOCs) in various food matrices. Understanding the performance of analytical methods is critical for ensuring the quality, safety, and authenticity of food products. This document focuses on three key validation parameters: Limit of Detection (LOD), Limit of Quantification (LOQ), and Linearity.
Data Presentation: Comparative Validation Parameters
The following table summarizes typical validation parameters for the analysis of representative VOCs in different food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) based methods. These values are indicative and may vary depending on the specific instrumentation, sample preparation, and matrix complexity.
| Food Matrix | Analyte (VOC) | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Correlation Coefficient, r²) |
| Beverages (Soft Drinks) | Benzene | HS-GC-FID | 0.90 ng/mL[1] | 2.86 ng/mL[2][1] | >0.997 (5-100 ng/mL)[2][1] |
| Benzene | HPLC-UV | 6.52 ppb | 19.75 ppb | >0.995[3] | |
| Alcoholic Beverages | Ethyl Acetate | HS-GC-MS | 0.51 mg/L[4] | 1.70 mg/L[4] | >0.999 |
| Acetaldehyde | HS-GC-MS | 0.52 mg/L[4] | 1.72 mg/L[4] | >0.999[5] | |
| Meat Products (Cooked) | Hexanal | HPLC | Not specified | Not specified | Not specified |
| Hexanal | SPME-GC-MS | Not specified | Not specified | >0.999[6] | |
| Citrus Products (Oils/Peels) | R-Limonene | GC-MS | 0.08 mg/L[7][8] | 0.24 mg/L[7][8] | >0.979 (3-20 mg/L)[9] |
| S-Limonene | GC-MS | 0.09 mg/L[7][8] | 0.26 mg/L[7][8] | Not specified | |
| Cannabis (for terpene profile) | Various Terpenes | GC-FID | 0.3 µg/mL[10] | 1.0 µg/mL[10] | >0.99 (1-100 µg/mL)[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are typical experimental protocols for VOC analysis in food matrices.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used, solvent-free technique for the extraction of VOCs from food samples.
-
Sample Homogenization: Solid samples are typically homogenized to increase the surface area and facilitate the release of VOCs. Liquid samples may be used directly.
-
Vial Sealing: A known amount of the homogenized sample (or liquid sample) is placed in a headspace vial and securely sealed with a septum cap.
-
Incubation: The vial is incubated at a specific temperature for a set time to allow the VOCs to partition into the headspace.
-
Extraction: An SPME fiber coated with a specific stationary phase is exposed to the headspace of the vial. The VOCs adsorb onto the fiber.
-
Desorption: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph, where the adsorbed VOCs are thermally desorbed for analysis.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile compounds.
-
Injector: The GC is equipped with a split/splitless injector, typically operated at a high temperature (e.g., 250 °C) to ensure rapid desorption of analytes from the SPME fiber.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used to separate the VOCs based on their boiling points and polarity.
-
Oven Temperature Program: The GC oven temperature is programmed to start at a low temperature, hold for a period, and then ramp up to a final temperature to elute all compounds of interest.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: The mass spectrometer is used as the detector. It is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.
Mandatory Visualization
The following diagram illustrates the general workflow for method validation in VOC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. neliti.com [neliti.com]
- 4. Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. scielo.br [scielo.br]
- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of GC-FID and GC-MS for ester quantification
For researchers, scientists, and drug development professionals, the accurate quantification of esters is paramount in a multitude of applications, from quality control in manufacturing to metabolic research and drug stability studies. The two most prominent analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). While both methods are powerful, they present distinct advantages and are suited for different analytical challenges. This guide provides an objective comparison of GC-FID and GC-MS for ester quantification, supported by experimental data and detailed methodologies.
Principles of Detection
GC-FID operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen-air flame. As the separated ester analytes elute from the GC column and pass through the flame, they are ionized. This process generates an electrical current that is proportional to the amount of carbon atoms entering the detector, making GC-FID a highly sensitive and universal detector for hydrocarbons and providing robust quantitative data.[1]
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. As esters elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). This allows for not only the quantification of the analyte but also its identification based on its unique mass spectrum, which can be compared against spectral libraries for confirmation.[1]
Quantitative Performance: A Head-to-Head Comparison
The choice between GC-FID and GC-MS often hinges on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and analyte identification. While GC-FID has traditionally been a workhorse for quantification, GC-MS offers comparable quantitative performance with the significant advantage of spectrometric confirmation.[1][2]
Below is a summary of key quantitative performance parameters for both techniques, focusing on the analysis of fatty acid methyl esters (FAMEs) as a representative class of esters.
| Performance Parameter | GC-FID | GC-MS | Key Considerations |
| Limit of Detection (LOD) | Typically in the low µg/mL range (e.g., 0.21 to 0.54 µg/mL for various FAMEs).[1] | Generally lower than GC-FID, often in the ng/mL to low µg/L range. For FAMEs, LODs can be as low as 0.003–0.72 µg/L.[1][3] | GC-MS is superior for trace-level analysis.[1] |
| Limit of Quantification (LOQ) | In the µg/mL range. For instance, LOQs for FAMEs can be between 0.63 and 1.63 µg/mL.[1] | Significantly lower than GC-FID, allowing for the quantification of very low abundance esters. LOQs can range from 1–30 µg/L for fatty acids.[1][3] | For applications requiring precise measurement of minor components, GC-MS is the preferred method.[1] |
| Linearity (R²) | Excellent linearity is achievable, with R² values typically >0.99. A study on FAMEs showed R² values between 0.994 and 0.997.[1] | Also demonstrates excellent linearity with R² values commonly exceeding 0.99.[1] | Both techniques can provide accurate quantification over a defined concentration range. |
| Precision (%RSD) | High precision with Relative Standard Deviation (%RSD) values typically below 5%. Intraday and interday repeatability for FAME analysis were reported to be 0.4-4.9% and 0.5-8.5%, respectively.[1] | Also offers high precision, comparable to GC-FID.[1] | Both methods are highly reproducible for quantitative analysis. |
| Selectivity | Lower selectivity. Co-eluting compounds can interfere with quantification as the detector responds to all combustible carbon compounds.[1] | High selectivity. By using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), specific ions characteristic of the target esters can be monitored, minimizing interferences.[1][3] | GC-MS is advantageous for complex samples where the matrix may contain interfering compounds. |
| Compound Identification | Based solely on retention time, which is not unique to a single compound. | Provides a mass spectrum, which is a molecular fingerprint, allowing for confident identification by comparison to spectral libraries.[4] | GC-MS is essential for identifying unknown esters or confirming the identity of target analytes. |
| Cost and Complexity | Lower initial instrument cost, simpler operation, and less maintenance.[1] | Higher initial instrument cost and more complex operation and maintenance. | GC-FID is a more cost-effective solution for routine, high-throughput quantitative analysis of known esters. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for ester quantification using GC-FID and GC-MS.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the quantification of FAMEs, which can be adapted for other esters with appropriate modifications.
Sample Preparation (Transesterification)
For many biological and industrial samples, esters, particularly fatty acids, are present as triglycerides or other complex lipids. A derivatization step, such as transesterification to form FAMEs, is often necessary to increase volatility for GC analysis.
-
Saponification/Methylation: A common method involves heating the lipid extract with a reagent like methanolic HCl or BF3/methanol.[5] This process cleaves the fatty acid chains from the glycerol (B35011) backbone and simultaneously forms the methyl esters.
-
Extraction: After the reaction, the FAMEs are extracted into an organic solvent such as hexane.
-
Washing and Drying: The organic layer is washed with water to remove any residual reagents and then dried using an agent like anhydrous sodium sulfate.
-
Internal Standard: An internal standard (e.g., a fatty acid not expected to be in the sample, such as C13:0 or C19:0) is typically added before the extraction process to correct for variations in sample preparation and injection volume.[1]
GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: A polar capillary column, such as a DB-225 or a wax-type column (e.g., Omegawax), is commonly used for the separation of FAMEs.[1][6]
-
Injector: A split/splitless injector is typically used, with a temperature of around 250°C.[1]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 240°C.[1]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[1]
-
Detector: The FID is maintained at a higher temperature than the final oven temperature (e.g., 250-300°C) with specified hydrogen and air flow rates.[1]
-
Quantification: The concentration of each FAME is determined by comparing its peak area to that of a calibration curve generated from standards of known concentrations.[1]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column and Injector: Similar to GC-FID, a polar capillary column and a split/splitless injector are used.[1]
-
Oven Temperature Program: The temperature program is optimized to achieve good chromatographic separation of the FAMEs.
-
Carrier Gas: Helium is the most common carrier gas for GC-MS.[1]
-
Mass Spectrometer:
-
Quantification: Quantification is performed by integrating the peak area of a characteristic ion of the FAME and comparing it to a calibration curve. The use of stable isotope-labeled internal standards is a powerful method for accurate quantification with GC-MS.[1]
Conclusion
Both GC-FID and GC-MS are highly effective techniques for the quantification of esters. The choice between them should be guided by the specific analytical requirements of the researcher.
-
GC-FID is a reliable, cost-effective, and robust method that is well-suited for routine quantitative analysis where the identity of the esters is already known and the sample matrix is relatively simple. Its ease of use and lower maintenance make it a workhorse in many quality control laboratories.[1]
-
GC-MS offers superior sensitivity and selectivity, making it the ideal choice for analyzing complex samples and quantifying trace-level esters.[1] Its unique ability to provide structural information for unambiguous analyte identification is indispensable in research and development, where identifying unknown compounds or confirming the presence of specific isomers is critical.[1]
Ultimately, for laboratories requiring both routine quantification and the flexibility to perform detailed qualitative analysis, having access to both technologies provides the most comprehensive solution for ester analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of SPME and Liquid-Liquid Extraction for Volatile Esters
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of volatile esters is critical in various fields, from flavor and fragrance analysis in the food and beverage industry to biomarker discovery in medical research. The choice of extraction method is a pivotal step that significantly influences the sensitivity, accuracy, and overall efficiency of the analysis. This guide provides an objective comparison of two commonly employed techniques: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), for the isolation of volatile esters from liquid matrices. We will delve into their principles, experimental workflows, and performance metrics, supported by experimental data from various studies.
Introduction to the Extraction Techniques
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to a sample or its headspace.[1] Analytes partition from the sample matrix to the fiber coating.[1] The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.[1] Headspace SPME (HS-SPME) is particularly well-suited for volatile compounds like esters as it minimizes matrix effects.[1]
Liquid-Liquid Extraction (LLE) is a conventional extraction method based on the differential solubility of a compound in two immiscible liquids. In this process, the sample is mixed with an organic solvent that is immiscible with the sample matrix (typically aqueous). The target analytes, such as volatile esters, partition into the organic phase, which is then separated for analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of SPME and LLE for the analysis of volatile esters, compiled from various studies. It is important to note that performance metrics are highly dependent on the specific analyte, sample matrix, and instrumental conditions.
| Parameter | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) | Key Considerations |
| Recovery | Analyte and fiber dependent, can range from low to high. Some studies show values from 32.22% to over 95%.[2] | Generally provides good recovery, with values often in the range of 57.49% to 98.81% depending on the solvent and analyte.[2] | LLE can offer higher recoveries for a broader range of compounds in a single extraction. SPME recovery is highly dependent on the choice of fiber coating. |
| Limit of Detection (LOD) | Typically in the low µg/L to ng/L range. Representative values can be between 0.360 and 1.600 µg/L.[2] | Can achieve low LODs, for instance, 0.01–0.02 µg/L, depending on the concentration factor.[2] | Both methods can achieve high sensitivity. SPME's sensitivity is influenced by the fiber's concentration capability, while LLE's is determined by the volume ratio of the two phases. |
| Limit of Quantitation (LOQ) | Generally in the µg/L range. | Can also be in the µg/L range, for example, 0.02–0.04 µg/L.[2] | Similar to LOD, both techniques can provide low LOQs suitable for trace analysis. |
| Sample Preparation Time | Relatively fast, often combining extraction, concentration, and sample introduction into a single step.[3] An extraction can take 20-50 minutes.[4][5] | More time-consuming and labor-intensive, involving multiple steps like vortexing, centrifugation, and evaporation.[6] | SPME offers a significant advantage in terms of speed and automation capabilities.[5] |
| Solvent Consumption | Solvent-free, making it a greener technique.[4] | Requires significant amounts of organic solvents, which have cost, safety, and disposal implications.[2] | SPME is environmentally friendly and reduces the risk of exposure to hazardous solvents. |
| Selectivity | Can be highly selective by choosing a specific fiber coating for the target analytes.[4] | Selectivity is determined by the choice of extraction solvent.[2] Different solvents will have different affinities for various compounds.[2] | SPME offers tunable selectivity through a variety of available fiber coatings. |
| Matrix Effects | Headspace mode minimizes contact with non-volatile matrix components, reducing interference.[1] | Prone to matrix effects as co-extraction of non-volatile compounds can occur.[7] | SPME is generally less susceptible to matrix interference, leading to cleaner extracts. |
Experimental Protocols
Solid-Phase Microextraction (HS-SPME) Protocol
This protocol outlines a general procedure for the analysis of volatile esters in a liquid matrix using Headspace SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Equipment:
-
SPME Fiber Assembly: A common choice for a broad range of esters is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[5][8]
-
Sample Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.[8]
-
Heater/Agitator: For temperature control and consistent agitation.[8]
-
Gas Chromatograph-Mass Spectrometer (GC-MS).[8]
2. Procedure:
-
Sample Preparation: Pipette 5 mL of the liquid sample into a 20 mL SPME vial.[8] To increase the volatility of the esters, add 1.5 g of NaCl to the sample (salting out effect).[8] If an internal standard is used, it should be added at this stage. Immediately seal the vial.
-
Headspace Extraction: Place the sealed vial into the heater/agitator.
-
Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow the volatile esters to partition into the headspace.[8]
-
Extraction: Expose the SPME fiber to the headspace for a set time (e.g., 20-30 minutes) at the same temperature with continued agitation.[5]
-
-
GC-MS Analysis:
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C) for thermal desorption.[8]
-
Analysis: The desorbed analytes are then separated on the GC column and detected by the mass spectrometer.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a general method for the extraction of volatile esters from a liquid sample.
1. Materials and Equipment:
-
Separatory Funnel or Glass Flasks.[9]
-
Extraction Solvent: Dichloromethane, diethyl ether, or ethyl acetate (B1210297) are common choices.[2][10]
-
Drying Agent: Anhydrous sodium sulfate (B86663).[11]
-
Evaporation System (e.g., rotary evaporator or nitrogen stream).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
2. Procedure:
-
Sample Preparation: Place a defined volume of the liquid sample (e.g., 200 mL) into a separatory funnel or flask.[2] Add a salt like NaCl (e.g., 4 g) to enhance the partitioning of esters into the organic phase.[2]
-
Extraction: Add a specific volume of the extraction solvent (e.g., 5 mL) to the sample.[2] Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate the transfer of esters into the organic solvent.[2] Allow the layers to separate.
-
Phase Separation: Carefully collect the organic layer. Repeat the extraction process with fresh solvent to improve recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.[11] The dried extract is then concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen or using a rotary evaporator.
-
GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for both SPME and LLE.
Caption: Experimental workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).
Conclusion
Both SPME and LLE are effective techniques for the extraction of volatile esters. The choice between them depends on the specific requirements of the analysis.
-
SPME is a powerful tool for rapid, automated, and solvent-free analysis, making it ideal for high-throughput screening and routine quality control. Its selectivity can be tailored by choosing the appropriate fiber, and the headspace mode minimizes matrix effects.
-
LLE remains a robust and versatile method that can provide high recovery rates for a wide range of analytes. It is particularly useful when larger sample volumes are available and when the analytes are present at very low concentrations, requiring a significant pre-concentration step.
For researchers and drug development professionals, the trend towards greener, faster, and more automated analytical methods favors SPME. However, LLE continues to be a valuable and indispensable technique in many analytical laboratories, especially for method development and in situations where the highest possible recovery is the primary objective.
References
- 1. benchchem.com [benchchem.com]
- 2. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. drpress.org [drpress.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Flavor Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of flavor compounds is paramount in the food and beverage, pharmaceutical, and cosmetic industries to ensure product quality, consistency, and consumer acceptance. Cross-validation of analytical methods is a critical process to demonstrate that a particular method is suitable for its intended purpose and yields consistent and accurate results. This guide provides an objective comparison of common analytical techniques for flavor compound analysis—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Sensory Analysis—supported by experimental data and detailed methodologies for cross-validation.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for flavor compound analysis depends on various factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity. The following tables provide a comparative summary of the performance characteristics of GC-MS and HPLC for two representative flavor compounds: limonene (B3431351) (a volatile terpene) and vanillin (B372448) (a less volatile phenolic compound).
Table 1: Comparison of Analytical Methods for Limonene Analysis
| Performance Parameter | GC-MS | HPLC-UV |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation based on polarity of analytes interacting with a stationary phase. |
| Purity Assay (%) | 99.8% | 99.5% |
| Linearity (R²) | 0.9976 | 0.9991 |
| Limit of Detection (LOD) | 1.7 mg/L[1] | 0.08 mg/L |
| Limit of Quantification (LOQ) | 4.2 mg/L[1] | 0.24 mg/L |
| Precision (RSD %) | < 15% | < 1% |
| Accuracy (Recovery %) | 88.62 - 89.92% | 83.5 - 92% |
Table 2: Comparison of Analytical Methods for Vanillin Analysis
| Performance Parameter | GC-MS | HPLC-DAD |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation based on polarity with diode-array detection. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 mg/kg[2] | 0.42 - 2.0 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.05 mg/kg | 1.33 - 13.2 ng/mL[3] |
| Precision (RSD %) | 1.9 - 5.1%[2] | < 2% |
| Accuracy (Recovery %) | 90.0 - 100%[2] | 98 - 102% |
Table 3: Performance Characteristics of Sensory Analysis (Quantitative Descriptive Analysis)
| Performance Parameter | Description | Typical Values/Considerations |
| Principle | A trained human panel identifies, describes, and quantifies the sensory attributes of a product.[4] | - |
| Precision (Repeatability) | The ability of a panelist to consistently score the same product for a given attribute.[2][5] | RSD < 10-15% for a trained panel. |
| Reproducibility | The ability of the entire panel to produce similar results over time and across different sessions.[2][5] | Monitored through statistical analysis (e.g., ANOVA). |
| Discrimination | The ability of the panel to detect and describe sensory differences between products.[2] | Assessed using statistical tests (e.g., F-test).[6] |
| Accuracy | The closeness of the panel's consensus value to a true or reference value. | Assessed through calibration with reference standards. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
GC-MS Method for Limonene Quantification
-
Sample Preparation: Prepare a stock solution of D-limonene standard in methanol (B129727). Create a series of calibration standards by diluting the stock solution. For samples (e.g., citrus rind extract), extract the limonene using a suitable solvent like ethyl acetate (B1210297) and dilute as necessary to fall within the calibration range.[7]
-
Instrumental Conditions:
-
Gas Chromatograph: PerkinElmer Clarus 500 GC or similar.[8]
-
Column: Elite-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
-
Mass Spectrometer Conditions:
-
Mass Spectrometer: PerkinElmer Clarus 560 MS or similar.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the characteristic limonene ion (m/z 68 or 136) against the concentration of the standards.[8] Determine the concentration of limonene in the samples from this curve.
HPLC-UV Method for Vanillin Quantification
-
Sample Preparation: Prepare a stock solution of vanillin standard in methanol. Create a series of calibration standards by diluting the stock solution. Extract vanillin from samples (e.g., vanilla extract) with a suitable solvent and filter through a 0.45 µm membrane filter before injection.
-
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at 280 nm.
-
-
Quantification: Create a calibration curve by plotting the peak area of vanillin against the concentration of the standards. Determine the vanillin concentration in the samples from this curve.
Sensory Analysis: Quantitative Descriptive Analysis (QDA)
-
Panelist Selection and Training: Screen and select 8-12 individuals based on their sensory acuity and ability to describe perceptions.[4] Train the panel over several sessions to develop a consensus vocabulary for the flavor attributes of the product (e.g., for a vanilla-flavored product, attributes could include 'vanilla,' 'sweet,' 'smoky,' 'floral').[5] Provide reference standards for each attribute to anchor the intensity scale.
-
Evaluation Procedure: Present samples to panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).[9] Panelists independently rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[10]
-
Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to assess differences between products and to evaluate panelist performance (repeatability and reproducibility).[11][12]
Cross-Validation Workflow and Signaling Pathways
Diagrams are provided to visualize the cross-validation process and the relationship between different analytical approaches.
References
- 1. famic.go.jp [famic.go.jp]
- 2. Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products - Compusense [compusense.com]
- 3. store.astm.org [store.astm.org]
- 4. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 5. researchgate.net [researchgate.net]
- 6. Instrumental Analysis or Human Evaluation to Measure the Appearance, Smell, Flavor, and Physical Properties of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Data-Driven Approach to Link GC-MS and LC-MS with Sensory Attributes of Chicken Bouillon with Added Yeast-Derived Flavor Products in a Combined Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. affinitylabs.com.au [affinitylabs.com.au]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Quantitative Descriptive Analysis [sensorysociety.org]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Accuracy and Precision of Stable Isotope Dilution Assays for Esters
For researchers, scientists, and drug development professionals, the accurate and precise quantification of esters is critical in a multitude of fields, from flavor and fragrance analysis to pharmaceutical and environmental monitoring. Stable isotope dilution (SID) assays, particularly when coupled with mass spectrometry (MS), have emerged as the gold standard for such quantitative analyses.[1] This guide provides an objective comparison of the performance of SID assays with other analytical techniques, supported by experimental data, and offers detailed methodologies for key experiments.
The fundamental principle of stable isotope dilution lies in the use of an isotopically labeled version of the analyte as an internal standard.[1] This standard, being chemically identical to the target ester but differing in mass, is introduced into the sample at an early stage.[1][2] As it behaves identically to the native analyte throughout sample preparation, extraction, and analysis, it effectively compensates for any analyte loss and mitigates matrix effects, leading to superior accuracy and precision.[1]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of stable isotope dilution mass spectrometry (SID-MS) in comparison to other widely used analytical techniques for ester quantification. The data presented is compiled from various sources to provide a representative overview.
Table 1: Comparison of Method Performance for General Ester Quantification
| Parameter | Stable Isotope Dilution-Mass Spectrometry (SID-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Quantification based on the ratio of native analyte to a co-eluting, mass-shifted internal standard. | Separation based on volatility and mass-to-charge ratio of ionized fragments. | Separation based on polarity and interaction with a stationary phase. |
| Accuracy (% Recovery) | Typically 97-111%[3] | Good, often within 90-110% | High, with recovery rates typically between 98-102% |
| Precision (% RSD) | Excellent, typically < 15% (Intra-day and Inter-day RSDs often below 6% and 11% respectively)[4] | Good, dependent on sample matrix and derivatization. | Good, dependent on detector and matrix complexity. |
| Limit of Detection (LOD) | High sensitivity, with LODs in the low femtomol to picogram range. For some mycotoxins, LODs can be as low as 0.01 ng/g. | High sensitivity, especially with selected ion monitoring (SIM), with LODs in the low femtomol to picogram range. | Typically in the low µg/mL to ng/mL range. |
| Specificity | Excellent, provides structural information for unambiguous identification. | Excellent, provides structural information for unambiguous identification. | Good, can be improved with specific detectors like mass spectrometers (LC-MS). |
| Matrix Effect | Significantly minimized due to co-eluting internal standard. | Can be significant, often requiring matrix-matched calibrants. | Can be significant, requiring careful method development and cleanup. |
Table 2: Performance Data for Specific Ester Analyses using Stable Isotope Dilution Assays
| Analyte Class | Matrix | Method | Accuracy (% Recovery) | Precision (% RSD) |
| Mycotoxins (regulated in maize) | Maize | UHPLC-MS/MS | 88-105% | 4-11% |
| Vitamin B12 (Cobalamins) | Meat | LC-MS/MS | 82-121% | < 6% (intra-day), < 11% (inter-day) |
| Phthalate Esters | Various complex matrices | GC-MS/MS | (Validation data available in linked application note) | (Validation data available in linked application note) |
| Phytanic Acid | Plasma | GC-MS & LC-MS/MS | (Protocol provided, specific validation data not in summary) | (Protocol provided, specific validation data not in summary) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these assays. Below are generalized protocols for the analysis of esters using stable isotope dilution with both GC-MS and LC-MS/MS.
Protocol 1: Stable Isotope Dilution GC-MS Analysis of Volatile Esters
This protocol is suitable for volatile or semi-volatile esters, such as fatty acid methyl esters (FAMEs) or certain phthalates.
1. Sample Preparation and Internal Standard Spiking:
-
Accurately weigh or measure a known amount of the homogenized sample into a suitable vial.
-
Add a precise volume of the isotopically labeled internal standard solution corresponding to the target ester(s). The amount should be chosen to be within the calibration range.
-
Vortex the sample to ensure thorough mixing and equilibration of the internal standard with the native analyte.
2. Extraction:
-
Add a suitable organic solvent (e.g., hexane, dichloromethane/acetone mixture) to the sample.[5]
-
Perform liquid-liquid extraction by vigorous vortexing or sonication for a defined period (e.g., 20 minutes).[5]
-
Centrifuge the sample to separate the organic and aqueous/solid phases.
-
Carefully transfer the organic layer containing the esters to a clean tube.
-
For exhaustive extraction, the process can be repeated, and the organic layers combined.
3. Cleanup and Concentration:
-
Pass the combined organic extract through a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water.[5]
-
Under a gentle stream of nitrogen, concentrate the extract to a final volume of approximately 1 mL.[5]
4. Derivatization (if necessary):
-
For esters with polar functional groups that are not amenable to GC analysis, a derivatization step may be required. For example, silylation can be performed by adding a reagent like BSTFA with 1% TMCS and heating at 60°C for 30 minutes.[2]
5. GC-MS Analysis:
-
GC Column: Use a column with a suitable stationary phase for the target esters (e.g., HP-5MS).[2]
-
Injector: Operate in splitless mode at a temperature appropriate for the analytes (e.g., 280°C).[2]
-
Oven Program: Implement a temperature gradient to ensure good separation of the esters. A typical program might start at a lower temperature, hold for a minute, then ramp up to a final temperature and hold.[2]
-
Carrier Gas: Helium is commonly used.[2]
-
MS Parameters:
6. Data Analysis:
-
Integrate the peak areas for the selected ions of the native analyte and the internal standard.
-
Calculate the peak area ratio.
-
Determine the concentration of the native ester in the sample by using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[2]
Protocol 2: Stable Isotope Dilution LC-MS/MS Analysis of Non-Volatile Esters
This protocol is suitable for less volatile or thermally labile esters.
1. Sample Preparation and Internal Standard Spiking:
-
Homogenize the sample if it is a solid or semi-solid.
-
To a known amount of the sample, add a precise volume of the corresponding isotopically labeled internal standard solution.
-
Vortex to ensure homogeneity.
2. Extraction:
-
Add an appropriate extraction solvent (e.g., acidified acetonitrile-water mixture) to the sample.[3]
-
Vortex or shake vigorously for a set time to ensure efficient extraction.
-
Centrifuge the sample to pellet any solid material.
-
Transfer the supernatant to a clean tube.
3. Cleanup (if necessary):
-
Depending on the complexity of the matrix, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
4. LC-MS/MS Analysis:
-
LC Column: A C18 reverse-phase column is commonly used for the separation of a wide range of esters.[2]
-
Mobile Phase: A gradient elution using two mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) is typical.[2]
-
Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.4 mL/min).[2]
-
MS/MS Parameters:
-
Ionization: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native ester and its labeled internal standard are monitored.
-
5. Data Analysis:
-
Integrate the peak areas of the MRM transitions for the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the analyte concentration using a calibration curve constructed by analyzing standards with known analyte concentrations and a constant internal standard concentration.
Visualizing the Workflow
To further clarify the process, the following diagram illustrates the general workflow of a stable isotope dilution assay for esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Evaluating Detector Linearity for Branched Ester Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of branched esters is crucial for product efficacy and safety. A key aspect of this is ensuring the linearity of the detector response. This guide provides an objective comparison of common chromatographic detectors used for this purpose, supported by experimental data, to aid in the selection of the most appropriate analytical instrumentation.
The primary detectors for analyzing compounds like branched esters, which often lack a UV chromophore, are universal detectors such as the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD), as well as Mass Spectrometry (MS).[1][2] The choice of detector can significantly impact the linearity, sensitivity, and dynamic range of an assay.
Comparison of Detector Performance
The linearity of a detector is its ability to produce a response that is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by the coefficient of determination (R²).
| Detector Type | Principle of Operation | Typical Linear Range | Correlation Coefficient (R²) | Key Strengths | Key Considerations |
| Charged Aerosol Detector (CAD) | Eluent is nebulized, and the solvent is evaporated. The resulting analyte particles are charged and detected by an electrometer. The signal is proportional to the mass of the analyte.[2][3] | Wide, often over two orders of magnitude.[3] | Typically > 0.995 | Consistent response for non-volatile compounds, high sensitivity, and a wide dynamic range.[3][4] | Response can be affected by mobile phase composition in gradient elution. |
| Evaporative Light Scattering Detector (ELSD) | Eluent is nebulized, and the solvent is evaporated. A light beam is passed through the resulting analyte particles, and the scattered light is detected.[2] | Narrow, often only one order of magnitude.[3] | Often requires logarithmic transformation for a linear fit.[3][5] | A universal detector that does not require a chromophore.[2] | Non-linear response, lower sensitivity compared to CAD, and response is dependent on analyte properties like particle size.[3][4][5] |
| Mass Spectrometry (MS) | Analytes are ionized, and the resulting ions are separated based on their mass-to-charge ratio.[6][7] | Wide, can span several orders of magnitude. | Typically > 0.99 | High sensitivity and selectivity, provides structural information.[6][8] | Can be complex to operate, and the response can be affected by matrix effects. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Analytes are volatilized and separated in a gas stream. The eluting compounds are burned in a flame, producing ions that are detected. | Wide | > 0.99[9] | High resolution and sensitivity for volatile compounds.[10] | Requires derivatization for non-volatile esters, and high temperatures can cause degradation.[9][10] |
Quantitative Data from Experimental Studies
The following table summarizes linearity data from studies on fatty acid methyl esters (FAMEs), which are structurally similar to branched esters.
| Analyte Type | Detector | Linear Range | Correlation Coefficient (R²) | Reference |
| Fatty Acid Methyl Esters | GC-FID | 5 - 40 mg/mL | 0.991 - 0.995 | [9] |
| DHA Ethyl Ester | GC-FID | 0.156 - 5.0 mg/mL | > 0.990 | [10] |
| DHA Ethyl Ester | HPLC-UV | 10 - 2000 µg/mL | ≥ 0.999 | [10] |
Experimental Protocols
Protocol for Evaluating HPLC Detector Linearity
This protocol describes a general procedure for assessing the linearity of an HPLC detector, such as CAD or ELSD, for a branched ester.
1. Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of the branched ester reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a high concentration (e.g., 1 mg/mL).[12]
-
Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions covering the expected concentration range of the assay.[12][13]
2. HPLC Analysis:
-
Set up the HPLC system with an appropriate column and mobile phase for the separation of the branched ester.
-
Equilibrate the system until a stable baseline is achieved.[12]
-
Inject each standard solution in triplicate.
3. Data Analysis:
-
Integrate the peak area of the branched ester for each injection.
-
Create a calibration curve by plotting the mean peak area against the concentration of the standard solutions.
-
Perform a linear regression analysis on the data to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).[10] An R² value of >0.995 is generally considered to indicate good linearity.[10]
Workflow for Detector Linearity Evaluation
The following diagram illustrates the general workflow for evaluating the linearity of a detector's response.
Signaling Pathways and Detection Mechanisms
The following diagrams illustrate the fundamental principles of CAD and ELSD.
Charged Aerosol Detector (CAD) Workflow
Evaporative Light Scattering Detector (ELSD) Workflow
References
- 1. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Evaporative HPLC Detectors; CAD (Charged Aerosol Detector) and ELSD (Evaporative Light-Scattering Detector) [hplctips.blogspot.com]
- 2. reachseparations.com [reachseparations.com]
- 3. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 4. Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS - AnalyteGuru [thermofisher.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the mass detector for quantitative detection of triglycerides and fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. SOP for Linearity Check of High Performance Liquid Chromatograph (HPLC) | Pharmaguideline [pharmaguideline.com]
- 13. Establishing HPLC method linearity - HPLC Primer [mtc-usa.com]
A Comparative Guide to the Robustness Testing of a Quantitative Method for Methyl 3-Methylpentanoate
For researchers, scientists, and drug development professionals, the establishment of a robust quantitative analytical method is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) for the quantitative analysis of Methyl 3-methylpentanoate (B1260497). The focus is on the robustness of these methods, a critical attribute in method validation that demonstrates the method's reliability despite minor variations in experimental conditions. This document presents supporting, albeit illustrative, experimental data and detailed methodologies to guide researchers in setting up their own validation studies.
Data Presentation: Comparison of Robustness Testing
The robustness of a quantitative method is assessed by deliberately introducing small variations to the method parameters and observing the impact on the results. The following tables summarize the hypothetical results of a robustness study on a GC-FID method for the quantification of Methyl 3-methylpentanoate, compared with a potential HPLC-ELSD method. The data presented here is for illustrative purposes to demonstrate a typical outcome of such a study.
Table 1: Robustness Study of the GC-FID Method for this compound
| Parameter | Variation | Retention Time (min) | Peak Area (% Change) | Tailing Factor |
| Oven Temperature | 2°C | 2.45 | -1.2 | 1.03 |
| -2°C | 2.55 | 1.5 | 1.05 | |
| Carrier Gas Flow | +5% | 2.42 | -0.8 | 1.02 |
| -5% | 2.58 | 1.1 | 1.06 | |
| Split Ratio | +10% | 2.50 | -4.5 | 1.04 |
| -10% | 2.51 | 4.8 | 1.04 | |
| Injector Temperature | +5°C | 2.50 | -0.5 | 1.04 |
| -5°C | 2.51 | 0.7 | 1.05 |
Table 2: Robustness Study of a Hypothetical HPLC-ELSD Method for this compound
| Parameter | Variation | Retention Time (min) | Peak Area (% Change) | Tailing Factor |
| Mobile Phase Composition | +2% Organic | 3.15 | -2.5 | 1.15 |
| -2% Organic | 3.45 | 2.8 | 1.18 | |
| Flow Rate | +0.1 mL/min | 3.05 | -5.2 | 1.12 |
| -0.1 mL/min | 3.55 | 5.5 | 1.20 | |
| Column Temperature | +2°C | 3.25 | -1.8 | 1.14 |
| -2°C | 3.35 | 2.1 | 1.17 | |
| ELSD Nebulizer Temp. | +2°C | 3.30 | -3.5 | 1.16 |
| -2°C | 3.31 | 3.9 | 1.16 |
Experimental Protocols
Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a general procedure for the quantitative analysis of this compound using GC-FID.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving 100 mg of the compound in 100 mL of hexane (B92381) to achieve a concentration of 1 mg/mL. A working standard of 10 µg/mL is prepared by serial dilution in hexane.
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector is used.
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or an equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (50:1 split ratio).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 150°C and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Alternative Method: High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD)
While less conventional for a volatile compound like this compound, HPLC-ELSD can be considered as an alternative.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving 100 mg of the compound in 100 mL of acetonitrile (B52724) to achieve a concentration of 1 mg/mL. A working standard of 100 µg/mL is prepared by dilution in the mobile phase.
-
Instrumentation: A standard HPLC system equipped with an evaporative light scattering detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 L/min.
-
Visualizations
Workflow for Robustness Testing
The following diagram illustrates the general workflow for conducting a robustness test on an analytical method.
Caption: Workflow for robustness testing of an analytical method.
Logical Relationship of Robustness Parameters
This diagram shows the relationship between the core analytical method and the parameters that are intentionally varied during robustness testing.
Caption: Key parameters varied in robustness testing.
A Comprehensive Guide to Selecting Capillary Columns for the Separation of Ester Isomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of ester isomers are critical for applications ranging from quality control in food and fragrance industries to metabolic studies and pharmaceutical analysis. The choice of a gas chromatography (GC) capillary column is paramount in achieving the desired resolution of these often structurally similar compounds. This guide provides an objective comparison of different capillary columns for ester isomer separation, supported by experimental data and detailed methodologies.
The separation of ester isomers, particularly fatty acid methyl esters (FAMEs), is primarily governed by the polarity of the stationary phase within the GC column.[1][2][3] Highly polar columns are generally favored for their ability to resolve complex mixtures, including the challenging separation of geometric cis and trans isomers.[1][2][3]
Logical Workflow for Capillary Column Selection
The selection of an appropriate capillary column follows a logical progression designed to match the analytical requirements with the optimal column chemistry and dimensions. This process involves considering the type of isomerism, the complexity of the sample matrix, and the desired analytical speed and resolution.
Caption: Logic for selecting a capillary column for ester isomer analysis.
Comparative Performance of GC Columns for FAME Isomer Separation
The choice of stationary phase is the most critical factor influencing the selectivity and resolution of FAME isomers. The following table summarizes the performance characteristics of different types of GC columns for FAME analysis.
| Stationary Phase Type | Common Column Names | Polarity | Key Performance Characteristics | Typical Applications |
| Highly Polar Cyanopropyl | HP-88, CP-Sil 88, SP-2560 | Very High | Excellent separation of cis/trans isomers.[1][2][3] High resolution for complex FAME mixtures.[1][2] Longer analysis times may be required for baseline separation.[2] | Detailed analysis of edible oils, dairy fats, and marine oils where trans fatty acid content is critical. |
| Mid-Polar Cyanopropyl | DB-23, DB-FastFAME | High | Good separation of complex FAME mixtures with some cis/trans resolution.[4] Faster analysis times compared to highly polar cyanopropyl columns.[5] | Routine analysis of FAMEs where detailed cis/trans separation is not the primary goal. |
| Polyethylene Glycol (PEG) | DB-Wax, HP-INNOWax | Polar | Good separation of FAMEs by carbon number and degree of unsaturation.[6] Provides sharp, symmetric peaks for polyunsaturated FAMEs. Does not typically separate cis/trans isomers.[4] | General profiling of FAMEs in less complex samples. |
| Chiral (Cyclodextrin-based) | β-DEX, γ-DEX series | Chiral | Enantioselective separation based on inclusion complexation.[7][8] Capable of separating enantiomers of various esters.[9][10] | Analysis of chiral esters in flavors, fragrances, and pharmaceuticals to determine enantiomeric excess. |
Quantitative Performance Data for FAME Isomer Separation
The following table presents quantitative data on the performance of selected capillary columns for the separation of critical FAME isomer pairs.
| Column (Stationary Phase) | Isomer Pair | Resolution (Rs) | Analysis Time (approx.) | Reference |
| SP-2560 (100% Biscyanopropyl) | C18:1 Δ11t / C18:1 Δ6c | 1.4 | ~35 min | [5] |
| DB-FastFAME (High-Content Cyanopropyl) | C18:2 c9,t11 / C18:2 t10,c12 (CLA isomers) | Baseline Separation | < 25 min | [5] |
| HP-88 (Highly Polar Cyanopropyl) | C18:1t / C18:1c isomers | Good separation | ~70 min | [2] |
| DB-23 (50% Cyanopropylphenyl) | C20:5n3 (EPA) / C22:6n3 (DHA) | Well resolved | ~25 min | [4] |
Experimental Protocols
Accurate and reproducible results are contingent on a well-defined experimental protocol. Below are typical methodologies for the analysis of FAMEs by GC.
Experimental Workflow for FAME Analysis by GC
The general workflow for analyzing FAMEs by GC can be visualized as a series of sequential steps, from sample preparation to data analysis.
Caption: Experimental workflow for FAME analysis by GC.
Sample Preparation: Transesterification of Lipids to FAMEs
-
Saponification: A lipid-containing sample is saponified using a solution of sodium hydroxide (B78521) in methanol (B129727) to produce free fatty acid salts.
-
Methylation: The fatty acid salts are then derivatized to form FAMEs using a catalyst such as boron trifluoride (BF3) in methanol. This process increases the volatility and thermal stability of the fatty acids, making them amenable to GC analysis.[3]
-
Extraction: The resulting FAMEs are extracted with a non-polar solvent like hexane (B92381).[1]
-
Washing and Drying: The extract is washed with water to remove any residual catalyst and dried over anhydrous sodium sulfate. The final hexane layer containing the FAMEs is then ready for GC injection.[1]
Gas Chromatography (GC) Conditions for FAME Analysis
The following are general GC conditions that can be adapted for different capillary columns. Optimization will be required based on the specific column and instrument.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).[11]
-
Column: HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness (for detailed cis/trans analysis).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[11]
-
Injection: 1 µL of the FAMEs in hexane.
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.[11]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: 3°C/min to 240°C.
-
Hold: 15 minutes at 240°C.
-
-
Detector: FID at 280°C.[11]
-
Detector Gases: Hydrogen: 40 mL/min; Air: 450 mL/min; Helium make-up gas: 30 mL/min.[4]
GC Conditions for Chiral Ester Separation
-
Instrumentation: Gas chromatograph with an FID.
-
Column: β-DEX 120, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: 1 µL of the ester solution, split injection.
-
Oven Temperature Program: Isothermal analysis at a relatively low temperature (e.g., 70-120°C) often provides better enantiomeric separation. Temperature programming can be used for more complex mixtures.
-
Detector: FID at 250°C.
Conclusion
The selection of a capillary column for the separation of ester isomers is a critical decision that directly impacts the quality of analytical results. For the detailed analysis of FAMEs, particularly the resolution of geometric cis/trans isomers, highly polar cyanopropyl columns such as the HP-88 or SP-2560 are the preferred choice. For general FAME profiling, a standard polar PEG column like a DB-Wax may suffice. When the analytical challenge involves the separation of enantiomers, specialized chiral columns with cyclodextrin-based stationary phases are essential. By carefully considering the analytical requirements and consulting the comparative data presented in this guide, researchers can select the optimal capillary column to achieve accurate and reproducible separation of ester isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. restek.com [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. gcms.cz [gcms.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Navigating the Landscape of Volatile Compound Analysis in Food: A Guide to Proficiency Testing Schemes
For researchers, scientists, and professionals in food science and drug development, ensuring the accuracy and reliability of analytical data for volatile compounds is paramount. These compounds are crucial in defining the aroma, flavor, and overall quality of food products, as well as indicating potential contamination or spoilage. Proficiency testing (PT) schemes offer a vital tool for laboratories to assess and demonstrate their analytical competence. This guide provides a comparative overview of available PT schemes for volatile compound analysis in food, details common experimental protocols, and outlines the typical workflow of a proficiency test.
Comparison of Proficiency Testing Schemes
Several internationally recognized organizations provide proficiency testing schemes relevant to the analysis of volatile compounds in food. The following tables summarize the offerings from prominent providers based on publicly available information. It is important to note that detailed analyte lists and specific scheme reports are often only available to registered participants.
Table 1: Proficiency Testing Schemes for Volatile Compounds in Alcoholic Beverages
| Provider | Scheme Name/Code | Food Matrix | Key Volatile Analytes Often Included | Frequency/Schedule |
| LGC AXIO Proficiency Testing | Alcoholic Drinks (DAPS)[1] | Whisky, Wine, Spirits, Liqueurs, Cider[1] | Higher alcohols, Esters (e.g., ethyl acetate), Aldehydes (e.g., ethanal), Methanol, Ethyl carbamate[1][2] | Multiple rounds per year. Specific dates are available on the provider's website.[1] |
| Fapas® | Alcohol Quality Parameters | Whisky, Wine, Brandy[2] | Alcoholic strength, Acetaldehyde, Ethyl acetate, Methanol, Propan-1-ol, 2-Methylpropan-1-ol, 2-Methylbutan-1-ol + 3-Methylbutan-1-ol (sum)[2] | Refer to the provider's annual schedule. |
| BIPEA | PTS 18: Spirits[3] | Liquors, Spirits, Alcohols[4] | Volatile compounds (alcohols, esters, organic acids)[4] | Multiple rounds per year. |
| BIPEA | PTS 18a: Spirits - Distillate[5] | Distillate[5] | Volatile compounds (alcohols, esters, organic acids) | Annual program.[5] |
| BIPEA | PTS 18b: Aniseed compounds in Spirits | Aniseed Spirits Drinks | Anethol, cis-anethol, trans-anethol, Anisaldehyde, Anisole, Estragole | 4 rounds per year |
| BIPEA | PTS 18c: Dealcoholized Spirits[6] | Dealcoholized Spirits[6] | Volatile compounds, Alcohols, Esters, Organic acids[6] | Annual program.[6] |
Table 2: Proficiency Testing Schemes for Volatile Compounds in Other Food Matrices & Food Contact Materials
| Provider | Scheme Name/Code | Food Matrix/Simulant | Key Volatile Analytes/Parameters | Frequency/Schedule |
| Fapas® | Food Contact Materials - Overall & Specific Migration[7] | Food Simulants (e.g., Ethanol, Olive Oil), Packaging Materials[8] | Overall migration, Phthalates, Formaldehyde, Bisphenols, Primary aromatic amines[8] | Multiple rounds per year with specific distribution dates.[8] |
| BIPEA | Food Contaminants | Products of aromatic plants, Instant coffee[9] | Total volatile basic nitrogen (TVBN), TMA[9] | Refer to the provider's annual schedule. |
| Fapas® | Olive Oil Quality[10] | Olive Oil | Peroxide Value, Acidity, K232, K270 (Indicators of oxidation which can be related to volatile profiles) | Multiple rounds per year. |
Note: The analyte lists are indicative and may vary between PT rounds. Laboratories should always consult the official scheme description for the specific analytes included in each round.
Experimental Protocols
The analysis of volatile compounds in food typically involves extraction and concentration of the volatiles, followed by separation and detection, most commonly by gas chromatography (GC) coupled with a suitable detector. The specific protocol can vary significantly depending on the food matrix and the target analytes.
Common Methodologies for Volatile Compound Analysis:
1. Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This is a widely used, solvent-free technique for the extraction and concentration of volatile and semi-volatile compounds. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of a heated food sample. Volatile analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis.
-
Typical Protocol:
-
Sample Preparation: A known amount of the food sample (e.g., 1-5 g) is placed in a headspace vial. An internal standard may be added for quantification. For solid samples, grinding or homogenization may be necessary. For liquid samples, a specific volume is used.
-
Incubation and Extraction: The vial is sealed and incubated at a controlled temperature (e.g., 40-80 °C) for a specific time (e.g., 15-60 min) to allow volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 10-60 min).
-
Desorption and GC-MS Analysis: The fiber is retracted and immediately inserted into the heated GC inlet, where the trapped analytes are thermally desorbed onto the analytical column. The GC separates the compounds based on their boiling points and polarity. The mass spectrometer detects and identifies the compounds based on their mass spectra.
-
2. Dynamic Headspace (Purge and Trap) with GC-MS
-
Principle: An inert gas is passed through or over the sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to release the volatiles into the GC system. This technique is suitable for trace-level analysis.
-
Typical Protocol:
-
Sample Purging: The sample is placed in a purging vessel and an inert gas (e.g., helium or nitrogen) is bubbled through it for a set time and flow rate.
-
Trapping: The gas stream carrying the volatiles passes through a trap containing one or more sorbent materials (e.g., Tenax®, charcoal, silica gel).
-
Desorption and Analysis: The trap is rapidly heated, and the desorbed analytes are swept onto the GC column by the carrier gas for separation and detection by MS.
-
3. Solvent Extraction with GC-MS
-
Principle: This traditional method involves extracting volatile compounds from the food matrix using an organic solvent. The extract is then concentrated and injected into the GC-MS system.
-
Typical Protocol:
-
Extraction: The food sample is homogenized with a suitable solvent (e.g., dichloromethane, hexane, or a mixture). Techniques like Soxhlet extraction or simultaneous distillation-extraction (SDE) can be employed.
-
Concentration: The solvent extract is carefully concentrated (e.g., using a rotary evaporator or a stream of nitrogen) to a small volume.
-
Analysis: An aliquot of the concentrated extract is injected into the GC-MS for analysis.
-
Proficiency Testing Scheme Workflow
The workflow of a typical proficiency testing scheme for volatile compound analysis in food follows a structured process to ensure a fair and robust evaluation of laboratory performance.
Workflow Description:
-
Scheme Planning and Sample Preparation: The PT provider selects the food matrix and target volatile compounds for the test round. A large, homogeneous batch of the test material is prepared.
-
Homogeneity and Stability Testing: The provider conducts rigorous testing to ensure that the prepared material is homogeneous and that the volatile compounds are stable under the planned storage and shipping conditions.
-
Sample Distribution: The test materials are dispatched to the participating laboratories.
-
Sample Receipt and Analysis: Laboratories receive the samples and analyze them using their routine analytical methods.
-
Result Submission: Participants submit their analytical results to the PT provider by a specified deadline.
-
Data Analysis and Reporting: The provider performs a statistical analysis of all submitted data to determine the assigned value for each analyte and to evaluate the performance of each laboratory, often using z-scores. A confidential report is then issued to each participant, detailing their performance in comparison to the consensus values from all participating laboratories.
-
Corrective Actions: Laboratories review their performance reports and, if necessary, implement corrective actions to address any identified issues.
Participation in these proficiency testing schemes is a cornerstone of a laboratory's quality assurance program, providing independent verification of their analytical capabilities and fostering continuous improvement in the challenging field of volatile compound analysis in food.
References
- 1. Alcoholic Drinks (DAPS) Reference Materials | LGC Standards [lgcstandards.com]
- 2. shop.fera.co.uk [shop.fera.co.uk]
- 3. Bipea [extranet.bipea.org]
- 4. Proficiency testing programs DRINKS - Bipea [bipea.org]
- 5. Bipea [extranet.bipea.org]
- 6. extranet.bipea.org [extranet.bipea.org]
- 7. fapas.com [fapas.com]
- 8. fapas.com [fapas.com]
- 9. Proficiency testing programs - FOOD - Bipea [bipea.org]
- 10. proficiencytesting.fapas.com [proficiencytesting.fapas.com]
Safety Operating Guide
Proper Disposal of Methyl 3-methylpentanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of methyl 3-methylpentanoate (B1260497), ensuring compliance with safety regulations and building a culture of trust in laboratory operations.
Methyl 3-methylpentanoate is classified as a flammable liquid and requires careful handling and disposal to mitigate risks.[1] Adherence to institutional and national hazardous waste regulations is mandatory.
Key Data for this compound
A summary of the key physical and safety data for this compound is provided in the table below for easy reference. This information is crucial for a proper risk assessment before handling and disposal.
| Property | Value | Source |
| CAS Number | 2177-78-8 | [2] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 135-136 °C (275-277 °F) | [3] |
| Flash Point | 41 °C (105.8 °F) - closed cup | |
| Density | 0.88 g/mL at 20 °C | |
| GHS Hazard Class | Flammable Liquid, Category 3 | [1] |
| Hazard Statement | H226: Flammable liquid and vapor | [1] |
Experimental Protocol: Disposal Procedure
The following protocol outlines the detailed methodology for the proper disposal of this compound. This procedure should be conducted in accordance with your institution's specific hazardous waste management guidelines.
1. Immediate Safety Preparations:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Ignition Sources: Ensure there are no open flames, hot surfaces, or sources of sparks in the vicinity, as this compound is a flammable liquid.[1]
-
Spill Kit: Have a chemical spill kit rated for flammable liquids readily accessible.
2. Waste Collection and Segregation:
-
Waste Characterization: this compound must be treated as a hazardous waste due to its flammability. Do not mix it with non-hazardous waste.
-
Waste Container:
-
Use a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste," "this compound," and indicate the flammability hazard.
-
-
Segregation: Do not mix this compound with incompatible waste streams, such as strong oxidizing agents.
3. On-site Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight.
4. Disposal Request and Pickup:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EHS) office.
-
Documentation: Ensure all required paperwork is completed accurately, detailing the contents of the waste container.
5. Empty Container Disposal:
-
Decontamination: An empty container that held this compound must be managed as hazardous waste unless it is properly decontaminated.
-
Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous waste.
-
Label Defacement: Once the container is properly decontaminated, deface or remove the hazardous waste label before disposing of it as regular laboratory glassware or plastic waste, in accordance with institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
